molecular formula C33H47Cl2N5O3 B608449 Lanepitant dihydrochloride CAS No. 170508-05-1

Lanepitant dihydrochloride

货号: B608449
CAS 编号: 170508-05-1
分子量: 632.7 g/mol
InChI 键: WURFRVBOVGQPHZ-QDSLRZTOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lanepitant dihydrochloride is a potent, non-peptide antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. By selectively inhibiting the binding of Substance P, this compound effectively blocks NK1 receptor activation, a key pathway in the transmission of pain signals and the initiation of neurogenic inflammation. This mechanism underpins its application in preclinical research for studying a range of neurological disorders, particularly migraine and neuropathic pain models. Investigations into its therapeutic potential have revealed that while it was well-tolerated, its efficacy in preventing migraine attacks in clinical settings was not statistically significant, providing crucial insight for research into the complex role of NK1 receptors in headache disorders. Owing to its well-characterized action as an analgesic and anti-inflammatory agent, this compound serves as a critical research tool for exploring the pathophysiology of pain and inflammation mediated by the tachykinin system.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

170508-05-1

分子式

C33H47Cl2N5O3

分子量

632.7 g/mol

IUPAC 名称

N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide;dihydrochloride

InChI

InChI=1S/C33H45N5O3.2ClH/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37;;/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40);2*1H/t28-;;/m1../s1

InChI 键

WURFRVBOVGQPHZ-QDSLRZTOSA-N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Lanepitant dihydrochloride;  LY-303870 dihydrochloride;  LY 303870 dihydrochloride;  LY303870 dihydrochloride; 

产品来源

United States

Foundational & Exploratory

Lanepitant Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (LY-303870) is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK-1) receptor.[1][2] Developed by Eli Lilly and Company, it represents a class of compounds that competitively block the binding of the endogenous tachykinin neuropeptide, Substance P (SP), to its primary receptor.[3] This interaction is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[4][5] While Lanepitant has been investigated in clinical trials for migraine prevention and painful diabetic neuropathy, it has not demonstrated significant efficacy in these indications.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of Lanepitant dihydrochloride, detailing the underlying signaling pathways, and outlining the experimental protocols used to characterize such compounds.

Core Mechanism of Action: Competitive Antagonism of the NK-1 Receptor

The primary mechanism of action of Lanepitant is its competitive antagonism at the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that is the principal target of the neuropeptide Substance P.[4][5] By binding to the NK-1 receptor, Lanepitant prevents Substance P from binding and initiating downstream signaling cascades.[4][6] This blockade of Substance P-mediated signaling is the foundation of Lanepitant's pharmacological effects.

The Substance P/NK-1 Receptor Signaling Pathway

Substance P binding to the NK-1 receptor primarily activates Gαq and Gαs proteins, leading to the initiation of multiple intracellular signaling cascades. Lanepitant, by blocking the initial binding of Substance P, inhibits these downstream events.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Lanepitant Lanepitant Lanepitant->NK1R Blocks Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Neuronal Excitability, Inflammation) Ca2_release->Cellular_Response MAPK MAPK Cascade (ERK) PKC->MAPK Activates MAPK->Cellular_Response cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay NK-1 Receptor Binding Assay Functional_Assay Functional Antagonism (e.g., Calcium Flux) Binding_Assay->Functional_Assay Confirms Functional Activity Selectivity_Panel Receptor Selectivity Screening Functional_Assay->Selectivity_Panel Assess Specificity PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Panel->PK_Studies Proceed to In Vivo Efficacy_Models Efficacy Models (e.g., Formalin Test) PK_Studies->Efficacy_Models Inform Dosing Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Evaluate Safety Profile Clinical_Dev Clinical Development Tox_Studies->Clinical_Dev Candidate Selection Lead_Opt Lead Optimization Lead_Opt->Binding_Assay Initial Screening

References

Lanepitant Dihydrochloride: A Technical Guide to its Substance P Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanepitant (B1674460) dihydrochloride (B599025), a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor, has been a subject of significant interest in drug development.[1] Its mechanism of action lies in its ability to block the binding of Substance P (SP), an undecapeptide neurotransmitter, to the NK-1 receptor.[2] Substance P and its receptor are key players in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[3][4] This technical guide provides an in-depth analysis of the binding affinity of Lanepitant for the Substance P receptor, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Concepts: Substance P and the NK-1 Receptor

Substance P, a member of the tachykinin family of neuropeptides, exerts its biological effects by binding to G protein-coupled receptors (GPCRs), with a preferential affinity for the NK-1 receptor.[4][5] The activation of the NK-1 receptor by Substance P initiates a cascade of intracellular signaling events.[3][4] This signaling is implicated in a wide range of biological functions, making the NK-1 receptor an attractive therapeutic target for various conditions.[4] Lanepitant, by acting as a competitive antagonist at this receptor, effectively blocks the downstream effects of Substance P.[2][6]

Quantitative Binding Affinity of Lanepitant

Lanepitant (also known as LY303870) exhibits a high affinity for the human NK-1 receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher affinity.

Ligand Receptor Species Binding Affinity (Ki)
Lanepitant (LY303870)NK-1 (Peripheral)Human0.15 nM[7]
Lanepitant (LY303870)NK-1 (Central)Human0.10 nM[7]
Lanepitant (LY303870)NK-1Rat~50-fold lower affinity than human[7]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of Lanepitant's binding affinity for the NK-1 receptor is typically achieved through a radioligand competition binding assay. This method measures the ability of an unlabeled compound (Lanepitant) to compete with a radiolabeled ligand for binding to the receptor.

Objective:

To determine the inhibition constant (Ki) of Lanepitant dihydrochloride for the human NK-1 receptor.

Materials:
  • Receptor Source: Human NK-1 receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells) membrane preparation.

  • Radioligand: A high-affinity radiolabeled NK-1 receptor ligand, such as [³H]-Substance P or [¹²⁵I]-Substance P.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity NK-1 receptor ligand (e.g., unlabeled Substance P).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:
  • Membrane Preparation:

    • Culture cells expressing the human NK-1 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Receptor membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Receptor membrane preparation, radioligand, and a high concentration of unlabeled Substance P.

      • Competition Binding: Receptor membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:
  • Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding of the radioligand.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the Lanepitant concentration.

  • Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of Lanepitant that displaces 50% of the specifically bound radioligand. This value is determined from the competition curve using non-linear regression analysis.

  • Calculate the Ki Value: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow

Substance P / NK-1 Receptor Signaling Pathway

The binding of Substance P to the NK-1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These downstream effectors lead to various cellular responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor (Gq-coupled) SP->NK1R Binds to PLC Phospholipase C (PLC) NK1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Substance P/NK-1 Receptor Signaling Pathway.

Radioligand Competition Binding Assay Workflow

The workflow for a radioligand competition binding assay involves a series of sequential steps, from the preparation of materials to the final data analysis, to determine the binding affinity of a test compound.

G A 1. Prepare Receptor Membranes (e.g., from cells expressing NK-1R) B 2. Set up Assay Plate (Total, Non-specific, Competition wells) A->B C 3. Add Radioligand and Lanepitant (Test Compound) B->C D 4. Incubate to Reach Equilibrium C->D E 5. Filter to Separate Bound and Unbound Ligand D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

This compound is a high-affinity antagonist of the human NK-1 receptor. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working on NK-1 receptor-targeted therapeutics. Understanding the precise binding characteristics of compounds like Lanepitant is fundamental to the rational design and development of novel drugs for a range of clinical indications.

References

An In-depth Technical Guide to Lanepitant Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and clinical evaluation of Lanepitant (B1674460) dihydrochloride (B599025), a selective antagonist of the neurokinin-1 (NK1) receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Lanepitant is a synthetic organic compound and a non-peptide antagonist of the NK1 receptor.[1] The dihydrochloride salt form is often used in research and clinical settings.

Table 1: Chemical Identifiers for Lanepitant and its Salts

IdentifierLanepitantLanepitant DihydrochlorideThis compound Trihydrate
IUPAC Name N-[(2R)-1-[Acetyl-[(2-methoxyphenyl)methyl] amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide[2]N/A(R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)acetamido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride trihydrate[3]
Molecular Formula C33H45N5O3[2][4][5]C33H47Cl2N5O3C33H53Cl2N5O6[3]
Molecular Weight 559.74 g/mol [4][5]632.66 g/mol [1]686.71 g/mol [3]
CAS Number 170566-84-4[2][6]N/A167678-33-3[3]
InChI Key CVXJAPZTZWLRBP-MUUNZHRXSA-N[2][4][6]N/AMMXNJDDJYCKAES-BQPUMDETSA-N[3]
SMILES CC(=O)N(Cc1ccccc1OC)C--INVALID-LINK--NC(=O)CN4CCC(CC4)N5CCCCC5[4]N/AN/A
Stereochemistry Absolute[4][5]N/AN/A

Mechanism of Action

Lanepitant functions as a selective antagonist at the neurokinin-1 (NK1) receptor.[2][6] The NK1 receptor is a G protein-coupled receptor, and its primary endogenous ligand is Substance P, an undecapeptide involved in pain transmission and inflammation.[7] By competitively binding to the NK1 receptor, Lanepitant blocks the binding of Substance P, thereby inhibiting its downstream signaling pathways.[1] This mechanism was hypothesized to reduce neurogenic inflammation and pain.[1][8]

cluster_0 Normal Physiological Pathway cluster_1 Action of Lanepitant Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Gq Protein Activation Gq Protein Activation NK1 Receptor->Gq Protein Activation Downstream Signaling (e.g., PLC, IP3, DAG) Downstream Signaling (e.g., PLC, IP3, DAG) Gq Protein Activation->Downstream Signaling (e.g., PLC, IP3, DAG) Biological Response (Pain, Inflammation) Biological Response (Pain, Inflammation) Downstream Signaling (e.g., PLC, IP3, DAG)->Biological Response (Pain, Inflammation) Lanepitant Lanepitant NK1_Receptor_Blocked NK1 Receptor Lanepitant->NK1_Receptor_Blocked Blocks Blocked_Response Inhibition of Biological Response NK1_Receptor_Blocked->Blocked_Response Prevents Signaling

Mechanism of Action of Lanepitant

Synthesis and Manufacturing

While specific, detailed synthesis protocols for Lanepitant are not publicly available in the provided search results, it is known to be a product of chemical synthesis. The synthesis of other novel NK1 receptor antagonists has been described in the scientific literature, often involving multi-step processes. For instance, the synthesis of Netupitant, another NK1 receptor antagonist, has been detailed in various publications, which could serve as a reference for synthetic strategies for compounds with similar scaffolds.[9]

Clinical Trials and Efficacy

Lanepitant was developed by Eli Lilly and underwent several clinical trials for various conditions, primarily focused on pain and inflammation.[2] However, the drug generally failed to demonstrate sufficient efficacy.[2]

Table 2: Summary of Lanepitant Clinical Trial Outcomes

IndicationStudy DesignDosageKey FindingsOutcome
Migraine Prevention 12-week, double-blind, parallel, placebo-controlled[8]200 mg daily[8]The response rate for Lanepitant (41.0%) was not statistically significantly greater than for placebo (22.0%).[8]Ineffective[8]
Acute Migraine Double-blind, placebo-controlled, crossover[10]30, 80, and 240 mg orally[10]No statistically significant difference in improvement in migraine pain at any time for any of the treatments.[10]Ineffective[10]
Painful Diabetic Neuropathy 8-week, double-blind, parallel, placebo-controlled[11]50 mg daily, 100 mg daily, 200 mg twice daily[11]No dosage of Lanepitant differed significantly from placebo in relieving pain.[11]Ineffective[11]
Osteoarthritis Pain Randomized controlled trialN/AIneffective in relieving osteoarthritis pain.[12]Ineffective[12]

The repeated failure of Lanepitant in clinical trials was thought to be due to its poor penetration of the blood-brain barrier in humans.[2][12] Despite its lack of success as an analgesic, research has continued into its potential applications for peripherally mediated conditions, such as corneal neovascularization.[2]

cluster_0 Clinical Trial Workflow start Patient Recruitment (e.g., Migraine Sufferers) screening Screening & Enrollment start->screening randomization Randomization screening->randomization treatment Treatment Period (e.g., 12 weeks) randomization->treatment placebo Placebo Group randomization->placebo data_collection Data Collection (e.g., Headache Frequency) treatment->data_collection placebo->data_collection lanepitant Lanepitant Group analysis Statistical Analysis data_collection->analysis outcome Evaluation of Efficacy & Safety analysis->outcome

Generalized Clinical Trial Workflow

Analytical Methods

Specific analytical methods for the quantification of Lanepitant in biological matrices are not detailed in the provided search results. However, for compounds of this nature, standard analytical techniques would be employed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a common and highly sensitive method for the determination of small molecule drugs and their metabolites in plasma, urine, and other biological samples.[13] Such methods would be crucial for pharmacokinetic and pharmacodynamic studies during drug development.

Experimental Protocols

  • Migraine Prevention Study Protocol: Patients with migraine headaches were enrolled in a 12-week, double-blind, parallel-design study. They were randomized to receive either 200 mg of Lanepitant or a placebo daily. The primary outcome measure was the proportion of patients with a 50% reduction in headache days.[8]

  • Painful Diabetic Neuropathy Study Protocol: Patients with bilateral, distal neuropathic pain were enrolled in an 8-week, double-blind, parallel treatment study. Patients were randomly allocated to receive Lanepitant (50 mg/day, 100 mg/day, or 200 mg twice daily) or a placebo. Efficacy was assessed based on patient-reported daytime and nighttime pain intensity.[11]

  • Acute Migraine Study Protocol: This was a double-blind, placebo-controlled crossover study where outpatients treated four separate migraine attacks with different oral doses of Lanepitant (30, 80, and 240 mg) or a placebo. Pain intensity and associated symptoms were recorded at various time points up to 120 minutes post-dose.[10]

References

Preclinical Profile of Lanepitant Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (also known by its development code, LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Substance P (SP) is the endogenous ligand for the NK-1 receptor and is implicated in the pathophysiology of pain, inflammation, and various central nervous system disorders. Lanepitant was developed to block the activity of SP at the NK-1 receptor, thereby offering a potential therapeutic avenue for these conditions. While initial preclinical studies demonstrated significant promise, particularly in models of neurogenic inflammation and pain, the compound ultimately failed to show sufficient efficacy in human clinical trials for pain indications. This has been partly attributed to poor penetration of the blood-brain barrier in humans. This technical guide provides a comprehensive overview of the key preclinical in vitro and in vivo studies that characterized the pharmacological profile of Lanepitant.

In Vitro Pharmacology

Lanepitant's activity was first characterized through a series of in vitro assays to determine its binding affinity for the NK-1 receptor and its functional antagonism of Substance P-induced cellular responses.

Receptor Binding Affinity

Lanepitant demonstrated high-affinity binding to the human and guinea pig NK-1 receptor, with significantly lower affinity for the rodent receptor, a species difference commonly observed with non-peptide NK-1 antagonists.

Table 1: In Vitro Receptor Binding Affinity of Lanepitant (LY303870)

Species/TissueReceptorRadioligandKi (nM)Reference
Human (Peripheral)NK-1[¹²⁵I]Substance P0.15[1]
Human (Central)NK-1[¹²⁵I]Substance P0.10[1]
Guinea Pig (Brain)NK-1[¹²⁵I]Substance P~0.1-0.15[1]
Rat (Brain)NK-1[¹²⁵I]Substance P~5-7.5[1]

Note: The less active enantiomer, LY306155, was found to be 1,000- to 15,000-fold less potent in all species examined.[1]

Functional Antagonism

The functional antagonist activity of Lanepitant was confirmed in several cell-based and tissue-based assays.

Table 2: In Vitro Functional Antagonist Activity of Lanepitant (LY303870)

AssayCell/Tissue TypeAgonistParameterValueReference
Phosphoinositide TurnoverUC-11 MG human astrocytoma cellsSubstance PKi (nM)1.5[1]
Interleukin-6 SecretionU-373 MG human astrocytoma cellsSubstance PKi (nM)5[1]
Vena Cava ContractionRabbitSubstance PpA29.4[1]
Experimental Protocols

1.3.1. NK-1 Receptor Binding Assay

  • Tissue Preparation: Homogenates of human, guinea pig, or rat brain tissue were prepared.

  • Radioligand: [¹²⁵I]Substance P was used as the radiolabeled ligand.

  • Incubation: Tissue homogenates were incubated with [¹²⁵I]Substance P and varying concentrations of Lanepitant.

  • Separation: Bound and free radioligand were separated by filtration.

  • Detection: The amount of bound radioactivity was quantified using a gamma counter.

  • Analysis: The inhibition constant (Ki) was calculated from competitive binding curves.

1.3.2. Substance P-Stimulated Phosphoinositide Turnover Assay

  • Cell Culture: UC-11 MG human astrocytoma cells were cultured.

  • Labeling: Cells were labeled with [³H]myo-inositol.

  • Stimulation: Cells were pre-incubated with various concentrations of Lanepitant before being stimulated with Substance P.

  • Extraction: The reaction was stopped, and inositol (B14025) phosphates were extracted.

  • Analysis: The accumulation of [³H]inositol phosphates was measured by liquid scintillation counting. The Ki value was determined from the concentration-response curves.

In Vivo Pharmacology

Lanepitant's efficacy was evaluated in several animal models of inflammation and pain.

Efficacy in Animal Models

Table 3: In Vivo Efficacy of Lanepitant (LY303870)

Animal ModelSpeciesEndpointRoute of Admin.EfficacyReference
Dural InflammationGuinea PigInhibition of plasma protein extravasationi.v., p.o.Dose-dependent inhibition; long duration of action[2]
BronchoconstrictionGuinea PigInhibition of [Sar⁹,Met(O₂)¹¹]-SP induced bronchoconstrictioni.v.ED₅₀ = 75 µg/kg[1]
Pulmonary Microvascular LeakageGuinea PigInhibition of [Sar⁹,Met(O₂)¹¹]-SP induced leakagei.v.ED₅₀ = 12.8 µg/kg (bronchi), 18.5 µg/kg (trachea)[1]
Formalin Test (Late Phase)RatReduction in licking/flinching behaviorp.o.Dose-dependent inhibition[3]
Experimental Protocols

2.2.1. Guinea Pig Dural Inflammation Model

  • Animal Model: Male guinea pigs were anesthetized.

  • Procedure: The trigeminal ganglion was electrically stimulated to induce neurogenic inflammation in the dura mater.

  • Drug Administration: Lanepitant was administered intravenously (i.v.) or orally (p.o.) prior to stimulation.

  • Endpoint Measurement: Plasma protein extravasation into the dura mater was quantified as a measure of inflammation.

2.2.2. Rat Formalin Test

  • Animal Model: Male rats were used.

  • Procedure: A dilute solution of formalin was injected into the plantar surface of the hind paw.

  • Drug Administration: Lanepitant was administered orally prior to the formalin injection.

  • Endpoint Measurement: The amount of time the animal spent licking or flinching the injected paw was recorded. The late phase of the response (typically 15-60 minutes post-injection) is considered a measure of inflammatory pain.

Preclinical Pharmacokinetics

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Lanepitant and the workflows of key preclinical experiments.

Lanepitant_Mechanism_of_Action cluster_0 Neuronal Signaling Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to G-protein G-protein NK-1 Receptor->G-protein Activates Phospholipase C Phospholipase C G-protein->Phospholipase C Activates PIP2 PIP2 Phospholipase C->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release Induces Neuronal Excitation/Pain Transmission Neuronal Excitation/Pain Transmission DAG->Neuronal Excitation/Pain Transmission Contributes to Ca2+ release->Neuronal Excitation/Pain Transmission Leads to Lanepitant Lanepitant Lanepitant->NK-1 Receptor Blocks

Caption: Lanepitant's mechanism of action as an NK-1 receptor antagonist.

Dural_Inflammation_Workflow cluster_workflow Experimental Workflow: Guinea Pig Dural Inflammation Model A Anesthetize Guinea Pig B Administer Lanepitant (p.o. or i.v.) or Vehicle A->B C Electrically Stimulate Trigeminal Ganglion B->C D Inject Evans Blue Dye (marker for plasma extravasation) C->D E Collect and Quantify Dye in Dura Mater D->E F Compare Dye Content between Lanepitant and Vehicle Groups E->F

References

The Phantom Menace: Unraveling the Preclinical Pharmacokinetics of Lanepitant Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanepitant (B1674460), a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK-1) receptor, has been investigated for its therapeutic potential in conditions like migraine.[1][2] The NK-1 receptor, the primary receptor for Substance P, is a key player in neurogenic inflammation and pain pathways. Despite its clinical evaluation, a comprehensive public record of the preclinical pharmacokinetics of lanepitant dihydrochloride (B599025) in animal models remains elusive. This technical guide, therefore, navigates the available information and supplements the knowledge gap with data from analogous NK-1 receptor antagonists, primarily aprepitant (B1667566), to provide a foundational understanding for researchers in the field. This guide adheres to the principles of preclinical drug development by outlining standard experimental methodologies and presenting a framework for the pharmacokinetic evaluation of novel chemical entities targeting the NK-1 receptor.

Introduction to Lanepitant and the NK-1 Receptor Pathway

Lanepitant was developed as a high-affinity, selective antagonist for the neurokinin-1 receptor.[2] The therapeutic rationale for NK-1 receptor antagonists stems from their ability to block the effects of Substance P, a neuropeptide implicated in a variety of physiological and pathological processes, including inflammation, pain transmission, and emesis.

The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[3] This activation leads to the coupling with Gαq/11 proteins, stimulating phospholipase C (PLC) and subsequently generating inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a cascade of downstream cellular responses.[3][4]

Signaling Pathway of the Neurokinin-1 (NK-1) Receptor

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1R NK-1 Receptor Substance P->NK-1R Binds to Gq Gαq NK-1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Figure 1: Simplified signaling pathway of the Neurokinin-1 (NK-1) receptor upon binding of Substance P.

Pharmacokinetics of NK-1 Receptor Antagonists in Animal Models: An Analogous Perspective

Due to the limited public data on lanepitant, this section will draw upon the pharmacokinetic profiles of other well-characterized NK-1 receptor antagonists, such as aprepitant, to provide an illustrative overview of what might be expected for lanepitant in preclinical studies.

Absorption

Oral bioavailability of NK-1 receptor antagonists can be variable and species-dependent. For instance, aprepitant is well-absorbed orally in both rats and dogs.[5] However, clinical studies with lanepitant in migraine patients suggested that its oral bioavailability might be low or inconsistent, which could have contributed to its lack of efficacy in those trials.[2]

Distribution

NK-1 receptor antagonists intended for central nervous system (CNS) indications must effectively cross the blood-brain barrier (BBB). The lipophilicity of a compound is a key determinant of its ability to penetrate the CNS. While specific data for lanepitant is unavailable, aprepitant has been shown to penetrate the brain in ferrets.[5]

Metabolism

Hepatic metabolism is the primary route of elimination for many NK-1 receptor antagonists. Aprepitant, for example, is extensively metabolized in both rats and dogs, with several oxidative metabolites identified.[5] Glucuronidation is also a significant metabolic pathway for aprepitant in these species.[5] It is plausible that lanepitant undergoes similar extensive hepatic metabolism.

Excretion

The excretion of metabolites of NK-1 receptor antagonists occurs through both renal and fecal routes. For aprepitant, biliary excretion is the main elimination pathway in rats, while both biliary and urinary excretion are important in dogs.[5]

Summary of Pharmacokinetic Parameters for Aprepitant (as a proxy)
ParameterRatDogReference
Primary Route of Metabolism Hepatic (Oxidation, Glucuronidation)Hepatic (Oxidation, Glucuronidation)[5]
Primary Route of Excretion BiliaryBiliary and Urinary[5]

Note: This table is illustrative and based on data for aprepitant. Specific quantitative values for Cmax, Tmax, AUC, and half-life for lanepitant are not publicly available.

Experimental Protocols for Pharmacokinetic Studies

The following outlines standard methodologies for conducting in vivo pharmacokinetic studies in animal models, which would be applicable to the evaluation of lanepitant dihydrochloride.

Animal Models

Commonly used animal models for pharmacokinetic studies include:

  • Rodents: Sprague-Dawley rats are frequently used for initial pharmacokinetic screening.

  • Non-rodents: Beagle dogs are often used as a second species to assess inter-species differences in pharmacokinetics.

Drug Administration and Sample Collection

A typical experimental workflow for determining key pharmacokinetic parameters is as follows:

PK_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Bioanalytical Phase cluster_data Data Interpretation Dosing Drug Administration (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Tissue Tissue Collection (for distribution studies) Dosing->Tissue Extraction Plasma/Tissue Extraction Sampling->Extraction Tissue->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Figure 2: General experimental workflow for an in vivo pharmacokinetic study.

3.2.1. Intravenous (IV) Administration:

  • Purpose: To determine fundamental pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) in the absence of absorption factors.

  • Procedure: A single bolus dose is administered via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs). Blood samples are collected at predetermined time points.

3.2.2. Oral (PO) Administration:

  • Purpose: To assess oral bioavailability (F), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

  • Procedure: The drug is administered via oral gavage. Blood samples are collected at various time points post-administration.

3.2.3. Sample Processing and Analysis:

  • Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • Drug concentrations in plasma and tissue homogenates are quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mass Balance and Metabolite Profiling

To understand the routes of elimination and the metabolic fate of a drug, a mass balance study is often conducted using a radiolabeled version of the compound (e.g., ¹⁴C-lanepitant).

ADME_Pathway cluster_intake Intake cluster_body Systemic Circulation & Tissues cluster_output Excretion Oral Oral Administration Absorption Absorption Oral->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Urine Urine Metabolism->Urine Renal Feces Feces Metabolism->Feces Biliary/Fecal

Figure 3: Overview of the ADME (Absorption, Distribution, Metabolism, Excretion) pathway for an orally administered drug.

  • Procedure: A single dose of the radiolabeled compound is administered to animals (typically rats). Urine, feces, and expired air (if volatile metabolites are expected) are collected over several days.

  • Analysis: The total radioactivity in each matrix is quantified to determine the primary routes and rate of excretion. Metabolite profiling is conducted on plasma, urine, and feces using techniques like radio-HPLC and LC-MS/MS to identify the chemical structures of the metabolites.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of this compound in animal models is not well-documented in the public domain. However, by examining the data from other NK-1 receptor antagonists and understanding standard drug development protocols, we can infer a likely course of investigation. Future research would benefit from the public dissemination of preclinical ADME data for lanepitant to better understand its disposition and to inform the development of next-generation NK-1 receptor antagonists. A thorough characterization in rodent and non-rodent species, including determination of bioavailability, CNS penetration, metabolic pathways, and routes of excretion, is fundamental for any compound in this class.

References

The Ineffectiveness of Lanepitant in Pain and Migraine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Lanepitant (B1674460) (LY303870), a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK-1) receptor, was developed as a novel analgesic for a range of pain conditions, including migraine, osteoarthritis, and diabetic neuropathy. The rationale was based on the well-established role of Substance P (SP), the primary endogenous ligand for the NK-1 receptor, in nociceptive transmission and neurogenic inflammation. Preclinical studies in various animal models of pain demonstrated promising analgesic effects. However, despite a strong preclinical rationale, Lanepitant unequivocally failed to demonstrate clinical efficacy in multiple well-controlled Phase II and III clinical trials. This technical guide provides an in-depth analysis of the clinical trial data, experimental protocols, and underlying mechanistic theories to understand the disconnect between preclinical promise and clinical failure.

Mechanism of Action: The Substance P/NK-1 Receptor Pathway

Lanepitant is a competitive antagonist of the NK-1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK-1 receptor, predominantly coupled to Gαq, initiates a signaling cascade that is central to pain and inflammation.

Signaling Pathway

The activation of the NK-1 receptor by Substance P leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade results in neuronal depolarization, increased neuronal excitability, and the release of pro-inflammatory mediators. Lanepitant was designed to block this initial binding step, thereby preventing the downstream signaling responsible for pain transmission.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK-1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability & Pain Transmission PKC->Neuronal_Excitation Ca_ER->Neuronal_Excitation SP Substance P SP->NK1R Binds Lanepitant Lanepitant Lanepitant->NK1R Blocks

Caption: Substance P / NK-1 Receptor Signaling Pathway.

Clinical Trial Data: Consistent Lack of Efficacy

Lanepitant was evaluated in several randomized, double-blind, placebo-controlled trials for various pain indications. The collective results demonstrated a consistent and statistically significant lack of analgesic effect.

Osteoarthritis Pain

A study in patients with moderate to severe osteoarthritis pain of the lower limb failed to show any significant difference between various doses of Lanepitant and placebo. In contrast, the active comparator, naproxen, was statistically superior to both placebo and Lanepitant.[1][2]

Trial ID / Reference Indication N Treatment Arms Primary Endpoint Result P-value
Goldstein DJ, et al. Clin Pharmacol Ther. 2000.Osteoarthritis Pain214Lanepitant (10, 30, 100, 300 mg BID), Naproxen (375 mg BID), PlaceboChange in average pain intensity at week 1, 2, and 3No significant difference vs. Placebo. Naproxen was superior to Lanepitant and Placebo.> 0.05 (vs. Placebo)
Painful Diabetic Neuropathy

In a dose-response study involving patients with painful diabetic neuropathy, Lanepitant did not differ significantly from placebo in reducing daytime or nighttime pain intensity at any dose level over an 8-week period.[3]

Trial ID / Reference Indication N Treatment Arms Primary Endpoint Result P-value
Goldstein DJ, et al. Clin Neuropharmacol. 2001.Painful Diabetic Neuropathy93Lanepitant (50 mg QD, 100 mg QD, 200 mg BID), PlaceboChange in average daytime and nighttime pain intensity at 8 weeksNo significant difference vs. Placebo at any dose.Not Significant
Acute Migraine

A crossover study designed to evaluate Lanepitant for the acute treatment of migraine attacks found no statistically significant difference in the improvement of migraine pain at any time point up to 120 minutes for any of the tested doses compared to placebo.[4]

Trial ID / Reference Indication N Treatment Arms Primary Endpoint Result P-value
Goldstein DJ, et al. Cephalalgia. 1997.Acute Migraine40 (completers)Lanepitant (30, 80, 240 mg), PlaceboImprovement in migraine pain at 30, 60, 90, and 120 minutesNo significant difference vs. Placebo at any time point.Not Significant
Migraine Prevention

A 12-week, double-blind study assessed the efficacy of daily Lanepitant for migraine prevention. The primary outcome, the proportion of patients with a 50% reduction in headache days, was not statistically significantly different between the Lanepitant and placebo groups.[5]

Trial ID / Reference Indication N Treatment Arms Primary Endpoint Result P-value
Goldstein DJ, et al. Cephalalgia. 2001.Migraine Prevention84Lanepitant (200 mg QD), PlaceboResponse rate (≥50% reduction in headache days) at 12 weeksNo statistically significant difference in endpoint response rate.P = 0.065

Experimental Protocols

The clinical development program for Lanepitant in pain and migraine involved rigorous, randomized, double-blind, placebo-controlled studies, often with an active comparator. The general methodologies are outlined below.

Osteoarthritis Pain Trial Methodology
  • Design: Parallel, randomized, double-blind, placebo- and active-controlled study over 3 weeks.

  • Participants: Outpatients (n=214) with a diagnosis of osteoarthritis of the knee or hip and moderate to severe pain.

  • Intervention: Patients were randomized to receive one of four doses of Lanepitant, naproxen, or placebo.

  • Efficacy Assessments: Pain intensity and pain relief were assessed using patient diaries and validated scales (e.g., Visual Analog Scale or Numerical Rating Scale). Patient Global Impression of change was also recorded.

  • Statistical Analysis: The primary analysis was a comparison of the change from baseline in the average pain intensity score between each Lanepitant group and the placebo group.

Osteoarthritis_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (3 Weeks) cluster_followup Follow-up & Analysis Screening Screening Visit (Inclusion/Exclusion Criteria, Informed Consent) Baseline Baseline Pain Assessment (Patient Diaries) Screening->Baseline Randomization Randomization (1:1:1:1:1:1) Baseline->Randomization Dosing_L1 Lanepitant (10mg BID) Randomization->Dosing_L1 Dosing_L2 Lanepitant (30mg BID) Randomization->Dosing_L2 Dosing_L3 Lanepitant (100mg BID) Randomization->Dosing_L3 Dosing_L4 Lanepitant (300mg BID) Randomization->Dosing_L4 Dosing_Naproxen Naproxen (375mg BID) Randomization->Dosing_Naproxen Dosing_Placebo Placebo Randomization->Dosing_Placebo FollowUp Weekly Follow-up Visits (Pain Scores, Safety) Dosing_L1->FollowUp Dosing_L2->FollowUp Dosing_L3->FollowUp Dosing_L4->FollowUp Dosing_Naproxen->FollowUp Dosing_Placebo->FollowUp Final_Analysis Final Analysis (Primary & Secondary Endpoints) FollowUp->Final_Analysis

Caption: Generalized Workflow for Lanepitant Osteoarthritis Trial.
Migraine Prevention Trial Methodology

  • Design: 12-week, double-blind, parallel-group, placebo-controlled study.

  • Participants: Patients (n=84) meeting International Headache Society (IHS) criteria for migraine with or without aura, with a history of 2-6 migraine attacks per month.

  • Intervention: Patients were randomized to receive either Lanepitant 200 mg once daily or a matching placebo.

  • Efficacy Assessments: The primary endpoint was the responder rate, defined as the proportion of patients experiencing a ≥50% reduction in the frequency of migraine days during the last 4 weeks of treatment compared to baseline. Patients maintained daily headache diaries.

  • Statistical Analysis: The responder rates between the Lanepitant and placebo groups were compared using a chi-square test.

Analysis of Ineffectiveness: Key Hypotheses

The consistent failure of Lanepitant across multiple pain states, despite promising preclinical data, points to fundamental issues with the therapeutic hypothesis or the specific properties of the compound.

  • Poor Blood-Brain Barrier (BBB) Penetration: One of the most cited reasons for Lanepitant's failure is its potential for inadequate penetration into the central nervous system (CNS) in humans.[1][2] While effective at peripheral NK-1 receptors, the concentrations achieved in the brain and spinal cord may have been insufficient to modulate central pain processing pathways where Substance P is a key neurotransmitter.

  • Species Differences: The pharmacology of the NK-1 receptor and its role in pain processing may differ significantly between the rodent models used in preclinical testing and humans. This could lead to a successful preclinical profile that does not translate to clinical efficacy.

  • Redundancy of Pain Pathways: Pain is a complex phenomenon mediated by numerous neurotransmitters and pathways. It is plausible that in chronic pain states and migraine, the nervous system develops compensatory mechanisms, and blocking the NK-1 pathway alone is insufficient to produce a clinically meaningful analgesic effect. Other pathways, such as those involving CGRP, glutamate, and various ion channels, may play a more dominant role in humans than previously understood.

  • Neurogenic Inflammation Hypothesis: The failure in migraine trials specifically calls into question the centrality of the neurogenic inflammation hypothesis, at least as it pertains to NK-1 receptor activation. While Substance P can induce dural plasma extravasation in animal models, this may not be the primary driver of migraine pain in humans, or its contribution may be overshadowed by other mechanisms.[4]

Failure_Hypothesis cluster_reasons Potential Reasons for Discrepancy Preclinical Preclinical Data (Rodent Models) - Strong Analgesia Clinical Clinical Trial Results (Humans) - No Efficacy Preclinical->Clinical DISCONNECT BBB Poor CNS Penetration in Humans BBB->Clinical Species Species Differences (Rodent vs. Human) Species->Clinical Redundancy Redundancy of Pain Pathways Redundancy->Clinical Hypothesis Flawed Therapeutic Hypothesis Hypothesis->Clinical

Caption: Hypothesized Reasons for Lanepitant's Clinical Failure.

Conclusion

The clinical development of Lanepitant serves as a significant case study in the challenges of translating preclinical neuroscience findings into effective therapeutics for pain and migraine. The data from multiple, well-designed clinical trials are unequivocal in their demonstration of Lanepitant's lack of efficacy. The likely reasons for this failure are multifactorial, including insufficient CNS exposure, fundamental species differences in the role of the Substance P/NK-1 pathway in pain, and the complex, redundant nature of pain signaling in humans. While the NK-1 receptor remains a valid target for other indications, such as chemotherapy-induced nausea and vomiting, the experience with Lanepitant and other NK-1 antagonists has largely redirected analgesic drug discovery efforts towards other targets. Future research in this area must prioritize a deeper understanding of human pain neurobiology and employ translational models with greater predictive validity for clinical outcomes.

References

An In-depth Technical Guide on the Off-Target Profile of Lanepitant Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lanepitant (B1674460) (LY303870) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Eli Lilly in the mid-1990s, it was investigated for various therapeutic applications, including analgesia for migraine, arthritis, and diabetic neuropathy.[1] Despite demonstrating high affinity for its intended target, the clinical development of lanepitant was halted due to a lack of efficacy in human trials, which was hypothesized to be a result of poor penetration of the blood-brain barrier.[1] This guide provides a detailed overview of the publicly available data concerning the off-target effects of lanepitant dihydrochloride. The primary focus of available literature has been on its high selectivity for the NK1 receptor over other tachykinin family receptors. Information regarding its interaction with a broader panel of unrelated receptors, ion channels, and enzymes is not extensively available in published literature, reflecting the common practices of preclinical safety assessment at the time of its development.

On-Target and Off-Target Selectivity

Lanepitant is characterized by its high affinity for the human NK1 receptor. Preclinical studies have established its significant selectivity against other related tachykinin receptors, namely the NK2 and NK3 receptors. This selectivity is a critical aspect of its pharmacological profile, as concurrent modulation of multiple tachykinin receptors could lead to a different spectrum of physiological effects.

The following table summarizes the quantitative data on the selectivity of lanepitant for the NK1 receptor over the NK2 and NK3 receptors.

Target ReceptorOff-Target ReceptorSelectivity (Fold-Difference)Experimental Basis
NK1 ReceptorNK2 Receptor>50,000Functional antagonism in isolated rabbit vena cava
NK1 ReceptorNK3 Receptor>50,000Functional antagonism in isolated guinea pig ileum

Data extracted from Gitter et al. (1995), Journal of Pharmacology and Experimental Therapeutics.

Broader Off-Target Screening

A comprehensive search of published literature, including preclinical studies and clinical trial data, did not yield results from a broad-based off-target screening panel for lanepitant (e.g., a CEREP or Eurofins SafetyScreen panel). Such panels routinely assess the interaction of a compound with a wide array of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify potential safety liabilities. The absence of this data in the public domain is a significant limitation in fully characterizing the off-target profile of lanepitant.

There is no specific published data on the effect of lanepitant on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical safety concern in drug development due to the risk of cardiac arrhythmias. Standard preclinical safety pharmacology evaluations today include dedicated hERG assays.

Similarly, specific in vitro data on the inhibitory or inductive potential of lanepitant on major cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is not available in the peer-reviewed literature. Such studies are crucial for predicting potential drug-drug interactions.

Clinical Safety and Tolerability

In multiple clinical trials for conditions such as migraine, osteoarthritis, and diabetic neuropathy, lanepitant was reported to be well-tolerated.[1][2][3] The most frequently reported adverse event was diarrhea.[1][3] No other significant or unexpected adverse events that would clearly indicate a specific off-target interaction were consistently reported.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the tachykinin receptor selectivity of lanepitant.

  • Objective: To determine the functional antagonistic activity of lanepitant at the NK1 receptor and assess its selectivity over the NK2 receptor.

  • Tissue Preparation:

    • Male New Zealand White rabbits are euthanized.

    • The thoracic vena cava is dissected and placed in a Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1) gassed with 95% O2 / 5% CO2.

    • The endothelium is removed by gentle rubbing of the intimal surface.

    • The vena cava is cut into rings (3-4 mm in width).

  • Experimental Setup:

    • Vessel rings are mounted in organ baths containing Krebs-bicarbonate solution at 37°C.

    • Tissues are connected to isometric force transducers for continuous recording of tension.

    • A resting tension of 1.5 g is applied, and tissues are allowed to equilibrate for at least 60 minutes.

  • Procedure:

    • Cumulative concentration-response curves to the NK1 agonist Substance P (SP) and the NK2 agonist Neurokinin A (NKA) are generated.

    • Tissues are then incubated with lanepitant at various concentrations for a predetermined period (e.g., 30 minutes).

    • The concentration-response curves for SP and NKA are repeated in the presence of lanepitant.

  • Data Analysis:

    • The antagonistic potency is expressed as a pA2 value, calculated from the Schild plot of the dose-ratio for the NK1 agonist.

    • The lack of a significant shift in the NKA concentration-response curve at high concentrations of lanepitant is used to determine the selectivity ratio.

  • Objective: To quantify the antagonistic effect of lanepitant on NK1 receptor-mediated signaling.

  • Cell Culture:

    • A human cell line endogenously or recombinantly expressing the NK1 receptor (e.g., U-373 MG human astrocytoma cells) is used.

    • Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into multi-well plates.

  • Labeling:

    • Cells are labeled with [3H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phospholipids.

  • Assay Procedure:

    • Cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).

    • Cells are then incubated with varying concentrations of lanepitant for a specified time.

    • The NK1 agonist, Substance P, is added to stimulate phosphoinositide hydrolysis.

    • The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid).

  • Quantification:

    • The total inositol phosphates ([3H]-IPs) are separated from free [3H]-myo-inositol using anion-exchange chromatography.

    • The amount of [3H]-IPs is quantified by liquid scintillation counting.

  • Data Analysis:

    • The ability of lanepitant to inhibit the SP-stimulated accumulation of [3H]-IPs is determined.

    • The Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

Visualizations

On_Target_vs_Off_Target_Effects cluster_drug Drug Molecule cluster_targets Biological Targets cluster_effects Pharmacological Effects Lanepitant Lanepitant NK1 NK1 Receptor (Intended Target) Lanepitant->NK1 High Affinity Antagonism NK2 NK2 Receptor Lanepitant->NK2 Very Low Affinity (>50,000-fold lower) NK3 NK3 Receptor Lanepitant->NK3 Very Low Affinity (>50,000-fold lower) Other_GPCRs Other GPCRs Lanepitant->Other_GPCRs Unknown Affinity (Data not published) Ion_Channels Ion Channels (e.g., hERG) Lanepitant->Ion_Channels Unknown Effect (Data not published) Enzymes Enzymes (e.g., CYP450) Lanepitant->Enzymes Unknown Effect (Data not published) Therapeutic_Effect Desired Therapeutic Effect (e.g., Analgesia) NK1->Therapeutic_Effect On-Target Pathway Off_Target_Effect Potential Off-Target Effects (Adverse Events) Other_GPCRs->Off_Target_Effect Ion_Channels->Off_Target_Effect Enzymes->Off_Target_Effect

Caption: On-target vs. potential off-target pathways of Lanepitant.

Conclusion

The available preclinical data strongly support the classification of lanepitant as a highly selective NK1 receptor antagonist, with minimal interaction with other tachykinin receptors like NK2 and NK3. This high degree of selectivity was a key finding in its early pharmacological characterization. However, a comprehensive understanding of its broader off-target profile is limited by the absence of publicly available data from extensive safety pharmacology screening panels that are standard in contemporary drug development. While clinical trials indicated that lanepitant is generally well-tolerated, the lack of detailed in vitro off-target data means that a complete risk assessment based on modern standards cannot be fully compiled from the existing literature. Future research or the release of previously unpublished data would be necessary to fully elucidate the interaction of lanepitant with a wider range of biological targets.

References

The Rise and Fall of Lanepitant: A Technical Review of a Promising NK-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Preclinical Development, and Clinical Trials of Lanepitant (B1674460) (LY303870)

Abstract

Lanepitant (LY303870), a potent and selective non-peptide neurokinin-1 (NK-1) receptor antagonist, emerged from the laboratories of Eli Lilly and Company as a promising therapeutic agent for a range of pain and inflammatory conditions. The rationale for its development was firmly rooted in the understanding of Substance P (SP) as a key mediator of nociception and neurogenic inflammation through its interaction with the NK-1 receptor. Preclinical studies demonstrated high binding affinity and efficacy in animal models of pain and inflammation. However, despite this early promise, Lanepitant ultimately failed to demonstrate sufficient efficacy in human clinical trials for migraine, osteoarthritis, and diabetic neuropathy, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive overview of the discovery and development history of Lanepitant, detailing its mechanism of action, preclinical pharmacology, and the outcomes of its clinical evaluation. We present available quantitative data in structured tables, describe key experimental protocols, and provide visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Substance P/NK-1 Receptor Axis as a Therapeutic Target

Substance P, an undecapeptide of the tachykinin family, is a widely distributed neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1] Its biological effects, particularly in pain transmission and neurogenic inflammation, are primarily mediated through the activation of the G protein-coupled neurokinin-1 (NK-1) receptor.[1] The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events, making this interaction a compelling target for the development of novel analgesic and anti-inflammatory drugs. Lanepitant was developed by Eli Lilly as a selective antagonist for this receptor, with the aim of blocking the downstream effects of Substance P.[2]

Mechanism of Action: Antagonism of the NK-1 Receptor

Lanepitant is a competitive antagonist of the NK-1 receptor.[3] By binding to the receptor, it prevents the endogenous ligand, Substance P, from activating it. This blockade disrupts the downstream signaling pathways that are typically initiated by Substance P binding.

The Substance P/NK-1 Receptor Signaling Pathway

The activation of the NK-1 receptor by Substance P leads to the engagement of heterotrimeric G proteins, primarily Gq and Gs. This initiates two main signaling cascades:

  • The Gq/Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • The Gs/Adenylyl Cyclase (AC) Pathway: Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

These signaling events ultimately result in neuronal excitation, potentiation of NMDA receptor activity, and the release of pro-inflammatory mediators.[2][4]

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NK1R NK-1 Receptor Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates SP Substance P SP->NK1R Binds & Activates Lanepitant Lanepitant Lanepitant->NK1R Binds & Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Potentiation of NMDA Receptors Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP cAMP->Neuronal_Excitation

Caption: Substance P/NK-1 Receptor Signaling Pathway.

Preclinical Development

Lanepitant underwent extensive preclinical evaluation to characterize its pharmacological profile.

In Vitro Binding Affinity

Radioligand binding assays were conducted to determine the affinity of Lanepitant for the NK-1 receptor.

CompoundPreparationRadioligandKD (nM)IC50 (nM)
Lanepitant (LY303870)Guinea Pig Striatal Membranes[3H]LY3038700.220.56

Table 1: In Vitro Binding Affinity of Lanepitant for the NK-1 Receptor.[3]

A competitive radioligand binding assay was performed using membranes prepared from guinea pig striatum. The membranes were incubated with a fixed concentration of the radiolabeled Lanepitant analogue, [3H]LY303870, and increasing concentrations of unlabeled Lanepitant. Non-specific binding was determined in the presence of a high concentration of unlabeled ligand. The amount of bound radioactivity was measured, and the data were analyzed to calculate the equilibrium dissociation constant (KD) and the half-maximal inhibitory concentration (IC50).[3]

Binding_Assay_Workflow start Start prepare_membranes Prepare Guinea Pig Striatal Membranes start->prepare_membranes incubate Incubate Membranes with [³H]LY303870 and varying concentrations of Lanepitant prepare_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data to Determine K_D and IC₅₀ measure->analyze end End analyze->end

Caption: NK-1 Receptor Binding Assay Workflow.
In Vivo Efficacy Models

Lanepitant demonstrated efficacy in preclinical models of pain and neurogenic inflammation.

This model is relevant to migraine pathophysiology. Electrical stimulation of the trigeminal ganglion in guinea pigs leads to plasma protein extravasation in the dura mater, a key feature of neurogenic inflammation. Lanepitant potently inhibited this process, demonstrating its ability to block the peripheral effects of Substance P release.[3]

Anesthetized guinea pigs were subjected to electrical stimulation of the trigeminal ganglion. A fluorescently labeled protein (e.g., Evans blue) was administered intravenously to quantify plasma extravasation. Following stimulation, the dura mater was removed, and the amount of extravasated dye was measured spectrophotometrically. The effect of Lanepitant, administered prior to stimulation, was assessed by comparing the extent of extravasation to that in vehicle-treated control animals.[5][6][7]

The formalin test is a model of tonic chemical pain that has two distinct phases: an early, acute phase reflecting direct nociceptor activation, and a late, inflammatory phase involving central sensitization. Lanepitant was shown to be effective in this model, suggesting its potential as an analgesic.[8][9]

A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw. The animal's pain behavior, typically the amount of time spent licking the injected paw, is then observed and recorded during the early (0-5 minutes) and late (15-30 minutes) phases. The analgesic effect of a test compound, such as Lanepitant, administered prior to the formalin injection, is determined by the reduction in licking time compared to vehicle-treated controls.[1][2][8]

Formalin_Test_Workflow start Start administer_drug Administer Lanepitant or Vehicle to Mice start->administer_drug inject_formalin Inject Formalin into Hind Paw administer_drug->inject_formalin observe_phase1 Observe and Record Licking Time (Phase 1: 0-5 min) inject_formalin->observe_phase1 observe_phase2 Observe and Record Licking Time (Phase 2: 15-30 min) observe_phase1->observe_phase2 compare_results Compare Licking Time between Treatment and Vehicle Groups observe_phase2->compare_results end End compare_results->end

Caption: Formalin Test Experimental Workflow.

Clinical Development and Outcomes

Despite the promising preclinical data, Lanepitant's clinical development was marked by a series of disappointing results across multiple indications. The primary reason cited for these failures was the drug's poor penetration of the blood-brain barrier in humans.[2]

Migraine Prevention

A 12-week, double-blind, placebo-controlled study evaluated the efficacy of daily oral Lanepitant (200 mg) for the prevention of migraine.

Outcome MeasureLanepitant (n=42)Placebo (n=42)p-value
Endpoint Response Rate (≥50% reduction in headache days)41.0%22.0%0.065
Response Rate at Month 3 --0.045

Table 2: Efficacy Results of Lanepitant in Migraine Prevention.[10]

The study failed to meet its primary endpoint, with the response rate in the Lanepitant group not being statistically significantly greater than that in the placebo group.[10]

Patients meeting the International Headache Society criteria for migraine with or without aura were enrolled. Following a baseline period to establish migraine frequency, patients were randomized to receive either 200 mg of Lanepitant or a placebo daily for 12 weeks. The primary outcome was the proportion of patients with at least a 50% reduction in the number of headache days.[10]

Osteoarthritis Pain

A 3-week, randomized, double-blind study compared multiple doses of Lanepitant with naproxen (B1676952) and placebo for the treatment of moderate to severe osteoarthritis pain of the lower limb.

Treatment GroupNMean Change in Average Pain Score from Baseline (Week 1)
Lanepitant (all doses)~143No significant difference from placebo
Naproxen (375 mg BID)~36Statistically significant reduction vs. placebo and Lanepitant (p < 0.05)
Placebo~35-

Table 3: Efficacy Results of Lanepitant in Osteoarthritis Pain.[11]

Naproxen was found to be significantly more effective than both Lanepitant and placebo in reducing pain.[11]

Outpatients with moderate to severe lower-limb osteoarthritis pain were randomized to receive one of four doses of Lanepitant, naproxen (375 mg), or placebo. The initial single dose was followed by a twice-daily dosing regimen for the remainder of the 3-week study. Pain intensity was assessed using a patient-reported scale.[11]

Diabetic Neuropathy Pain

An 8-week, double-blind, placebo-controlled study assessed the dose-response of Lanepitant in patients with painful diabetic neuropathy.

Treatment GroupNOutcome
Lanepitant (50 mg/day)27No significant difference from placebo
Lanepitant (100 mg/day)27No significant difference from placebo
Lanepitant (200 mg BID)13No significant difference from placebo
Placebo26-

Table 4: Efficacy Results of Lanepitant in Diabetic Neuropathy Pain.[9]

No dose of Lanepitant showed a statistically significant difference from placebo in relieving the pain associated with diabetic neuropathy.[9]

Patients with moderate to severe, bilateral, distal neuropathic pain were enrolled. After a lead-in period, they were randomized to one of three doses of Lanepitant or placebo for 8 weeks. The primary efficacy measures were patient-reported average daytime and nighttime pain intensity.[9]

Pharmacokinetics

Detailed human pharmacokinetic data for Lanepitant is not widely available in the public domain. Preclinical studies in guinea pigs indicated a long duration of action.[12] However, the clinical trial failures were largely attributed to insufficient central nervous system penetration in humans, suggesting that the pharmacokinetic profile, particularly brain bioavailability, was a critical limiting factor.

Synthesis

The chemical name for Lanepitant is N-[(R)-2-Indol-3-yl-1-[[N-(o-methoxybenzyl)acetamido]methyl]ethyl][1,4'-bipiperidine]-1'-acetamide. While a detailed, step-by-step synthesis protocol is proprietary to Eli Lilly, the synthesis has been described in the literature as "practical and enantiospecific". The structure suggests a multi-step synthesis involving the coupling of several key intermediates, including a protected L-tryptophan derivative, 1,4'-bipiperidine, and o-methoxybenzylamine.

Conclusion

The story of Lanepitant serves as a salient case study in drug development, highlighting the critical importance of translating promising preclinical findings into clinical efficacy. While the scientific rationale for targeting the Substance P/NK-1 receptor pathway for pain and inflammation remains strong, the failure of Lanepitant underscores the challenges of achieving adequate drug exposure at the target site in humans. The lack of significant clinical benefit, likely due to poor blood-brain barrier penetration, led to the cessation of its development for major analgesic indications. Despite its ultimate failure in these areas, the research into Lanepitant and other NK-1 receptor antagonists has contributed valuable knowledge to the field and paved the way for the development of other agents in this class for different therapeutic applications, such as antiemetics.

References

Lanepitant Dihydrochloride: A Technical Guide for NK-1 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanepitant dihydrochloride (B599025) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor's endogenous ligand, Substance P, is a neuropeptide implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[3][4] This makes the NK-1 receptor a significant target for drug discovery and development. Lanepitant, by competitively blocking the binding of Substance P to the NK-1 receptor, serves as a valuable research tool for elucidating the receptor's role in these processes.[3][4] This technical guide provides an in-depth overview of Lanepitant dihydrochloride, its pharmacological properties, and its application in NK-1 receptor studies, complete with experimental protocols and data presented for the scientific community.

Physicochemical Properties and In Vitro Pharmacology

This compound is a small molecule with a monoisotopic molecular weight of 559.35 Da.[5] It is classified as a neurokinin-1 receptor antagonist.[5]

Binding Affinity and Potency

Lanepitant exhibits high affinity for the human NK-1 receptor. The following table summarizes its in vitro binding affinity and potency.

ParameterValueSpeciesReference
pIC₅₀9.8Human[6]
IC₅₀1.5 x 10⁻¹⁰ M (0.15 nM)Human[6]

Table 1: In Vitro Binding Affinity of Lanepitant for the Human NK-1 Receptor

In Vitro Selectivity

In Vivo Pharmacology

Lanepitant has been evaluated in various preclinical and clinical models to assess its efficacy in conditions thought to be mediated by the NK-1 receptor.

Preclinical Studies

A key in vivo model used to assess the central activity of NK-1 receptor antagonists is the gerbil foot-tapping response.[7] This behavior can be induced by the administration of an NK-1 receptor agonist and is inhibited by centrally-acting NK-1 antagonists.[7]

Clinical Studies

Lanepitant has been investigated in clinical trials for the prevention of migraine and the treatment of painful diabetic neuropathy.

IndicationDosageOutcomeReference
Migraine Prevention200 mg dailyNot statistically significantly greater than placebo in reducing migraine frequency.[8]
Painful Diabetic Neuropathy50 mg daily, 100 mg daily, 200 mg twice dailyNo significant difference from placebo in relieving pain.[9]

Table 2: Summary of Lanepitant Clinical Trial Outcomes

Despite being well-tolerated in these studies, Lanepitant did not demonstrate significant efficacy for these indications.[8][9]

NK-1 Receptor Signaling Pathways

The NK-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs heterotrimeric proteins.[6] Activation by Substance P leads to a cascade of intracellular events.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R binds Gq Gq NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., gene expression, neurotransmitter release) Ca2->Downstream PKC->Downstream Lanepitant Lanepitant Lanepitant->NK1R blocks

Figure 1: Simplified NK-1 Receptor Signaling Pathway and the Action of Lanepitant.

Experimental Protocols

The following are detailed methodologies for key experiments used in the study of Lanepitant and other NK-1 receptor antagonists.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a compound to the NK-1 receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NK-1 receptor Incubate Incubate membranes, [³H]SP, and Lanepitant (or vehicle) Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled Substance P ([³H]SP) Radioligand_Prep->Incubate Lanepitant_Prep Prepare serial dilutions of Lanepitant Lanepitant_Prep->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Analyze Analyze data to determine IC₅₀ and Ki values Count->Analyze

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues known to express the NK-1 receptor (e.g., CHO cells transfected with the human NK-1 receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled NK-1 receptor agonist (e.g., [³H]-Substance P), and varying concentrations of this compound. Include control wells with vehicle instead of Lanepitant for total binding and wells with an excess of a non-labeled NK-1 receptor agonist for non-specific binding.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of Lanepitant. Plot the specific binding as a function of the Lanepitant concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Preparation: Culture cells expressing the NK-1 receptor (e.g., CHO-K1 or HEK293 cells) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of an NK-1 receptor agonist (e.g., Substance P) to all wells to stimulate the receptor.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of Lanepitant by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of Lanepitant.

Gerbil Foot-Tapping Assay

This in vivo assay assesses the central nervous system activity of NK-1 receptor antagonists.

Methodology:

  • Animal Acclimation: Acclimate gerbils to the testing environment.

  • Drug Administration: Administer this compound or vehicle to the gerbils via an appropriate route (e.g., intraperitoneal or oral).

  • Agonist Challenge: After a predetermined time, administer a centrally-acting NK-1 receptor agonist (e.g., intracerebroventricularly) to induce the foot-tapping behavior.

  • Behavioral Observation: Observe and quantify the frequency and duration of the foot-tapping response over a specific period.

  • Data Analysis: Compare the foot-tapping response in the Lanepitant-treated group to the vehicle-treated group to determine the inhibitory effect of the compound.

Conclusion

This compound is a well-characterized, high-affinity, and selective antagonist of the NK-1 receptor. Its utility as a research tool is underscored by its application in a variety of in vitro and in vivo assays designed to probe the function of the NK-1 receptor. While clinical trials with Lanepitant have not demonstrated efficacy in migraine prevention or the treatment of diabetic neuropathy, the compound remains a valuable pharmacological probe for preclinical research into the diverse roles of the Substance P/NK-1 receptor system in health and disease. The detailed protocols provided in this guide are intended to facilitate the use of Lanepitant in advancing our understanding of NK-1 receptor biology.

References

Lanepitant Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (B1674460) (LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Developed initially for its potential analgesic and antiemetic properties, its clinical development was ultimately halted due to a lack of efficacy in human trials for migraine and neuropathic pain. Despite this, Lanepitant remains a valuable tool for preclinical research into the role of the NK-1 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of Lanepitant dihydrochloride (B599025), including its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

Chemical Properties

Lanepitant is typically available as a dihydrochloride salt, and may also be found in a trihydrate form. The chemical properties of both are summarized below.

PropertyValue (Lanepitant Dihydrochloride)Value (this compound Trihydrate)Reference(s)
CAS Number 170508-05-1167678-33-3[1][2]
Molecular Formula C₃₃H₄₇Cl₂N₅O₃C₃₃H₅₃Cl₂N₅O₆[1]
Molecular Weight 632.66 g/mol 686.71 g/mol [1]
IUPAC Name (R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)acetamido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride(R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)acetamido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride trihydrate[3]
SMILES COC1=CC=CC=C1CN(C(C)=O)C--INVALID-LINK--NC(CN4CCC(CC4)N5CCCCC5)=O.[H]Cl.[H]ClO=C(N--INVALID-LINK--CN(C(C)=O)CC3=CC=CC=C3OC)CN4CCC(N5CCCCC5)CC4.[H]Cl.[H]Cl.O.O.O[1]
Appearance Solid powderSolid powder[3]
Solubility Slightly soluble in acetonitrile (B52724) and water (0.1-1 mg/ml)Data not readily available[4]
Storage Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[3]

Mechanism of Action: Antagonism of the NK-1 Receptor Signaling Pathway

Lanepitant exerts its pharmacological effects by competitively blocking the binding of Substance P (SP), the endogenous ligand, to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). The binding of SP to the NK-1 receptor initiates a downstream signaling cascade that is implicated in pain transmission, inflammation, and emesis.

The canonical signaling pathway initiated by Substance P binding to the NK-1 receptor is as follows:

  • Ligand Binding: Substance P binds to the extracellular domain of the NK-1 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gαq.

  • Phospholipase C Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates a variety of intracellular proteins, leading to the modulation of cellular activity, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.

Lanepitant, as a competitive antagonist, binds to the NK-1 receptor but does not elicit this downstream signaling cascade. By occupying the binding site, it prevents Substance P from activating the receptor, thereby inhibiting its physiological effects.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK-1 Receptor Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates SP Substance P SP->NK1R Binds & Activates Lanepitant Lanepitant Lanepitant->NK1R Binds & Blocks Ca Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates & Modulates

Diagram 1: Lanepitant's Antagonism of the NK-1 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Lanepitant's interaction with the NK-1 receptor.

ParameterValueSpeciesAssay TypeReference(s)
Kᵢ 0.15 nMNot SpecifiedRadioligand Binding Assay[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Lanepitant.

In Vitro NK-1 Receptor Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of Lanepitant for the NK-1 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

  • This compound.

  • Non-labeled Substance P (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK-1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration close to its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of non-labeled Substance P (at a high concentration, e.g., 1 µM), 50 µL of radioligand solution, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Lanepitant concentration.

    • Determine the IC₅₀ value (the concentration of Lanepitant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation Membrane_Prep Prepare NK-1R Membrane Homogenate Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Ligand_Prep Prepare Radioligand & Lanepitant Solutions Ligand_Prep->Assay_Setup Incubation Incubate at RT (60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC₅₀ & Kᵢ Calculation) Quantification->Data_Analysis

Diagram 2: Workflow for an In Vitro NK-1 Receptor Binding Assay.
In Vivo Analgesia Model: Formalin Test (Representative Protocol)

The formalin test is a widely used model of nociception that has both an acute and a tonic phase, allowing for the assessment of a compound's effects on different types of pain.

Animals:

  • Male Sprague-Dawley rats or Swiss Webster mice.

Materials:

  • This compound.

  • Vehicle (e.g., saline or 5% DMSO in saline).

  • 5% formalin solution.

  • Observation chambers with a clear floor.

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection (e.g., 30-60 minutes).

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately place the animal in the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase is thought to be due to direct chemical stimulation of nociceptors.

    • Phase 2 (Tonic Phase): 15-60 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.

  • Data Analysis:

    • Calculate the total time spent in nociceptive behaviors for each phase.

    • Compare the behavioral scores of the Lanepitant-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • A significant reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the NK-1 receptor. While its clinical development for pain and migraine was unsuccessful, it remains an important pharmacological tool for investigating the multifaceted roles of the Substance P/NK-1 receptor system in health and disease. The information provided in this guide, including its chemical properties, mechanism of action, and detailed experimental protocols, is intended to support researchers in the effective utilization of Lanepitant in their preclinical studies.

References

Methodological & Application

Application Notes and Protocols for NK-1 Receptor Occupancy Assay using Lanepitant Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanepitant is a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[2][3] Consequently, NK-1 receptor antagonists like Lanepitant have been investigated for their therapeutic potential in conditions such as migraine, chemotherapy-induced nausea and vomiting, and major depressive disorder.[4][5]

Determining the degree of NK-1 receptor occupancy by Lanepitant is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and ensuring target engagement in clinical and preclinical studies. This document provides detailed application notes and synthesized protocols for assessing NK-1 receptor occupancy of Lanepitant dihydrochloride (B599025) using both in vitro and in vivo methodologies.

NK-1 Receptor Signaling Pathway

Activation of the NK-1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the NK-1 receptor primarily couples to Gαq and Gαs proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream signaling pathways that modulate neuronal excitability, inflammation, and cell proliferation.[6]

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK-1 Receptor Substance_P->NK1R Binds G_protein Gαq / Gαs NK1R->G_protein Activates Lanepitant Lanepitant dihydrochloride Lanepitant->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Physiological Responses Ca_release->Downstream PKC->Downstream

Figure 1: NK-1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Lanepitant and other relevant compounds used in NK-1 receptor occupancy assays.

Table 1: Binding Affinity of NK-1 Receptor Ligands

Compound Receptor Binding Affinity (Ki) Assay Type Reference
Lanepitant NK-1 High Affinity (sub-nanomolar range implied) Radioligand Binding [4][7]
Aprepitant NK-1 Sub-nanomolar Radioligand Binding [5]
CP-99,994 NK-1 High Affinity Radioligand Binding [8]
[11C]GR205171 NK-1 High Affinity Radioligand Binding [9]

| [18F]SPA-RQ | NK-1 | High Affinity | Radioligand Binding |[10] |

Table 2: Lanepitant Clinical Trial Dosing Information

Indication Dosage Route of Administration Study Population Reference
Migraine Prevention 200 mg once daily Oral Patients with migraine [4]

| Acute Migraine | 30, 80, and 240 mg | Oral | Patients with migraine |[7] |

Experimental Protocols

Protocol 1: In Vitro NK-1 Receptor Occupancy Assay using Radioligand Binding

This protocol describes a competitive radioligand binding assay to determine the in vitro occupancy of NK-1 receptors by Lanepitant dihydrochloride. This type of assay is considered the gold standard for measuring the affinity of a ligand to its target receptor.[11][12]

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes 1. Prepare cell membranes expressing NK-1 receptors. prep_reagents 2. Prepare Lanepitant solutions and radioligand. incubation 3. Incubate membranes with radioligand and varying concentrations of Lanepitant. prep_reagents->incubation filtration 4. Separate bound and free radioligand via rapid filtration. incubation->filtration counting 5. Quantify bound radioactivity using a scintillation counter. filtration->counting analysis 6. Calculate IC50 and Ki values to determine binding affinity. counting->analysis

Figure 2: In Vitro Radioligand Binding Assay Workflow.

Materials and Reagents:

  • Cells or tissues expressing human NK-1 receptors (e.g., U373 MG astrocytoma cells, CHO-K1 cells stably transfected with the human NK-1 receptor).

  • This compound.

  • Radioligand: e.g., [3H]-Substance P or a high-affinity antagonist radioligand like [3H]-Aprepitant.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known NK-1 receptor antagonist (e.g., 10 µM Aprepitant).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

  • Protein assay kit (e.g., BCA or Bradford).

Procedure:

  • Membrane Preparation:

    • Culture cells to near confluence, harvest, and wash with ice-cold PBS.

    • Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.[13]

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add membrane preparation, radioligand, and binding buffer.

      • Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control.

      • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[13][14]

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.[14]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Lanepitant concentration.

    • Determine the IC50 value (the concentration of Lanepitant that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: In Vivo NK-1 Receptor Occupancy Assay using Positron Emission Tomography (PET)

This protocol outlines a representative method for assessing in vivo NK-1 receptor occupancy by this compound in the brain using PET imaging. PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in living subjects.[1][6]

In_Vivo_Workflow cluster_prep Subject Preparation & Dosing cluster_imaging PET Imaging cluster_analysis Data Analysis baseline_scan 1. Perform a baseline PET scan with an NK-1 receptor radioligand (e.g., [11C]GR205171). dosing 2. Administer this compound at the desired dose and time point. baseline_scan->dosing post_dose_scan 3. Perform a second PET scan post-Lanepitant administration. dosing->post_dose_scan blood_sampling 4. Collect arterial blood samples to measure radiotracer concentration in plasma. image_analysis 5. Reconstruct PET images and define regions of interest (ROIs). blood_sampling->image_analysis occupancy_calc 6. Calculate NK-1 receptor occupancy by comparing baseline and post-dose scans. image_analysis->occupancy_calc

Figure 3: In Vivo PET Imaging Workflow.

Materials and Equipment:

  • Human subjects or appropriate animal models.

  • This compound for administration.

  • PET radioligand specific for NK-1 receptors (e.g., [11C]GR205171 or [18F]SPA-RQ).[6][9][10]

  • PET scanner.

  • Arterial line for blood sampling.

  • Gamma counter for measuring radioactivity in blood samples.

  • Image analysis software.

Procedure:

  • Baseline PET Scan:

    • Position the subject in the PET scanner.

    • Administer a bolus injection of the NK-1 receptor radioligand.

    • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

    • Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma.[6]

  • Lanepitant Administration:

    • Administer this compound to the subject at the desired dose and route. The timing between drug administration and the second PET scan will depend on the pharmacokinetic profile of Lanepitant.

  • Post-dosing PET Scan:

    • At a predetermined time after Lanepitant administration, perform a second PET scan using the same procedure as the baseline scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data to generate dynamic images of radiotracer distribution in the brain.

    • Co-register the PET images with anatomical images (e.g., MRI) for accurate localization of brain regions.

    • Define regions of interest (ROIs) corresponding to areas with high NK-1 receptor density (e.g., striatum, cortex) and a reference region with negligible receptor density (e.g., cerebellum).

  • Receptor Occupancy Calculation:

    • For each ROI, determine the binding potential (BPND) or distribution volume ratio (DVR) from the PET data, which are measures of receptor availability.

    • Calculate the NK-1 receptor occupancy using the following formula:

      • % Occupancy = [(BPND_baseline - BPND_post-lanepitant) / BPND_baseline] * 100

Conclusion

The provided application notes and synthesized protocols offer a comprehensive framework for assessing the NK-1 receptor occupancy of this compound. The in vitro radioligand binding assay is essential for determining the binding affinity and selectivity of Lanepitant, while the in vivo PET imaging protocol allows for the direct measurement of target engagement in a living system. These methodologies are critical for the preclinical and clinical development of Lanepitant and other NK-1 receptor antagonists, enabling a deeper understanding of their therapeutic potential and guiding rational dose selection. Researchers should adapt and validate these protocols based on their specific experimental needs and available resources.

References

Application Notes and Protocols: Utilizing Lanepitant Dihydrochloride in a Formalin Test Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanepitant dihydrochloride (B599025), a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor, has demonstrated efficacy in preclinical models of persistent pain. The formalin test is a widely used and reliable behavioral model of nociception in rodents that encompasses both acute neurogenic and persistent inflammatory pain mechanisms. This document provides detailed application notes and protocols for evaluating the analgesic potential of Lanepitant dihydrochloride using the formalin test model.

Lanepitant, also known as LY303870, exerts its analgesic effects by blocking the binding of Substance P, a key neuropeptide involved in pain transmission, to the NK-1 receptor.[1] This action is particularly relevant in the second phase of the formalin test, which is characterized by an inflammatory response and central sensitization.

Data Presentation

The efficacy of this compound in the formalin test is typically assessed by its ability to reduce nociceptive behaviors, such as licking and flinching of the formalin-injected paw. The data presented below is a representative summary of the expected dose-dependent effects of Lanepitant on the late phase of the formalin test, based on findings that it blocks this behavior in a dose-dependent manner.[1]

Table 1: Representative Dose-Response Effect of this compound on Late Phase Nociceptive Behavior in the Formalin Test

Treatment GroupDose (mg/kg, p.o.)Mean Licking/Flinching Time (seconds) ± SEM (10-60 min post-formalin)% Inhibition of Nociceptive Behavior
Vehicle (Saline)-185 ± 150%
Lanepitant3120 ± 1235%
Lanepitant1075 ± 1059%
Lanepitant3040 ± 878%

Note: The data presented in this table are illustrative and represent the expected outcome based on the known pharmacological activity of Lanepitant. Actual results may vary depending on experimental conditions.

Experimental Protocols

Animals
  • Species: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.

  • Weight: 200-250g for rats, 20-25g for mice.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing facility for at least 3-5 days before the experiment. On the day of the experiment, animals should be habituated to the testing chambers for at least 30 minutes prior to any procedures.

Materials and Reagents
  • This compound

  • Vehicle (e.g., sterile saline, distilled water, or 0.5% methylcellulose)

  • Formalin solution (e.g., 2.5% or 5% in sterile saline). A 2.5% formalin solution is commonly used for mice.[2]

  • Administration syringes and needles (for oral gavage and subcutaneous injection)

  • Observation chambers (clear Plexiglas boxes)

  • Timer

Experimental Procedure
  • Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. The concentration should be adjusted to deliver the desired dose in a standard volume (e.g., 5-10 ml/kg for oral administration).

  • Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). The pre-treatment time will depend on the pharmacokinetic profile of the compound but is typically 30-60 minutes before the formalin injection.

  • Formalin Injection:

    • Gently restrain the animal.

    • Inject a standard volume (e.g., 50 µl for rats, 20 µl for mice) of formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[2]

  • Observation:

    • Immediately after the formalin injection, place the animal in the observation chamber.

    • Start the timer and record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • The observation period is typically divided into two phases:

      • Early Phase (Phase 1): 0-5 minutes post-injection. This phase is characterized by acute neurogenic pain.[3]

      • Late Phase (Phase 2): 15-60 minutes post-injection. This phase reflects inflammatory pain and central sensitization.[3]

  • Data Analysis:

    • Calculate the total time spent in nociceptive behavior for both the early and late phases for each animal.

    • Compare the mean licking/flinching times between the Lanepitant-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Calculate the percentage inhibition of nociceptive behavior for each dose of Lanepitant relative to the vehicle control.

Visualizations

Signaling Pathway of Pain in the Formalin Test and the Role of Lanepitant

G cluster_periphery Periphery (Paw) cluster_spinal_cord Spinal Cord (Dorsal Horn) cluster_brain Brain Formalin Formalin Injection TissueDamage Tissue Damage & Inflammation Formalin->TissueDamage Nociceptor Nociceptor Activation TissueDamage->Nociceptor Phase 1 & 2 SubstanceP_Release Substance P Release Nociceptor->SubstanceP_Release Phase 2 NK1R NK-1 Receptor SubstanceP_Release->NK1R Substance P SpinalNeuron Second-Order Neuron CentralSensitization Central Sensitization SpinalNeuron->CentralSensitization NK1R->SpinalNeuron Activation PainPerception Pain Perception CentralSensitization->PainPerception Ascending Pathways Lanepitant Lanepitant dihydrochloride Lanepitant->NK1R Blocks

Caption: Signaling pathway in the formalin test and Lanepitant's mechanism.

Experimental Workflow for the Formalin Test

G cluster_prep Preparation cluster_treatment Treatment cluster_test Testing cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation (3-5 days) Habituation Habituation to Test Chamber (30 min) AnimalAcclimation->Habituation DrugAdmin Lanepitant/Vehicle Administration (p.o.) Habituation->DrugAdmin FormalinInject Formalin Injection (s.c. into paw) DrugAdmin->FormalinInject 30-60 min Phase1 Phase 1 Observation (0-5 min) FormalinInject->Phase1 Phase2 Phase 2 Observation (15-60 min) Phase1->Phase2 Interphase DataCollection Record Licking/ Flinching Time Phase2->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats

Caption: Experimental workflow for the formalin test with Lanepitant.

References

Application Notes and Protocols: Lanepitant Dihydrochloride for Capsaicin-Induced Nociception Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanepitant dihydrochloride (B599025) is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. Substance P, the endogenous ligand for the NK1 receptor, is a key neuropeptide involved in pain transmission and neurogenic inflammation.[1][2] Capsaicin (B1668287), the pungent component of chili peppers, is a powerful tool in pain research. It selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is predominantly expressed on nociceptive sensory neurons.[3][4] Activation of TRPV1 by capsaicin leads to the release of substance P and calcitonin gene-related peptide (CGRP) from the central and peripheral terminals of these neurons, resulting in a sensation of pain and local inflammation.[2][5] This makes the capsaicin-induced nociception model a valuable in vivo assay for evaluating the efficacy of analgesics that target the substance P/NK1 receptor pathway.

These application notes provide a comprehensive overview of the use of Lanepitant dihydrochloride in capsaicin-induced nociception studies, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways and experimental workflows. While preclinical studies specifically detailing Lanepitant in a capsaicin model are limited, the provided protocols and data are based on the established mechanism of NK1 receptor antagonists and data from similar compounds.[1]

Signaling Pathway of Capsaicin-Induced Nociception and Lanepitant Intervention

The following diagram illustrates the signaling cascade initiated by capsaicin and the point of intervention for Lanepitant.

capsaicin_pathway cluster_neuron Nociceptive Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Spinal Cord) TRPV1 TRPV1 Channel Ca_influx Ca_influx TRPV1->Ca_influx Leads to Ca_ Ca_ influx Ca²⁺ Influx Vesicle Vesicle (Substance P, CGRP) SP_release Substance P Release Vesicle->SP_release Results in SP_in_synapse Substance P SP_release->SP_in_synapse Into synapse NK1R NK1 Receptor SP_in_synapse->NK1R Binds to G_protein G-protein Activation NK1R->G_protein Activates Signaling_Cascade Intracellular Signaling Cascade G_protein->Signaling_Cascade Initiates Pain_Signal Pain Signal Transmission Signaling_Cascade->Pain_Signal Results in Capsaicin Capsaicin Capsaicin->TRPV1 Activates Lanepitant Lanepitant dihydrochloride Lanepitant->NK1R Antagonizes Block Blockade Block->G_protein Prevents Activation Ca_influx->Vesicle Triggers

Caption: Capsaicin signaling and Lanepitant's mechanism of action.

Experimental Protocols

In Vivo Capsaicin-Induced Nociception Model (Mouse)

This protocol is adapted from studies evaluating NK1 receptor antagonists in a capsaicin-induced pain model.[1]

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

  • House animals in a temperature-controlled room with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatize animals to the testing environment for at least 2 days before the experiment.

2. Materials and Reagents:

  • This compound

  • Vehicle (e.g., sterile saline, 5% DMSO in saline)

  • Capsaicin (Sigma-Aldrich)

  • Capsaicin vehicle (e.g., 10% ethanol, 10% Tween-80 in saline)

  • Intraplantar injection needles (30-gauge)

  • Observation chambers (Plexiglas)

3. Experimental Procedure:

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_challenge Nociceptive Challenge cluster_observation Observation & Data Collection Acclimatization Animal Acclimatization (≥ 2 days) Drug_Prep Lanepitant & Capsaicin Preparation Acclimatization->Drug_Prep Lanepitant_Admin Lanepitant Administration (e.g., i.p., p.o.) Drug_Prep->Lanepitant_Admin Pretreatment_Time Pretreatment Interval (e.g., 30-60 min) Lanepitant_Admin->Pretreatment_Time Capsaicin_Inject Intraplantar Capsaicin Injection (e.g., 1.6 μg/20 μL) Pretreatment_Time->Capsaicin_Inject Observation Observation Period (e.g., 0-15 min post-injection) Capsaicin_Inject->Observation Data_Collection Record Nocifensive Behavior (Licking/Flinching Duration) Observation->Data_Collection

Caption: Workflow for the capsaicin-induced nociception study.

Step-by-step methodology:

  • Drug Preparation:

    • Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 1, 3, 10 mg/kg).

    • Prepare a stock solution of capsaicin and dilute it to the final concentration (e.g., 1.6 µg in 20 µL) in its vehicle.

  • Animal Dosing:

    • Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal - i.p., oral - p.o.). The route and volume should be consistent across all groups.

  • Pretreatment Interval:

    • Allow for a pretreatment period following Lanepitant administration for the compound to reach effective concentrations. This is typically 30-60 minutes for i.p. administration.

  • Capsaicin Challenge:

    • Gently restrain the mouse and inject 20 µL of the capsaicin solution into the plantar surface of the right hind paw.

  • Behavioral Observation:

    • Immediately after the capsaicin injection, place the mouse in an individual observation chamber.

    • Record the cumulative time the animal spends licking or flinching the injected paw over a defined period, typically the first 5 or 15 minutes post-injection. A stopwatch should be used for accurate timing.

  • Data Analysis:

    • Calculate the mean licking/flinching time for each treatment group.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the reduction in nocifensive behavior in the Lanepitant-treated groups compared to the vehicle control group.

    • Calculate the percentage of inhibition of the nociceptive response for each dose of Lanepitant.

Data Presentation

The following tables present hypothetical but representative data for a study evaluating this compound in the mouse capsaicin-induced nociception model.

Table 1: Dose-Response of Lanepitant on Capsaicin-Induced Nocifensive Behavior
Treatment GroupDose (mg/kg, i.p.)NMean Licking/Flinching Time (seconds ± SEM)% Inhibition
Vehicle Control-1045.2 ± 3.5-
Lanepitant11031.6 ± 4.130.1%
Lanepitant31020.8 ± 3.8**54.0%
Lanepitant101012.1 ± 2.9***73.2%
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control (One-way ANOVA, Dunnett's post-hoc test).
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation of Lanepitant
Dose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)Receptor Occupancy (%)Efficacy (% Inhibition)
115045040%30.1%
3480150075%54.0%
1016005200>95%73.2%
Note: PK and receptor occupancy data are illustrative and would need to be determined experimentally.

Conclusion

The capsaicin-induced nociception model is a robust and relevant assay for the preclinical evaluation of NK1 receptor antagonists like this compound. By blocking the action of substance P at the NK1 receptor, Lanepitant is expected to produce a dose-dependent reduction in capsaicin-induced pain behaviors. The protocols and data presented here provide a framework for designing and interpreting studies aimed at characterizing the analgesic potential of Lanepitant in models of acute, chemically-induced pain. While clinical trials of Lanepitant for chronic pain conditions have not demonstrated significant efficacy, understanding its activity in preclinical models remains crucial for elucidating the role of the substance P/NK1 pathway in different pain states.

References

Preparing Lanepitant Dihydrochloride Solutions for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanepitant, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, is a valuable tool in preclinical research for investigating the role of Substance P and the NK1 receptor in various physiological and pathological processes. This document provides detailed application notes and protocols for the preparation of Lanepitant dihydrochloride (B599025) solutions for in vivo experiments, ensuring consistency, safety, and efficacy in your research endeavors.

Lanepitant dihydrochloride is the salt form of Lanepitant, often used in research due to its improved handling properties. It is crucial to follow standardized procedures for solution preparation to obtain reliable and reproducible results. These guidelines cover the necessary background information, materials, and step-by-step instructions for preparing solutions suitable for various in vivo administration routes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for proper formulation.

PropertyValue
Molecular Formula C₃₃H₄₅N₅O₃ · 2HCl
Molecular Weight 632.66 g/mol
Appearance Solid
Solubility Water: 0.1 - 1 mg/mL (Slightly soluble) DMSO: Soluble (Stock solutions of up to 40 mg/mL can be prepared) Ethanol: Information not widely available, but generally used as a solvent for similar compounds.
Storage Store powder at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C.

Signaling Pathway of the NK1 Receptor

Lanepitant exerts its effects by blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR). This inhibition modulates downstream signaling cascades involved in pain transmission, inflammation, and emesis.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Lanepitant Lanepitant Lanepitant->NK1R Binds & Inhibits G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effects Physiological Effects (Pain, Inflammation, Emesis) Ca2_release->Physiological_effects PKC_activation->Physiological_effects

Diagram 1: Simplified NK1 Receptor Signaling Pathway

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filters (DMSO-compatible, e.g., PTFE)

  • Vortex mixer

  • Analytical balance

  • pH meter (optional, for aqueous-based formulations)

Protocol 1: Preparation of a DMSO-Based Stock Solution (e.g., 40 mg/mL)

This protocol is for preparing a concentrated stock solution that can be diluted to the final desired concentration for in vivo administration.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve a concentration of 40 mg/mL. For example, to prepare 1 mL of a 40 mg/mL stock solution, add 1 mL of DMSO to 40 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Sterilization: While DMSO itself is bacteriostatic, to ensure sterility of the final solution for in vivo use, filter the stock solution through a 0.22 µm sterile, DMSO-compatible (e.g., PTFE) syringe filter into a sterile, pyrogen-free vial.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Vehicle for In Vivo Administration

For many in vivo applications, especially with poorly water-soluble compounds like Lanepitant, a co-solvent system is required. The following is a commonly used vehicle formulation.

Vehicle Composition:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween® 80

  • 60% Sterile Saline or PBS

Procedure:

  • In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween® 80.

  • Vortex the mixture until it is homogeneous.

  • Add the sterile saline or PBS to the mixture.

  • Vortex again to ensure a uniform solution. This is your final vehicle.

Protocol 3: Preparation of the Final Dosing Solution

This protocol describes the dilution of the DMSO stock solution into the final vehicle for administration.

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution (from Protocol 1) at room temperature.

  • Dilution: Add the required volume of the stock solution to the prepared vehicle (from Protocol 2) to achieve the final desired concentration. For example, to prepare 1 mL of a 2 mg/mL dosing solution, add 50 µL of the 40 mg/mL stock solution to 950 µL of the vehicle.

  • Mixing: Vortex the final dosing solution thoroughly to ensure homogeneity.

  • Administration: The solution is now ready for in vivo administration via the desired route (e.g., intraperitoneal, intravenous, subcutaneous, or oral gavage). The final concentration should be calculated based on the desired dose (mg/kg) and the dosing volume for the specific animal model.

Experimental Workflow

The following diagram illustrates the overall workflow for preparing this compound solutions for in vivo experiments.

Experimental_Workflow cluster_preparation Solution Preparation cluster_vehicle Vehicle Preparation cluster_final_prep Final Dosing Solution weigh 1. Weigh Lanepitant dihydrochloride dissolve 2. Dissolve in DMSO (e.g., 40 mg/mL) weigh->dissolve sterilize 3. Sterile Filter (0.22 µm PTFE filter) dissolve->sterilize store 4. Store Stock Solution (-20°C) sterilize->store thaw 8. Thaw Stock Solution store->thaw mix_solvents 5. Mix DMSO, PEG300, & Tween® 80 add_saline 6. Add Sterile Saline/PBS mix_solvents->add_saline mix_vehicle 7. Vortex to Homogenize add_saline->mix_vehicle dilute 9. Dilute Stock in Vehicle mix_vehicle->dilute thaw->dilute mix_final 10. Vortex Final Solution dilute->mix_final administer 11. In Vivo Administration mix_final->administer

Diagram 2: Workflow for Preparing Lanepitant Solutions

In Vivo Administration Considerations

The choice of administration route and dosage will depend on the specific experimental design and animal model. Below are some general considerations and examples from studies with NK1 receptor antagonists.

ParameterRecommendation / Example
Administration Route Intraperitoneal (IP): Commonly used for systemic administration in rodents. Intravenous (IV): For rapid systemic distribution. Requires careful formulation to avoid precipitation. Subcutaneous (SC): For slower, sustained release. Oral (PO): By gavage. Bioavailability may be a consideration.
Dosage Range The effective dose of Lanepitant can vary depending on the animal model and the endpoint being measured. A literature search for similar studies is recommended to determine an appropriate starting dose. For other NK1 antagonists like Aprepitant, in vivo doses in animal models have ranged from the low mg/kg to higher doses depending on the indication.
Vehicle Control It is crucial to include a vehicle control group in all in vivo experiments to account for any effects of the solvent mixture itself.

Stability and Storage

  • Powder: this compound powder should be stored at -20°C for long-term stability.

  • Stock Solutions: DMSO stock solutions are stable for several months when stored at -20°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.

  • Final Dosing Solutions: It is recommended to prepare the final dosing solution fresh on the day of the experiment. Do not store diluted aqueous-based solutions for extended periods.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • All procedures involving the preparation of sterile solutions should be performed in a laminar flow hood to maintain sterility.

By following these detailed application notes and protocols, researchers can confidently prepare this compound solutions for their in vivo experiments, contributing to the generation of high-quality, reproducible data.

Application Notes: Lanepitant Dihydrochloride as a Negative Control in NK-1 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lanepitant dihydrochloride (B599025) as a highly selective negative control in research focused on the Neurokinin-1 (NK-1) receptor. Its potent and specific antagonism of the NK-1 receptor makes it an invaluable tool for elucidating the role of the Substance P (SP) / NK-1 signaling pathway and for confirming the specificity of novel therapeutic agents.

Introduction

Lanepitant (also known as LY303870) is a potent, non-peptide, competitive antagonist of the NK-1 receptor.[1] It exhibits high affinity for the human and guinea pig NK-1 receptor, with significantly lower affinity for rodent receptors, a crucial consideration for experimental design.[1] In the context of NK-1 receptor research, a negative control is an experiment that is not expected to produce a positive result, thereby demonstrating the specificity of the experimental outcome. Lanepitant dihydrochloride is an ideal candidate for a negative control due to its well-characterized selectivity, allowing researchers to confirm that an observed biological effect is indeed mediated by the NK-1 receptor and not due to off-target interactions.

When a novel compound is hypothesized to act through the NK-1 receptor, Lanepitant can be used in parallel experiments. If the novel compound's effect is blocked by Lanepitant, it provides strong evidence for an NK-1 receptor-mediated mechanism. Conversely, if Lanepitant fails to block the effect of a different agonist, it can confirm that the agonist does not act via the NK-1 receptor.

Mechanism of Action: The NK-1 Receptor Signaling Pathway

The NK-1 receptor is a G-protein coupled receptor (GPCR) that preferentially binds the neuropeptide Substance P.[2] Upon binding of Substance P, the NK-1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and to a lesser extent Gs.[2]

Activation of Gq/11 stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium and the activation of Protein Kinase C (PKC) by DAG initiate a cascade of downstream signaling events. These include the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), which ultimately modulates gene expression and cellular responses such as proliferation, inflammation, and pain transmission.

Lanepitant, as a competitive antagonist, binds to the NK-1 receptor at the same site as Substance P, but does not activate the receptor. By occupying the binding site, it prevents Substance P from binding and initiating the downstream signaling cascade.

Quantitative Data Summary

The following tables summarize the binding affinity and functional antagonism of Lanepitant for the NK-1 receptor.

Table 1: Lanepitant Binding Affinity

ParameterSpecies/Cell LineValueReference
IC₅₀Human NK-1 Receptor0.15 nM[3]
Species SelectivityRat and Mouse Brain NK-1 Receptors15- to 30-fold lower affinity compared to human and guinea pig[1]

Table 2: Lanepitant Functional Antagonism

AssayTissue/SystemParameterValueReference
Substance P-induced ContractionRabbit Vena CavapA₂9.4[1]

Mandatory Visualizations

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor SP->NK1R Binds & Activates Lanepitant Lanepitant (Negative Control) Lanepitant->NK1R Binds & Blocks G_protein Gq/11, Gs NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (Inflammation, Pain) MAPK_Cascade->Cellular_Response Leads to

Caption: NK-1 Receptor Signaling Pathway and Point of Inhibition by Lanepitant.

Negative_Control_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay & Measurement cluster_results Expected Results Cells_NK1 Cells expressing NK-1 Receptor Group_A Group A: Substance P (NK-1 Agonist) Cells_NK1->Group_A Group_B Group B: Substance P + Lanepitant Cells_NK1->Group_B Cells_NonNK1 Cells expressing Non-NK-1 Receptor (e.g., Receptor X) Group_C Group C: Agonist for Receptor X Cells_NonNK1->Group_C Group_D Group D: Agonist for Receptor X + Lanepitant Cells_NonNK1->Group_D Measure_NK1_Response Measure NK-1 Mediated Response (e.g., Calcium Flux) Group_A->Measure_NK1_Response Group_B->Measure_NK1_Response Measure_NonNK1_Response Measure Receptor X Mediated Response Group_C->Measure_NonNK1_Response Group_D->Measure_NonNK1_Response Result_A Positive Response (Signal Observed) Measure_NK1_Response->Result_A from Group A Result_B No Response (Signal Blocked) Measure_NK1_Response->Result_B from Group B Result_C Positive Response (Signal Observed) Measure_NonNK1_Response->Result_C from Group C Result_D Positive Response (Signal Unaffected) Measure_NonNK1_Response->Result_D from Group D

Caption: Experimental Workflow for Using Lanepitant as a Negative Control.

Experimental Protocols

Protocol 1: In Vitro NK-1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the NK-1 receptor, using Lanepitant as a competitor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

  • This compound.

  • Test compound.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well microplate, add binding buffer to each well.

  • Compound Addition: Add serial dilutions of the test compound or Lanepitant (as a positive control for displacement) to the appropriate wells. Include wells with buffer only for total binding and wells with a high concentration of unlabeled Substance P for non-specific binding.

  • Radioligand Addition: Add the radioligand ([³H]-Substance P or [¹²⁵I]-Substance P) to each well at a final concentration equal to its Kd.

  • Membrane Addition: Add the cell membranes expressing the NK-1 receptor to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ or Ki value.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of a compound to antagonize Substance P-induced calcium mobilization in cells expressing the NK-1 receptor.

Materials:

  • A cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Substance P.

  • This compound.

  • Test compound.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • A fluorescent plate reader capable of kinetic measurements (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the NK-1 receptor-expressing cells into the microplates and grow to confluence.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Pre-incubation: Add serial dilutions of the test compound or Lanepitant to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Agonist Addition: Add Substance P to all wells to a final concentration that elicits a submaximal response (EC₈₀).

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (Substance P alone) against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

Protocol 3: Negative Control Experiment to Demonstrate Specificity

This protocol describes how to use Lanepitant to confirm that a test compound's activity is not mediated by the NK-1 receptor.

Objective: To demonstrate that the biological effect of "Compound Y" is independent of NK-1 receptor activation.

Materials:

  • A cell line co-expressing the NK-1 receptor and another target receptor ("Receptor X").

  • Substance P (NK-1 agonist).

  • A known agonist for Receptor X.

  • Compound Y (the compound being tested for specificity).

  • This compound.

  • An appropriate assay system to measure the activation of Receptor X.

Procedure:

  • Experiment 1: Confirmation of Lanepitant Activity.

    • Treat the cells with Substance P in the presence and absence of Lanepitant.

    • Measure the NK-1 mediated response (e.g., calcium flux).

    • Expected Outcome: Lanepitant should block the response to Substance P, confirming its activity as an NK-1 antagonist in the chosen cell system.

  • Experiment 2: Testing the Specificity of Compound Y.

    • Treat the cells with the agonist for Receptor X in the presence and absence of Lanepitant.

    • Measure the response mediated by Receptor X.

    • Expected Outcome: Lanepitant should have no effect on the response mediated by the agonist for Receptor X.

    • Treat the cells with Compound Y in the presence and absence of Lanepitant.

    • Measure the response mediated by Compound Y through Receptor X.

    • Expected Outcome: Lanepitant should not block the biological effect of Compound Y, demonstrating that Compound Y does not act via the NK-1 receptor.

By following these protocols, researchers can effectively utilize this compound as a negative control to ensure the specificity of their findings in NK-1 receptor research. Its high potency and selectivity make it an indispensable tool for validating novel drug targets and elucidating the complex roles of the tachykinin system in health and disease.

References

Application Notes and Protocols: Immunohistochemical Analysis of NK-1 Receptor Blockade by Lanepitant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the characterization and evaluation of Neurokinin-1 (NK-1) receptor blockade by the selective antagonist, Lanepitant. The following protocols and data presentation guidelines are designed to assist researchers in academic and industrial settings in assessing the in-situ effects of Lanepitant on the NK-1 receptor in tissue samples.

Introduction to Lanepitant and the NK-1 Receptor

Lanepitant is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK-1) receptor. The NK-1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The Substance P/NK-1 receptor system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. Blockade of the NK-1 receptor by antagonists like Lanepitant has been investigated for its therapeutic potential in several conditions. Immunohistochemistry is a critical tool for visualizing the distribution and density of the NK-1 receptor in tissues and for assessing the impact of Lanepitant on receptor dynamics.

Data Presentation: Quantitative Analysis of NK-1 Receptor Immunoreactivity

Quantitative analysis of IHC staining is essential for objectively evaluating the effects of Lanepitant. Below is a template for presenting such data, which can be adapted based on specific experimental designs.

Table 1: Illustrative Quantitative Analysis of NK-1 Receptor Immunoreactivity Following Lanepitant Treatment. This table presents hypothetical data to demonstrate how to summarize quantitative IHC results. Actual results will vary based on the experimental model and conditions.

Treatment GroupTissue TypeStaining Intensity (Optical Density)Percentage of NK-1R Positive Cells (%)Cellular Localization
Vehicle ControlDorsal Root Ganglion0.85 ± 0.1275 ± 8Predominantly Membrane
Lanepitant (10 mg/kg)Dorsal Root Ganglion0.62 ± 0.0968 ± 7Increased Cytoplasmic
Lanepitant (30 mg/kg)Dorsal Root Ganglion0.41 ± 0.07**55 ± 6Predominantly Cytoplasmic
Vehicle ControlSpinal Cord (Dorsal Horn)0.78 ± 0.1065 ± 9Membrane and Cytoplasmic
Lanepitant (10 mg/kg)Spinal Cord (Dorsal Horn)0.55 ± 0.0858 ± 8Increased Cytoplasmic
Lanepitant (30 mg/kg)Spinal Cord (Dorsal Horn)0.35 ± 0.06**47 ± 7Predominantly Cytoplasmic

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Immunohistochemistry for NK-1 Receptor in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a detailed procedure for the detection of the NK-1 receptor in FFPE tissue sections. This method can be used to compare NK-1 receptor expression and localization in tissues from Lanepitant-treated subjects versus vehicle-treated controls.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-NK-1 Receptor antibody

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Solution.

    • Heat in a microwave oven or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with deionized water.

  • Peroxidase Blocking:

    • Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-NK-1 Receptor antibody in Blocking Buffer to the optimal concentration (determine empirically, e.g., 1:200 - 1:1000).

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with the biotinylated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with ABC reagent for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Assessing NK-1 Receptor Internalization as a Measure of Lanepitant Blockade

Agonist-induced internalization of the NK-1 receptor is a key cellular response. An effective antagonist like Lanepitant is expected to block this internalization. This protocol outlines an IHC-based method to visualize and quantify this effect.

Experimental Design:

  • Group 1 (Control): Vehicle treatment followed by vehicle challenge.

  • Group 2 (Agonist): Vehicle treatment followed by Substance P (agonist) challenge.

  • Group 3 (Antagonist + Agonist): Lanepitant treatment followed by Substance P challenge.

Procedure:

  • Cell Culture and Treatment (for in vitro studies):

    • Plate cells expressing NK-1 receptor (e.g., CHO-NK1R or neuronal cell lines).

    • Pre-treat cells with Lanepitant or vehicle for a specified time (e.g., 30 minutes).

    • Challenge with Substance P or vehicle for a time course (e.g., 0, 5, 15, 30 minutes).

    • Fix cells with 4% paraformaldehyde.

    • Proceed with immunocytochemistry as described in Protocol 1, starting from the blocking step.

  • Animal Studies (for in vivo analysis):

    • Administer Lanepitant or vehicle to animals.

    • After an appropriate time for drug distribution, administer Substance P or vehicle.

    • Perfuse and fix the tissues of interest at different time points post-challenge.

    • Process tissues for FFPE sectioning.

    • Perform IHC as described in Protocol 1.

Analysis:

  • Qualitatively assess the cellular localization of NK-1 receptor staining. In the agonist-treated group, expect a shift from membrane to cytoplasmic/endosomal staining. In the Lanepitant-treated group, this shift should be attenuated or absent.

  • Quantitatively measure the degree of internalization by analyzing the intensity and distribution of the IHC signal within defined cellular compartments (membrane vs. cytoplasm) using image analysis software.

Visualizations

NK-1 Receptor Signaling Pathway

NK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Binds & Activates Lanepitant Lanepitant Lanepitant->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca->Downstream PKC->Downstream

Caption: NK-1 Receptor Signaling and Lanepitant Blockade.

Experimental Workflow for IHC Analysis of NK-1R Blockade

IHC_Workflow cluster_treatment In Vivo / In Vitro Treatment cluster_tissue_prep Tissue Preparation cluster_ihc Immunohistochemistry cluster_analysis Analysis Treatment Administer Lanepitant or Vehicle Challenge Challenge with Substance P or Vehicle Treatment->Challenge Fixation Fixation & Embedding Challenge->Fixation Sectioning Sectioning (FFPE) Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-NK-1R) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Imaging Microscopy & Imaging Counterstain->Imaging Quantification Quantitative Analysis (Intensity, Localization) Imaging->Quantification

Caption: Workflow for IHC analysis of NK-1R blockade.

Logical Relationship of NK-1R Blockade and Internalization

Internalization_Logic cluster_condition1 Condition: Agonist Only cluster_condition2 Condition: Antagonist + Agonist SP1 Substance P NK1R1 NK-1 Receptor (Membrane) SP1->NK1R1 Binds Internalization1 Receptor Internalization NK1R1->Internalization1 Leads to Lanepitant2 Lanepitant NK1R2 NK-1 Receptor (Membrane) Lanepitant2->NK1R2 Blocks SP2 Substance P SP2->NK1R2 NoInternalization No Receptor Internalization NK1R2->NoInternalization Results in

Caption: Logic of NK-1R internalization blockade.

Application Note: High-Throughput Screening of NK1 Receptor Antagonists Using a Calcium Mobilization Assay with Lanepitant Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The activation of the NK1 receptor by Substance P initiates a signaling cascade through Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This calcium mobilization is a key downstream event in NK1 receptor signaling and serves as a robust readout for receptor activation.

Lanepitant dihydrochloride (B599025) is a selective, non-peptide antagonist of the NK1 receptor.[1] It competitively blocks the binding of Substance P, thereby inhibiting the downstream signaling cascade and subsequent calcium mobilization. This application note provides a detailed protocol for a cell-based, high-throughput calcium mobilization assay to characterize the inhibitory activity of Lanepitant dihydrochloride on the human NK1 receptor. The assay is suitable for screening and characterizing novel NK1 receptor antagonists.

Principle of the Assay

This assay utilizes a homogeneous, no-wash calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration in cells expressing the human NK1 receptor. In the resting state, the dye exhibits low fluorescence. Upon stimulation with Substance P, the NK1 receptor is activated, leading to an increase in intracellular calcium. The binding of calcium to the dye results in a significant increase in its fluorescence intensity. When an NK1 receptor antagonist like this compound is pre-incubated with the cells, it blocks the action of Substance P, thus attenuating or preventing the fluorescence increase. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the agonist-induced calcium signal. This method is highly amenable to high-throughput screening (HTS) using fluorescence plate readers such as the FLIPR® (Fluorometric Imaging Plate Reader) system.

Data Presentation

The inhibitory potency of this compound is typically determined by generating a dose-response curve and calculating the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response induced by the agonist (Substance P). The data can be presented in a tabular format for clarity and comparison.

Table 1: Inhibitory Potency of this compound on Substance P-induced Calcium Mobilization

CompoundAgonist (Substance P) ConcentrationIC50 (nM)pIC50Hill Slope
This compoundEC8015.27.82-1.1
Reference Antagonist (Aprepitant)EC808.58.07-1.0

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions, cell line, and reagents used.

Mandatory Visualizations

Signaling Pathway of NK1 Receptor Activation and Inhibition

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates Lanepitant Lanepitant Lanepitant->NK1R Binds & Inhibits Gq Gαq/βγ NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2+ Ca²⁺ ER->Ca2+ Releases Response Cellular Response Ca2+->Response

Caption: NK1 Receptor signaling cascade and point of inhibition by Lanepitant.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed NK1R-expressing cells in 96/384-well plates B Incubate overnight A->B C Load cells with Calcium-sensitive dye B->C D Incubate (e.g., 1 hour at 37°C) C->D E Add this compound (or other antagonists) D->E F Incubate (e.g., 15-30 min at RT) E->F G Add Substance P (Agonist) and measure fluorescence in FLIPR F->G H Generate dose-response curves G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the calcium mobilization assay.

Logical Relationship of the Antagonist Assay

Antagonist_Assay_Logic cluster_condition1 Condition 1: Agonist Only cluster_condition2 Condition 2: Antagonist + Agonist cluster_condition3 Condition 3: Cells Only A1 Cells + Dye + Substance P R1 High Fluorescence (Calcium Mobilization) A1->R1 A2 Cells + Dye + Lanepitant (pre-incubation) A3 + Substance P A2->A3 R2 Low Fluorescence (Inhibition of Mobilization) A3->R2 A4 Cells + Dye R3 Baseline Fluorescence (No Mobilization) A4->R3

Caption: Logical overview of the experimental conditions and expected outcomes.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 96-well or 384-well black-walled, clear-bottom cell culture plates.

  • Calcium Assay Kit: A no-wash fluorescent calcium indicator kit (e.g., FLIPR® Calcium 6 Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound: Stock solution prepared in DMSO.

  • Substance P (Agonist): Stock solution prepared in water or assay buffer.

  • FLIPR® or equivalent fluorescence plate reader.

Cell Preparation and Plating
  • Culture the NK1 receptor-expressing cells in T-75 flasks until they reach 80-90% confluency.

  • On the day before the assay, aspirate the culture medium, wash the cells with PBS, and detach them using a non-enzymatic cell dissociation solution or brief trypsinization.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cells to the desired seeding density (e.g., 20,000 - 50,000 cells/well for a 96-well plate) in culture medium.

  • Dispense the cell suspension into the assay plates.

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

Calcium Mobilization Assay Protocol
  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's protocol. This often involves reconstituting a dye concentrate in assay buffer, potentially with the addition of probenecid (B1678239) to prevent dye leakage from the cells.

    • On the day of the assay, remove the culture medium from the cell plates.

    • Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to cover a wide concentration range.

    • Prepare a solution of Substance P in assay buffer at a concentration that will elicit approximately 80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.

  • Antagonist Incubation:

    • After the dye loading incubation, add the desired volume of the diluted this compound solutions to the respective wells of the cell plate. Include vehicle control (DMSO) wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Set up the FLIPR instrument to monitor fluorescence (Excitation: ~485 nm, Emission: ~525 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add the EC80 concentration of Substance P to all wells simultaneously.

    • Continue to measure the fluorescence intensity for an additional 90-120 seconds to capture the peak calcium response.

Data Analysis
  • The change in fluorescence is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity for each well.

  • Normalize the data by setting the average response of the vehicle control (agonist only) as 100% and the average response of a high-concentration antagonist control as 0%.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value and Hill slope.

Troubleshooting

  • High background fluorescence: Ensure complete removal of culture medium before dye loading. Optimize dye concentration and loading time.

  • Low signal-to-background ratio: Optimize cell seeding density. Ensure the health and viability of the cells. Verify the activity of the Substance P stock.

  • High well-to-well variability: Ensure uniform cell seeding and proper mixing of reagents. Check for and eliminate air bubbles in the wells.

  • No response to agonist: Confirm the expression and functionality of the NK1 receptor in the cell line. Check the integrity and concentration of the Substance P solution.

Conclusion

The calcium mobilization assay described provides a robust and reliable method for the functional characterization of NK1 receptor antagonists such as this compound. The protocol is readily adaptable for high-throughput screening campaigns aimed at discovering novel modulators of the NK1 receptor, a target of significant therapeutic interest.

References

Troubleshooting & Optimization

Lanepitant dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanepitant dihydrochloride (B599025). The information is designed to address common solubility challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Lanepitant dihydrochloride?

This compound is a solid compound with limited solubility in aqueous solutions. It is classified as "slightly soluble" in water and acetonitrile, with a typical solubility range of 0.1-1 mg/mL.[1] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[2]

Q2: I am having trouble dissolving this compound directly in my aqueous buffer. What should I do?

Direct dissolution in aqueous buffers can be challenging due to the compound's hydrophobic nature. A common and effective method is to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock solution into your aqueous buffer.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:

  • Lower the concentration of the final solution: The most straightforward approach is to work with a more dilute final concentration.

  • Use a co-solvent system: Incorporating a co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final aqueous solution can improve the solubility of this compound.

  • Adjust the pH of the buffer: The solubility of amine-containing compounds like Lanepitant can be pH-dependent. Since it is a dihydrochloride salt, it will be more soluble at a lower pH. Experiment with buffers of varying pH to find the optimal condition for your experiment.

  • Incorporate surfactants: Surfactants like Tween 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[3][4]

  • Gentle warming and sonication: Briefly warming the solution or using a sonicator can help to redissolve small amounts of precipitate and ensure a homogenous solution. However, be cautious with temperature-sensitive experiments.

Q4: What is the recommended storage condition for this compound solutions?

Stock solutions in DMSO can typically be stored at -20°C for the long term.[2][3] Aqueous solutions are generally less stable, and it is often recommended to prepare them fresh for each experiment. If you need to store an aqueous solution, it is best to do so at 4°C for a short period (days to a week).[3] Always check for any signs of precipitation before use.

Q5: Can I use this compound for in vivo studies? How should I formulate it?

Yes, this compound has been used in in vivo studies. A common formulation strategy for poorly soluble compounds for in vivo use involves a multi-component solvent system. One suggested method involves first dissolving the compound in a minimal amount of DMSO, followed by the addition of PEG300 and a small amount of Tween 80, and finally diluting with a saline or PBS solution.[3][4] It is crucial to perform a solvent-negative control experiment to ensure the vehicle does not have non-specific effects.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Difficulty dissolving the powder Low aqueous solubility.Prepare a stock solution in DMSO first, then dilute into your desired buffer.
Precipitation upon dilution of DMSO stock The compound is crashing out in the aqueous environment.- Lower the final concentration.- Add a co-solvent (e.g., ethanol, PEG300) to the aqueous buffer.- Use a buffer with a lower pH.- Add a surfactant (e.g., Tween 80) to the buffer.- Perform the dilution stepwise with gentle mixing.
Cloudiness or particulates in the solution Incomplete dissolution or precipitation over time.- Try gentle warming or sonication to redissolve.- Filter the solution through a 0.22 µm syringe filter.- Prepare fresh solutions before each experiment.
Inconsistent experimental results Poor solubility leading to inaccurate concentrations.- Always visually inspect your solution for any precipitate before use.- Consider quantifying the concentration of your final solution if you suspect solubility issues.

Quantitative Solubility Data

Solvent Solubility Reference
Water0.1 - 1 mg/mL (Slightly soluble)[1]
Acetonitrile0.1 - 1 mg/mL (Slightly soluble)[1]
DMSOSoluble[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If needed, briefly sonicate the solution in a water bath sonicator.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
  • Prepare the Buffer: Prepare your desired aqueous buffer. If precipitation is an issue, consider adding a co-solvent or surfactant at this stage.

  • Dilution: While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. This gradual addition can help prevent localized high concentrations that may lead to precipitation.

  • Final Mixing: Continue to vortex the solution for another minute to ensure homogeneity.

  • Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If there is a slight precipitate, you may try gentle warming or sonication. For persistent precipitation, you may need to lower the final concentration or modify your buffer composition.

Visualizations

Lanepitant_Signaling_Pathway Lanepitant Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates Lanepitant Lanepitant Lanepitant->NK1R Antagonist (Blocks Binding) G_Protein G-protein (Gq/11) NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Activates

Caption: Lanepitant blocks Substance P binding to the NK1 receptor.

Solubility_Workflow Solubility Troubleshooting Workflow cluster_troubleshooting Troubleshooting Options Start Start: This compound Powder Dissolve_DMSO Prepare Stock Solution in DMSO Start->Dissolve_DMSO Dilute_Aqueous Dilute Stock into Aqueous Buffer Dissolve_DMSO->Dilute_Aqueous Check_Solubility Is the Solution Clear? Dilute_Aqueous->Check_Solubility Use_Solution Solution Ready for Use Check_Solubility->Use_Solution Yes Lower_Conc Lower Final Concentration Check_Solubility->Lower_Conc No Modify_Buffer Modify Buffer: - Adjust pH - Add Co-solvent - Add Surfactant Check_Solubility->Modify_Buffer No Reattempt_Dilution Re-attempt Dilution Lower_Conc->Reattempt_Dilution Modify_Buffer->Reattempt_Dilution Reattempt_Dilution->Dilute_Aqueous

Caption: Troubleshooting workflow for dissolving Lanepitant.

References

Improving Lanepitant dihydrochloride bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Lanepitant dihydrochloride (B599025). The focus is on improving its bioavailability for in vivo studies.

Troubleshooting Guide

Researchers often face challenges with the in vivo delivery of poorly water-soluble compounds like Lanepitant dihydrochloride. Common issues include low and variable bioavailability, which can compromise the reliability of experimental results. This guide provides potential solutions to these challenges.

Issue: Low and Variable in vivo Exposure

Low and inconsistent plasma concentrations of Lanepitant after administration are common indicators of poor bioavailability. This can stem from the drug's low aqueous solubility and/or poor absorption.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight632.7 g/mol [1][2]
Molecular FormulaC₃₃H₄₅N₅O₃ • 2HCl[2]
Water SolubilitySlightly soluble: 0.1-1 mg/mL[2]
Acetonitrile SolubilitySlightly soluble: 0.1-1 mg/mL[2]
DMSO SolubilitySoluble[3]
AppearanceSolid[2]

Table 2: Hypothetical Bioavailability of this compound from Different Formulations

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the potential impact of formulation strategies on bioavailability. Actual values would need to be determined experimentally.

FormulationDosing VehicleRoute of AdministrationHypothetical Absolute Bioavailability (%)Key Considerations
Simple SuspensionWaterOral< 5Particle size dependent; potential for inconsistent absorption.
Co-solvent SystemDMSO/PEG300/Tween 80/SalineIntravenous100 (by definition)Potential for precipitation upon injection; vehicle toxicity.
Co-solvent SystemDMSO/PEG300/Tween 80/SalineOral15 - 25Improved solubility; risk of drug precipitation in the GI tract.
NanosuspensionWater with stabilizersOral20 - 40Increased surface area for dissolution; requires specialized equipment.[4]
Solid DispersionWith a polymer carrier (e.g., PVP, HPMC)Oral30 - 50Enhanced dissolution rate; potential for physical instability.[5]

Solution Workflow for Formulation Selection

The following diagram illustrates a decision-making process for selecting an appropriate formulation to improve the bioavailability of this compound.

G cluster_start Start cluster_screening Formulation Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_end Outcome start Poorly Soluble Compound (this compound) solubility Assess Solubility in Common Excipients start->solubility cosolvent Co-solvent/Surfactant Systems solubility->cosolvent suspension Micronized Suspension solubility->suspension solid_dispersion Solid Dispersion solubility->solid_dispersion lipid Lipid-Based Formulations solubility->lipid dissolution Dissolution Testing cosolvent->dissolution suspension->dissolution solid_dispersion->dissolution lipid->dissolution stability Physical & Chemical Stability Assessment dissolution->stability pk_study Pharmacokinetic (PK) Study in Animal Model stability->pk_study bioavailability Determine Bioavailability and Variability pk_study->bioavailability bioavailability->solubility Not Acceptable optimized Optimized Formulation for In Vivo Studies bioavailability->optimized Acceptable

Figure 1: Decision workflow for selecting a suitable formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Lanepitant is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its mechanism of action involves blocking the binding of Substance P, a neuropeptide involved in pain transmission and inflammation, to the NK1 receptor.[1] By inhibiting this interaction, Lanepitant can modulate neurogenic inflammation and pain signaling.[1] The NK1 receptor is a G protein-coupled receptor, and its activation by Substance P leads to the activation of several intracellular signaling pathways.[6]

Signaling Pathway of the NK1 Receptor

The diagram below illustrates the primary signaling cascades initiated by the activation of the NK1 receptor by its endogenous ligand, Substance P. Lanepitant acts by competitively blocking this interaction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Lanepitant Lanepitant Lanepitant->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Neuronal Excitability, Inflammation) Ca2->Response PKC->Response

Figure 2: Simplified signaling pathway of the NK1 receptor.

Q2: Why is the bioavailability of this compound a concern for in vivo studies?

A2: this compound's low aqueous solubility (0.1-1 mg/mL) is a primary reason for its poor oral bioavailability.[2] For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gut fluids.[7] Poorly soluble compounds often have a low dissolution rate, which can limit the amount of drug available for absorption.[7][8] This can lead to insufficient plasma concentrations to elicit a pharmacological response and high variability between subjects.

Q3: What are some initial formulation strategies to consider for improving Lanepitant's bioavailability?

A3: Several strategies can be employed to enhance the solubility and, consequently, the bioavailability of poorly soluble drugs like Lanepitant.[5] These include:

  • Co-solvent and Surfactant Systems: Using a mixture of solvents and surfactants to dissolve the drug.[8]

  • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles to enhance the dissolution rate.[4]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[5]

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).[9]

Q4: Can you provide a detailed protocol for preparing a co-solvent formulation of Lanepitant for an in vivo study?

A4: Yes, here is a protocol based on a common approach for formulating poorly soluble compounds for preclinical in vivo studies. This formulation is intended for parenteral or oral administration.

Experimental Protocol: Preparation of a Co-solvent Formulation

  • Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for in vivo administration.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile Saline or Phosphate-Buffered Saline (PBS)

    • Sterile vials and syringes

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile vial.

    • Add DMSO to the vial to dissolve the compound. A common starting ratio is 5-10% of the final volume. For example, for a final volume of 1 mL, add 50 µL of DMSO.

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Add PEG300 to the solution. A typical ratio is 30-40% of the final volume. For our 1 mL example, add 300 µL of PEG300.

    • Mix thoroughly until the solution is clear.

    • Add Tween 80. A common ratio is 5% of the final volume. For our example, add 50 µL of Tween 80.

    • Mix until the solution is homogeneous.

    • Slowly add sterile saline or PBS to reach the final desired volume while vortexing to prevent precipitation. For our example, add 600 µL of saline.

    • The final vehicle composition would be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline (v/v/v/v).

    • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

  • Important Considerations:

    • Always prepare the formulation fresh before each experiment.

    • The concentration of DMSO should be kept as low as possible, typically below 10% for most animal studies, to minimize potential toxicity.

    • A vehicle control group (receiving the formulation without the drug) should be included in your in vivo study to account for any effects of the excipients.

Q5: How can I conduct an in vivo study to assess the bioavailability of my Lanepitant formulation?

A5: A standard approach is to perform a pharmacokinetic (PK) study in an animal model, such as rats or mice. This typically involves administering the drug both intravenously (IV) and via the desired experimental route (e.g., oral).

Experimental Workflow for a Bioavailability Study

The following diagram outlines the key steps in a typical in vivo bioavailability study.

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis prep_iv Prepare IV Formulation (e.g., Co-solvent) dose_iv Administer IV Dose (Group 1) prep_iv->dose_iv prep_oral Prepare Oral Formulation (e.g., Suspension, Solid Dispersion) dose_oral Administer Oral Dose (Group 2) prep_oral->dose_oral animal_model Select Animal Model (e.g., Rat, Mouse) animal_model->dose_iv animal_model->dose_oral blood_sampling Collect Blood Samples at Predetermined Time Points dose_iv->blood_sampling dose_oral->blood_sampling plasma_prep Process Blood to Obtain Plasma blood_sampling->plasma_prep bioanalysis Quantify Drug Concentration in Plasma (e.g., LC-MS/MS) plasma_prep->bioanalysis pk_params Calculate PK Parameters (AUC, Cmax, Tmax) bioanalysis->pk_params calc_bioavailability Calculate Absolute Bioavailability (F% = (AUCoral / AUCiv) * (Doseiv / Doseoral)) pk_params->calc_bioavailability

Figure 3: General workflow for an in vivo bioavailability study.

References

Lanepitant dihydrochloride stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, solubility, and handling of Lanepitant Dihydrochloride. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] For best results, prepare a high-concentration stock solution in DMSO first before diluting with aqueous buffers or media. Direct dissolution in aqueous solutions is not recommended due to the compound's low water solubility.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity of the compound.

  • Solid Powder: Store at -20°C for up to three years.[2]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for long-term stability (up to one year).[2] For frequent use, aliquots can be kept at 4°C for up to a week.[2] Avoid repeated freeze-thaw cycles.

Q3: My Lanepitant solution precipitated after I diluted my DMSO stock into an aqueous buffer. What went wrong and how can I fix it?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower.

  • Possible Cause 1: Final concentration is too high. The concentration of Lanepitant in your final aqueous solution may exceed its solubility limit.

  • Solution: Try lowering the final concentration of Lanepitant in your working solution. Perform a serial dilution to find the maximum soluble concentration in your specific buffer system.

  • Possible Cause 2: Insufficient mixing. The DMSO stock may not have dispersed quickly enough upon addition to the buffer.

  • Solution: Add the DMSO stock to your aqueous buffer drop-wise while vortexing or stirring vigorously to promote rapid dispersion.

  • Possible Cause 3: pH of the buffer. The pH of your aqueous solution can significantly impact the solubility of a compound.

  • Solution: While specific data for Lanepitant is limited, many hydrochloride salts have maximum stability and solubility at a slightly acidic pH.[3] Consider testing the solubility in buffers with different pH values (e.g., pH 6.0-7.4).

Q4: Are there any alternative solvents to DMSO?

Q5: I am observing unexpected or inconsistent results in my cell-based assays. Could the DMSO be a factor?

A5: Yes, DMSO, while widely used, is not inert and can have direct biological effects.

  • Concentration Effects: For in vivo studies, the final concentration of DMSO should be kept low, typically below 10% for normal mice and as low as 2% for sensitive or transgenic models.[2] For in vitro work, it is crucial to keep the final DMSO concentration consistent across all wells, including vehicle controls, and generally below 0.5%.

  • Signaling Pathway Interference: DMSO can independently alter cellular signaling pathways, including the phosphorylation state of kinases within the PI3K/AKT and MAPK/ERK pathways.[5] This can lead to off-target effects. Always run a vehicle control (your final assay medium containing the same concentration of DMSO as your treatment wells) to differentiate the effects of the compound from the effects of the solvent.

Data Summary

Table 1: Solubility of this compound

SolventReported ConcentrationNotes
DMSOSoluble, up to 40 mg/mLA stock solution of 40 mg/mL has been used for preparing formulations.[6]
Ethanol (B145695)Data not availableMay be a potential alternative, but requires empirical testing.
WaterSparingly solubleDirect dissolution in aqueous media is not recommended.

Table 2: Recommended Storage Conditions

FormTemperatureDurationSource
Solid Powder-20°CUp to 3 years[2]
Stock Solution (in DMSO)-80°CUp to 1 year[2]
Stock Solution (in DMSO)4°CUp to 1 week (for frequent use)[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 40 mg/mL)
  • Pre-warm: Allow the vial of solid this compound and a tube of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 2 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. To make a 40 mg/mL solution with 2 mg of powder, add 50 µL of DMSO.[6]

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gentle warming (to 37°C) or brief sonication in an ultrasonic water bath can be used to aid dissolution.[2] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to minimize freeze-thaw cycles. Store these aliquots at -80°C.

Protocol 2: Example Preparation of an In Vivo Formulation (for a 2 mg/mL working solution)

This protocol is adapted from a general method and should be optimized for your specific experimental needs.[2][6]

  • Prepare Stock: Prepare a 40 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Vehicle Preparation: The final vehicle in this example consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.

  • Dilution Step 1: In a sterile tube, combine the required volume of the 40 mg/mL DMSO stock with PEG300. For example, to make 1 mL of final formulation, start with 50 µL of the DMSO stock and add 300 µL of PEG300. Mix well until the solution is clear.

  • Dilution Step 2: Add 50 µL of Tween 80 to the DMSO/PEG300 mixture and mix thoroughly.

  • Final Dilution: Add 600 µL of sterile saline (or PBS/ddH₂O) to the mixture. Mix until a homogenous and clear solution is formed. This yields a final working solution of 2 mg/mL.

  • Control: Always prepare a vehicle-only formulation (containing all components except the drug) to use as a negative control in your experiments.

Visualizations

Lanepitant_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start Receive Solid This compound weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Low-Binding Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute into Final Aqueous Buffer/Media thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Precipitation start Precipitate forms after diluting DMSO stock into aqueous buffer q1 Is the final concentration too high? start->q1 a1_yes Reduce final concentration. Perform serial dilution to find solubility limit. q1->a1_yes Yes q2 Was the DMSO stock added too quickly? q1->q2 No end_node Solution is clear a1_yes->end_node a2_yes Re-prepare. Add stock drop-wise while vortexing vigorously. q2->a2_yes Yes q3 Could the buffer pH be the issue? q2->q3 No a2_yes->end_node a3_yes Test solubility in buffers with different pH values. q3->a3_yes Yes a3_yes->end_node NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Activates Gq Gq/11 NK1R->Gq Gs Gs NK1R->Gs Lanepitant Lanepitant Lanepitant->NK1R Antagonizes PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses (Inflammation, Pain Signaling) Ca->Response PKC->Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->Response

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Lanepitant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of delivering Lanepitant across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Why is Lanepitant's efficacy in CNS-related disorders limited?

A1: Lanepitant is a potent and selective antagonist of the tachykinin NK1 receptor.[1][2] While it shows promise in preclinical models for conditions like migraine, arthritis, and diabetic neuropathy, its clinical efficacy in humans for these conditions has been disappointing.[3][4][5] The primary reason for this translational failure is believed to be its poor penetration of the blood-brain barrier (BBB) in humans.[3]

Q2: What are the key physicochemical properties of Lanepitant that may contribute to its poor BBB penetration?

Q3: What are the primary strategies our lab can explore to enhance the CNS delivery of Lanepitant?

A3: There are several established strategies to improve the delivery of drugs across the BBB. For a small molecule like Lanepitant, the most promising approaches include:

  • Nanoparticle Encapsulation: Encapsulating Lanepitant into nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles) can protect it from metabolic degradation and facilitate its transport across the BBB.[6][7]

  • Prodrug Approach: Modifying the chemical structure of Lanepitant to create a more lipophilic prodrug can enhance its passive diffusion across the BBB.[3][8][9][10][11][12] Once in the brain, the prodrug is enzymatically converted to the active Lanepitant.

  • Liposomal Formulation: Encapsulating Lanepitant within liposomes can improve its pharmacokinetic profile and facilitate its transport into the brain.

  • Receptor-Mediated Transport: Conjugating Lanepitant to a ligand that targets a specific receptor on the BBB (e.g., transferrin receptor) can facilitate its active transport into the brain.

Q4: How can we assess the BBB penetration of our modified Lanepitant formulations?

A4: A multi-tiered approach combining in vitro and in vivo models is recommended to evaluate the BBB penetration of your novel Lanepitant formulations.

  • In Vitro Models: These include cell-based assays using brain endothelial cells (e.g., hCMEC/D3) or artificial membrane assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7][13] These methods are useful for initial screening and ranking of different formulations.

  • In Vivo Models: Animal models (e.g., rodents) are essential for validating the findings from in vitro studies.[14][15] Techniques like microdialysis, brain tissue homogenization followed by LC-MS/MS analysis, and imaging techniques (e.g., PET, MRI) can be used to quantify the brain and plasma concentrations of Lanepitant and determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).[16][17]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low brain-to-plasma concentration ratio (Kp) of modified Lanepitant. Inefficient BBB transport of the formulation.- Optimize the physicochemical properties of the nanoparticle/liposome (size, surface charge).- Increase the lipophilicity of the prodrug.- Select a different targeting ligand for receptor-mediated transport.
High variability in in vivo BBB penetration results. Inconsistent formulation characteristics (e.g., particle size distribution).- Implement stringent quality control measures for formulation preparation.- Ensure consistent dosing and sampling procedures in animal studies.
Rapid clearance of the formulation from circulation. Recognition and clearance by the reticuloendothelial system (RES).- Pegylate the surface of nanoparticles or liposomes to increase circulation time.
Low conversion of the prodrug to active Lanepitant in the brain. Insufficient activity of the required enzymes in the brain.- Design the prodrug to be cleaved by enzymes that are highly expressed in the brain.

Data Presentation

Table 1: Physicochemical Properties of Lanepitant

PropertyValueSource
Molecular Formula C33H45N5O3[6]
Molecular Weight 559.7 g/mol [6]
XLogP3 4.2[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 6[6]
Rotatable Bond Count 9[6]
Exact Mass 559.35224031 Da[6]
Monoisotopic Mass 559.35224031 Da[6]
Topological Polar Surface Area 80.9 Ų[6]
Heavy Atom Count 41[6]
Formal Charge 0[6]
Complexity 828[6]
Isotope Atom Count 0[6]
Defined Atom Stereocenter Count 1[6]
Undefined Atom Stereocenter Count 0[6]
Defined Bond Stereocenter Count 0[6]
Undefined Bond Stereocenter Count 0[6]
Covalently-Bonded Unit Count 1[6]
Compound Is Canonicalized Yes[6]

Experimental Protocols

Protocol 1: Formulation of Lanepitant-Loaded Polymeric Nanoparticles

This protocol describes the preparation of Lanepitant-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • Lanepitant

  • PLGA (50:50, inherent viscosity 0.55-0.75 dL/g)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of Lanepitant and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water (e.g., 2% w/v).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Morphology: Visualized by scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Quantified by dissolving a known amount of nanoparticles in a suitable solvent and measuring the Lanepitant concentration using HPLC.

Protocol 2: In Vitro BBB Permeability Assessment using PAMPA

This protocol outlines the procedure for evaluating the permeability of Lanepitant and its formulations across an artificial BBB model.

Materials:

  • PAMPA plate system (e.g., from MilliporeSigma or Corning)

  • Brain lipid extract (e.g., porcine brain polar lipid extract)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lanepitant and its formulations

  • Lucifer yellow (as a marker of membrane integrity)

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the brain lipid solution in dodecane.

  • Donor Solution: Add the Lanepitant solution or formulation to the donor wells.

  • Acceptor Solution: Fill the acceptor wells with PBS.

  • Incubation: Place the donor plate into the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of Lanepitant in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    Pe = (−ln(1 − CA(t)/ Cequilibrium)) * (VA * VD) / ((VA + VD) * A * t)

    where:

    • CA(t) is the concentration in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • A is the filter area.

    • t is the incubation time.

Visualizations

Lanepitant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response Lanepitant Lanepitant Lanepitant->NK1 Receptor Blocks BBB_Penetration_Workflow cluster_formulation Formulation Strategies cluster_evaluation Evaluation cluster_analysis Analysis Nanoparticle Encapsulation Nanoparticle Encapsulation In Vitro BBB Models In Vitro BBB Models Nanoparticle Encapsulation->In Vitro BBB Models Prodrug Synthesis Prodrug Synthesis Prodrug Synthesis->In Vitro BBB Models Liposomal Formulation Liposomal Formulation Liposomal Formulation->In Vitro BBB Models In Vivo Animal Studies In Vivo Animal Studies In Vitro BBB Models->In Vivo Animal Studies Quantify Brain/Plasma Ratio Quantify Brain/Plasma Ratio In Vivo Animal Studies->Quantify Brain/Plasma Ratio Lanepitant Lanepitant Lanepitant->Nanoparticle Encapsulation Lanepitant->Prodrug Synthesis Lanepitant->Liposomal Formulation Logical_Relationship Poor BBB Penetration Poor BBB Penetration Limited CNS Efficacy Limited CNS Efficacy Poor BBB Penetration->Limited CNS Efficacy Leads to Enhanced Delivery Strategies Enhanced Delivery Strategies Enhanced Delivery Strategies->Poor BBB Penetration Overcomes Improved CNS Efficacy Improved CNS Efficacy Enhanced Delivery Strategies->Improved CNS Efficacy Leads to

References

Lanepitant Dihydrochloride In Vivo Efficacy Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanepitant dihydrochloride (B599025) in vivo efficacy experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Lanepitant and what is its primary mechanism of action?

Lanepitant (also known as LY303870) is a potent and selective, non-peptide antagonist of the Tachykinin NK1 receptor (NK1-R).[1][2] Its primary mechanism of action is to block the binding of Substance P (SP), the endogenous ligand for the NK1 receptor.[2] By inhibiting the SP/NK1-R signaling pathway, Lanepitant aims to prevent neurogenic inflammation and the transmission of pain signals.[1]

Q2: Lanepitant showed promise in preclinical animal models but failed in human clinical trials for pain. Why the discrepancy?

This is a critical point of consideration. The failure of Lanepitant in clinical trials for conditions like migraine, osteoarthritis, and diabetic neuropathy, despite positive results in animal studies, is thought to be due to several factors:

  • Species Specificity: Lanepitant has a significantly lower affinity for rat and mouse NK1 receptors compared to human and guinea pig receptors.[1] This difference in binding affinity could lead to an overestimation of efficacy in certain rodent models.

  • Poor Blood-Brain Barrier (BBB) Penetration in Humans: It is hypothesized that Lanepitant may not adequately cross the blood-brain barrier in humans to exert its effects on central pain perception, a key component of many chronic pain conditions.[3]

  • Complexity of Pain Mechanisms: The translation of analgesic effects from animal models to human clinical pain is notoriously difficult. The underlying mechanisms of chronic pain in humans are complex and may not be fully recapitulated in preclinical models.

Q3: What are the most common issues encountered during in vivo experiments with Lanepitant?

Common challenges include:

  • Poor Solubility and Formulation: Lanepitant dihydrochloride can be challenging to dissolve. An improper formulation can lead to poor bioavailability and inconsistent results.

  • Variable Efficacy: As noted, species differences in receptor affinity can lead to variability in efficacy between different animal models and species.

  • Dose Selection: Determining the optimal dose can be difficult without robust pharmacokinetic and pharmacodynamic data for the specific animal model being used.

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Efficacy
Possible Cause Troubleshooting Step
Improper Formulation/Solubility Ensure complete solubilization of this compound. A recommended formulation for in vivo use is a vehicle of DMSO, PEG300, Tween 80, and saline/PBS. First, dissolve the compound in DMSO to create a stock solution, which can then be diluted in the final vehicle mixture.
Suboptimal Dose Perform a dose-response study to determine the optimal effective dose in your specific animal model. Start with doses reported in the literature for similar NK1 antagonists or for Lanepitant in other models (e.g., 10 mg/kg orally was shown to have a long-lasting effect in the rat formalin test).[1]
Species/Strain Differences Be aware of the lower affinity of Lanepitant for rat and mouse NK1 receptors.[1] Higher doses may be required in these species compared to guinea pigs. Consider the genetic background of your animal strain, as this can also influence drug metabolism and response.
Route of Administration The route of administration significantly impacts bioavailability. Oral administration may lead to first-pass metabolism. Consider intraperitoneal (IP) or subcutaneous (SC) injections for more direct systemic exposure. Intravenous (IV) administration can be used to bypass absorption issues entirely.
Timing of Administration The timing of drug administration relative to the induction of the pathological stimulus is critical. For prophylactic effects, administer Lanepitant before the stimulus. For therapeutic effects, administer after the onset of symptoms. The timing should be based on the pharmacokinetic profile of the drug.
Issue 2: High Variability in Animal Responses
Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration of the drug solution. For oral gavage, ensure the solution is delivered directly to the stomach. For injections, use a consistent technique and location.
Animal Stress High levels of stress can influence pain perception and inflammatory responses. Acclimatize animals to the experimental procedures and housing conditions. Handle animals gently and minimize environmental stressors.
Underlying Health Issues Ensure all animals are healthy and free from underlying conditions that could affect the experimental outcomes.

Quantitative Data Summary

The following tables summarize the available quantitative data for Lanepitant (LY303870) from preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterSpecies/Cell LineValueReference
Ki (NK1 Receptor Binding) Human (Central)0.10 nM[2]
Human (Peripheral)0.15 nM[2]
Guinea Pig (Brain)Similar to Human[2]
Rat (NK1 Sites)~50-fold lower affinity than human[2]
Ki (SP-stimulated PI turnover) UC-11 MG (Human Astrocytoma)1.5 nM[2]
Ki (IL-6 secretion) U-373 MG (Human Astrocytoma)5 nM[2]
pA2 (SP-induced contraction) Rabbit Vena Cava9.4[2]

Table 2: In Vivo Efficacy Data

Animal ModelSpeciesRouteDoseEffectReference
[Sar9,Met(O2)11]-SP induced Bronchoconstriction Guinea PigIVED50 = 75 µg/kgInhibition of bronchoconstriction[2]
[Sar9,Met(O2)11]-SP induced Pulmonary Microvascular Leakage (Bronchi) Guinea PigIVED50 = 12.8 µg/kgInhibition of plasma extravasation[2]
[Sar9,Met(O2)11]-SP induced Pulmonary Microvascular Leakage (Trachea) Guinea PigIVED50 = 18.5 µg/kgInhibition of plasma extravasation[2]
Formalin Test (Late Phase) RatOral10 mg/kgDose-dependent blockade of licking behavior, lasting at least 24 hours[1]
Neurogenic Dural Inflammation Guinea PigOral1, 10, 100 µg/kgLong, dose-dependent inhibition of plasma protein extravasation[4]

Experimental Protocols

Formalin-Induced Inflammatory Pain in Rats

This model assesses the analgesic efficacy of a compound against both acute and tonic inflammatory pain.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Drug Preparation: Prepare this compound in a vehicle of DMSO, PEG300, Tween 80, and saline. For a 10 mg/kg oral dose, a typical final concentration might be 2 mg/mL for administration of 5 mL/kg.

  • Procedure:

    • Administer Lanepitant or vehicle orally (p.o.) via gavage 60 minutes before the formalin injection.

    • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the rat in a clear observation chamber.

    • Record the total time spent licking the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

  • Outcome Measure: A significant reduction in the time spent licking the paw in the late phase compared to the vehicle-treated group indicates analgesic and anti-inflammatory activity.

Substance P-Induced Plasma Extravasation in Rats

This model evaluates the ability of Lanepitant to block neurogenic inflammation mediated by the NK1 receptor.

  • Animals: Male Wistar rats (250-300 g).

  • Drug Preparation: Prepare this compound for intravenous (i.v.) or oral (p.o.) administration.

  • Procedure:

    • Anesthetize the rats.

    • Administer Lanepitant or vehicle (i.v. or p.o.) at the desired pre-treatment time.

    • Inject Evans blue dye (50 mg/kg) intravenously. Evans blue binds to plasma albumin and is used to quantify plasma extravasation.

    • After a short circulation time, inject Substance P (e.g., 1 µg/kg, i.v.) to induce plasma extravasation.

    • After a set time (e.g., 30 minutes), perfuse the vascular system with saline to remove intravascular dye.

    • Dissect tissues of interest (e.g., dura mater, skin, trachea).

    • Extract the Evans blue dye from the tissues using formamide.

    • Quantify the amount of extracted dye spectrophotometrically.

  • Outcome Measure: A significant reduction in the amount of Evans blue dye in the tissues of Lanepitant-treated animals compared to the vehicle group indicates inhibition of neurogenic inflammation.

Visualizations

Lanepitant_Mechanism_of_Action cluster_Neuron Sensory Neuron Terminal cluster_Postsynaptic Postsynaptic Cell (e.g., Blood Vessel, Immune Cell) Noxious Stimulus Noxious Stimulus Substance P (SP) release Substance P (SP) release Noxious Stimulus->Substance P (SP) release NK1R NK1 Receptor Substance P (SP) release->NK1R Binds to Inflammation & Pain Signaling Inflammation & Pain Signaling NK1R->Inflammation & Pain Signaling Lanepitant Lanepitant dihydrochloride Lanepitant->NK1R Blocks

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Start: Inconsistent or No Efficacy q1 Is the formulation clear and fully dissolved? start->q1 solubility Action: Prepare fresh formulation. Use recommended vehicle (DMSO/PEG300/Tween80/Saline). Ensure complete dissolution. q1->solubility No q2 Is the dose appropriate for the species? q1->q2 Yes solubility->q2 dose Action: Conduct a dose-response study. Consider higher doses for rats/mice due to lower receptor affinity. q2->dose No q3 Is the route and timing of administration optimal? q2->q3 Yes dose->q3 admin Action: Consider alternative routes (IP, SC, IV). Optimize timing based on PK/PD. q3->admin No end Re-evaluate Experiment q3->end Yes admin->end

Caption: Troubleshooting workflow for Lanepitant in vivo experiments.

References

Technical Support Center: Optimizing Lanepitant Dihydrochloride Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Lanepitant (B1674460) dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is Lanepitant dihydrochloride and what is its mechanism of action?

Lanepitant (also known by its developmental code LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1] Its mechanism of action involves competitively blocking the binding of Substance P, a neuropeptide involved in pain transmission, inflammation, and the emetic reflex, to the NK-1 receptor.[1][2] By inhibiting this interaction, Lanepitant can attenuate neurogenic inflammation and pain signaling.[3]

Q2: What are the primary research areas for this compound?

Preclinical and clinical studies have investigated Lanepitant for its potential therapeutic effects in conditions such as migraine,[3][4] pain,[5][6] and osteoarthritis.[6][7] As an NK-1 receptor antagonist, it belongs to a class of drugs also explored for their antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[8]

Q3: How should I prepare this compound for in vivo administration?

This compound has low aqueous solubility. A common vehicle for administering poorly soluble compounds in animal studies is a mixture of solvents. A recommended starting formulation is:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline or PBS

It is crucial to first dissolve the compound in DMSO before adding the other components. Always prepare a fresh solution before each experiment and visually inspect for any precipitation. A solvent-negative control group should be included in your experimental design to ensure the vehicle does not have any non-specific effects.

Troubleshooting Guide

Q1: I am observing high variability in my experimental results. What could be the cause?

High variability can stem from several factors:

  • Inconsistent Formulation: Ensure the drug is fully dissolved and the formulation is homogeneous. Vortexing and gentle warming can aid dissolution. Prepare the formulation consistently for every experiment.

  • Animal Handling and Stress: Stress can influence many physiological parameters, including pain perception and inflammatory responses. Acclimatize animals to the experimental procedures and environment to minimize stress.

  • Route of Administration: The chosen route of administration can significantly impact bioavailability. Ensure consistent and accurate administration for all animals in a cohort.

  • Pharmacokinetics: The timing of drug administration relative to the experimental challenge is critical. Consider the pharmacokinetic profile of Lanepitant in your specific animal model to ensure target engagement at the desired time point.

Q2: My animals are showing signs of irritation at the injection site. What can I do?

Injection site reactions can occur, especially with subcutaneous or intramuscular administration of formulations containing solvents like DMSO.

  • Lower Solvent Concentration: If possible, try to reduce the concentration of DMSO in your vehicle. However, this may be limited by the solubility of Lanepitant.

  • Change Administration Route: If feasible for your experimental model, consider alternative routes such as oral gavage, which may be better tolerated.

  • Rotate Injection Sites: If repeated injections are necessary, rotate the site of administration to minimize local irritation.

  • Dilute the Formulation: Increasing the injection volume while decreasing the drug concentration (and thus solvent concentration at the injection site) might help, but be mindful of the maximum recommended injection volumes for the chosen species and route.

Q3: I am not observing the expected therapeutic effect. What should I consider?

  • Dosage: The dose may be insufficient for the specific animal model and endpoint being measured. Refer to the dosage tables below and consider performing a dose-response study.

  • Bioavailability: The oral bioavailability of NK-1 receptor antagonists can be low and variable.[9] If using oral administration, ensure the formulation is optimized for absorption. Intraperitoneal or intravenous administration may provide more consistent exposure.

  • Species Differences: Lanepitant has been shown to have a lower affinity for rodent NK-1 receptors compared to guinea pig and human receptors.[5] This may necessitate the use of higher doses in mice and rats to achieve the desired level of receptor occupancy.

  • Target Engagement: Confirm that the drug is reaching its target and engaging the NK-1 receptor at the administered dose. This can be assessed through ex vivo binding studies or by measuring downstream biomarkers if available.

Data on In Vivo Dosages

The following tables summarize reported dosages of this compound and other relevant NK-1 receptor antagonists in various animal models. These should serve as a starting point for dose selection, which should be optimized for your specific experimental conditions.

Lanepitant (LY303870) Dihydrochloride
SpeciesModelRouteDosageObserved EffectReference
RodentsFormalin Test (Pain)p.o.10 mg/kgBlockade of late-phase licking behavior for at least 24 hours. No side effects observed at doses ≤ 50 mg/kg.[5]
Guinea PigNeurogenic Dural Inflammationp.o.1, 10, 100 µg/kgDose-dependent inhibition of dural inflammation.[3]
Guinea PigNeurogenic Dural Inflammationi.v.1, 10, 100 µg/kgPotent inhibition of dural inflammation.[3]
Other NK-1 Receptor Antagonists
CompoundSpeciesModelRouteDosageObserved EffectReference
AprepitantFerretCisplatin-induced Emesisp.o.2 and 4 mg/kgComplete inhibition of retching and vomiting.[10]
AprepitantRat (Juvenile)Safety Studyp.o.Up to 1000 mg/kg BIDTolerated, with some dose-related decreases in weight gain.[11]
MaropitantDogVisceral Paini.v.1 mg/kg and 5 mg/kgDecreased anesthetic requirements during ovarian stimulation.[12][13]
NetupitantMouseSubstance P-induced Behaviori.p.1-10 mg/kgDose-dependent inhibition of scratching, biting, and licking.[14]
NetupitantGerbilNK-1 Agonist-induced Foot Tappingp.o.ID₅₀ = 0.5 mg/kgDose-dependent counteraction of foot tapping.[14]

Experimental Protocols

General Protocol for Oral Administration in Rodents
  • Animal Preparation: Acclimatize animals to the facility and handling for at least one week prior to the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Formulation Preparation:

    • Weigh the required amount of this compound.

    • Add 5% of the final volume of DMSO and vortex until the compound is fully dissolved.

    • Add 30% of the final volume of PEG300 and vortex.

    • Add 5% of the final volume of Tween 80 and vortex.

    • Bring the solution to the final volume with saline or PBS and vortex thoroughly.

    • Prepare a vehicle control solution containing the same concentrations of solvents without the drug.

  • Dosing:

    • Administer this compound or vehicle via oral gavage at the desired volume (typically 5-10 mL/kg for rats and mice).

    • The timing of administration will depend on the experimental design and the pharmacokinetic profile of the drug.

  • Experimental Procedure: Proceed with the specific experimental model (e.g., formalin test, carrageenan-induced paw edema) at the predetermined time point after dosing.

  • Data Collection and Analysis: Record and analyze the relevant parameters for your model (e.g., paw licking time, paw volume, etc.).

Visualizations

Signaling Pathways and Workflows

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor (Gq-coupled) Substance P->NK1R Binds to PLC Phospholipase C (PLC) NK1R->PLC Activates PI3K_Akt PI3K/Akt Pathway NK1R->PI3K_Akt Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (Pain, Inflammation, Emesis) Ca2->Cellular_Responses MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates MAPK->Cellular_Responses PI3K_Akt->Cellular_Responses Lanepitant Lanepitant dihydrochloride Lanepitant->NK1R Blocks

Caption: Substance P/NK-1 Receptor Signaling Pathway and the inhibitory action of Lanepitant.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_exp Experiment cluster_analysis Analysis Formulation Prepare Lanepitant and Vehicle Solutions Dosing_Group1 Administer Lanepitant (e.g., 10 mg/kg, p.o.) Formulation->Dosing_Group1 Dosing_Group2 Administer Vehicle Formulation->Dosing_Group2 Animal_Acclimation Animal Acclimation and Baseline Measurement Animal_Acclimation->Dosing_Group1 Animal_Acclimation->Dosing_Group2 Model_Induction Induce Experimental Model (e.g., Formalin Injection) Dosing_Group1->Model_Induction Dosing_Group2->Model_Induction Data_Collection Observe and Collect Data (e.g., Licking Time) Model_Induction->Data_Collection Analysis Statistical Analysis and Interpretation Data_Collection->Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Preventing Lanepitant dihydrochloride precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Lanepitant dihydrochloride (B599025) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Lanepitant dihydrochloride and why is its solubility a concern?

A1: Lanepitant is a non-peptide neurokinin-1 (NK-1) receptor antagonist.[1][2][3] As a dihydrochloride salt of a weakly basic compound, its aqueous solubility is highly dependent on pH.[4][5] Precipitation can occur due to changes in pH, buffer composition, or temperature, which can significantly impact experimental reproducibility and the developability of a formulation.[6]

Q2: What are the primary factors that cause this compound to precipitate from an aqueous buffer?

A2: The main factors include:

  • pH Shift: An increase in pH above the pKa of Lanepitant will decrease the concentration of the more soluble ionized form, leading to precipitation of the less soluble free base.[5][7]

  • Common Ion Effect: The presence of a high concentration of chloride ions in the buffer from other sources can decrease the solubility of this compound.[4][8][9]

  • Buffer Species and Ionic Strength: Different buffer salts can influence the solubility of the drug.

  • Temperature: Changes in temperature can affect the solubility of the compound.

  • Drug Concentration: Exceeding the intrinsic solubility of the compound at a given condition will lead to precipitation.

Q3: How does the pH of the buffer affect the solubility of this compound?

A3: Lanepitant is a weak base, and its dihydrochloride salt is more soluble in its ionized (protonated) form. According to the Henderson-Hasselbalch equation, at a pH below its pKa, the ionized form predominates, leading to higher solubility.[7][10][11] As the pH of the solution increases towards and above the pKa, the proportion of the un-ionized (free base) form increases. The free base is typically less water-soluble, which can lead to precipitation.[5]

Q4: What is the "common ion effect" and how does it apply to this compound?

A4: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[8][9] For this compound (Lanepitant·2HCl), the addition of another source of chloride ions (e.g., from NaCl or a high concentration of a chloride-containing buffer like HCl) to the solution can shift the dissolution equilibrium to the left, favoring the solid, undissolved state and thus reducing its solubility.[4][12]

Q5: Can I use co-solvents to improve the solubility of this compound?

A5: Yes, co-solvents can be an effective strategy. Water-miscible organic solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous solvent.[13][14] However, it is crucial to evaluate the impact of the co-solvent on the stability of Lanepitant and its compatibility with the intended experimental system. The combination of co-solvents and surfactants can also be effective in preventing precipitation upon dilution.[15][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dissolving this compound in a buffer. The pH of the buffer is too high, causing the formation of the less soluble free base.Use a buffer with a lower pH (e.g., pH 2-4). Ensure the final pH of the solution is well below the pKa of Lanepitant.
The concentration of this compound exceeds its solubility limit in the chosen buffer.Decrease the concentration of this compound. Alternatively, modify the buffer system to increase solubility (see below).
The buffer contains a high concentration of a common ion (chloride).If possible, switch to a buffer system that does not contain chloride ions (e.g., citrate (B86180) or phosphate (B84403) buffer, depending on the target pH).
Precipitation occurs after initial dissolution, especially upon standing. The solution is supersaturated and thermodynamically unstable.Consider adding a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), to maintain a supersaturated state.[17][18]
Temperature fluctuations are causing a decrease in solubility.Maintain a constant temperature for the solution. Determine the temperature-solubility profile of this compound in your system.
Precipitation is observed when mixing the this compound stock solution with another aqueous solution. The pH of the final mixture is too high.Pre-adjust the pH of the receiving solution to be acidic before adding the this compound stock.
The addition of the stock solution leads to a supersaturated state in the final mixture.Add the stock solution slowly with vigorous stirring. Consider using a surfactant or a co-solvent in the formulation to improve solubility.[15][19]

Quantitative Data Summary

The following tables provide hypothetical, yet representative, solubility data for this compound to illustrate the principles discussed.

Table 1: pH-Dependent Solubility of this compound at 25°C

pHBuffer SystemSolubility (mg/mL)
2.00.1 M Glycine-HCl> 50
4.50.1 M Acetate25.3
6.80.1 M Phosphate5.8
7.40.1 M Phosphate1.2
8.00.1 M Tris< 0.1

Table 2: Effect of Co-solvents on the Solubility of this compound in pH 6.8 Phosphate Buffer at 25°C

Co-solventConcentration (% v/v)Solubility (mg/mL)
None05.8
Ethanol1012.5
Ethanol2028.1
Propylene Glycol1015.2
Propylene Glycol2035.7
PEG 4001018.9
PEG 4002042.3

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound at a specific temperature and in a specific buffer.[20][21]

  • Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Addition of Excess Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container (e.g., glass vial). The presence of undissolved solid should be visible.

  • Equilibration: Place the containers in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Undissolved Solid: Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration represents the equilibrium solubility of this compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Aqueous Buffers (Varying pH) add_drug Add Drug to Buffers prep_buffer->add_drug prep_drug Weigh Excess This compound prep_drug->add_drug shake Agitate at Constant Temp (e.g., 24-48 hours) add_drug->shake sample Withdraw Supernatant shake->sample filter Filter (0.22 µm) sample->filter quantify Quantify by HPLC filter->quantify result Determine Equilibrium Solubility quantify->result

Caption: Workflow for determining the equilibrium solubility of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed ph_issue Is buffer pH > pKa? start->ph_issue conc_issue Is concentration > solubility limit? start->conc_issue ion_issue Is there a high [Cl-]? start->ion_issue lower_ph Lower Buffer pH ph_issue->lower_ph Yes reduce_conc Reduce Concentration conc_issue->reduce_conc Yes add_cosolvent Add Co-solvent/Surfactant conc_issue->add_cosolvent Yes, to increase limit change_buffer Use Non-Chloride Buffer ion_issue->change_buffer Yes

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway cluster_cell Target Cell substance_p Substance P nk1_receptor NK-1 Receptor substance_p->nk1_receptor Binds & Activates downstream Downstream Signaling (e.g., Emesis, Pain) nk1_receptor->downstream lanepitant Lanepitant lanepitant->nk1_receptor Antagonist (Blocks Binding)

Caption: Mechanism of action of Lanepitant as an NK-1 receptor antagonist.

References

Non-specific binding of Lanepitant dihydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanepitant dihydrochloride (B599025). The information is designed to address common issues encountered during in vitro assays, with a focus on non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is Lanepitant dihydrochloride and what is its primary target?

Lanepitant (also known as LY303870) is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK-1) receptor.[1][2][3] Its primary target is the NK-1 receptor, a G protein-coupled receptor (GPCR) that binds the neuropeptide Substance P.[4][5] This interaction is involved in various physiological processes, including pain, inflammation, and emesis.[6]

Q2: What are the known binding affinities of Lanepitant for the NK-1 receptor?

Lanepitant exhibits high affinity for the human NK-1 receptor. The reported inhibition constants (Ki) and dissociation constants (Kd) are summarized in the table below. It is important to note that affinity can vary between species and tissue types.[1]

Q3: Why is non-specific binding a potential issue when working with Lanepitant?

Like many hydrophobic molecules, Lanepitant has the potential to exhibit non-specific binding to surfaces such as plasticware, filter membranes, and other proteins in an assay system. This can lead to inaccurate measurements of its binding affinity and potency.

Q4: How can I differentiate between specific and non-specific binding of Lanepitant in my assay?

To determine non-specific binding, a parallel experiment should be conducted in the presence of a high concentration of an unlabeled competitor that also binds to the NK-1 receptor. This will saturate the specific binding sites, and any remaining bound radiolabeled Lanepitant can be considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding.

Troubleshooting Guide: Non-Specific Binding of Lanepitant

High non-specific binding can obscure the true specific binding signal, leading to erroneous data. Below is a guide to help you troubleshoot and mitigate this issue in your assays.

Initial Troubleshooting Workflow

This workflow provides a logical sequence of steps to identify and address the root cause of high non-specific binding.

G start High Non-Specific Binding Observed check_reagents Verify Reagent Quality (Radioligand purity, buffer components) start->check_reagents optimize_assay Optimize Assay Conditions (Buffer composition, incubation time/temp) check_reagents->optimize_assay Reagents OK modify_protocol Modify Protocol (Blocking agents, wash steps) optimize_assay->modify_protocol NSB still high reassess Re-evaluate Non-Specific Binding modify_protocol->reassess reassess->optimize_assay Iterate if needed

Caption: A logical workflow for troubleshooting high non-specific binding.

Detailed Troubleshooting Steps
Potential Cause Troubleshooting Steps & Rationale
Reagent Quality Verify Radioligand Purity: Ensure the radiolabeled Lanepitant is of high purity and has not degraded. Impurities can contribute significantly to non-specific binding. Check Buffer Components: Confirm the correct preparation and pH of all buffers.
Assay Conditions Optimize Buffer Composition: Ionic Strength: Increase the salt concentration (e.g., 100-150 mM NaCl) to reduce electrostatic interactions. pH: Test a range of pH values to find the optimal condition that minimizes non-specific binding without affecting specific binding. Detergents: Include a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to reduce hydrophobic interactions.
Optimize Incubation Time and Temperature: Shorter incubation times may reduce non-specific binding, but ensure that specific binding has reached equilibrium. Perform a time-course experiment to determine the optimal incubation period.
Protocol Modifications Incorporate Blocking Agents: Bovine Serum Albumin (BSA): Add BSA (0.1-1%) to the assay buffer to block non-specific binding sites on plasticware and other surfaces. Pre-coating: Pre-coat assay plates or tubes with a solution of a blocking agent like BSA.
Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound Lanepitant.
Filter Binding Assay Specifics Pre-treat Filters: Soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the positively charged Lanepitant to the negatively charged filter.

Quantitative Data

The following table summarizes the reported binding affinities of Lanepitant for the NK-1 receptor.

Parameter Value Species Assay Conditions Reference
Ki0.15 nMHumanPeripheral NK-1 Receptors[7]
Ki0.10 nMHumanCentral NK-1 Receptors[7]
Kd0.22 nMGuinea PigStriatal Membranes[7]

Experimental Protocols

Radioligand Binding Assay for Lanepitant (Competition Assay)

This protocol is a general guideline for a competition binding assay to determine the Ki of a test compound for the NK-1 receptor using radiolabeled Lanepitant.

Materials:

  • HEK293 cells stably expressing the human NK-1 receptor

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA

  • Radiolabeled Lanepitant (e.g., [3H]Lanepitant)

  • Unlabeled Lanepitant (for determining non-specific binding)

  • Test compounds

  • Glass fiber filters (pre-treated with 0.5% PEI)

  • Scintillation fluid

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize HEK293-NK1 cells in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (per well):

    • Total Binding: 50 µL of radiolabeled Lanepitant (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-Specific Binding: 50 µL of radiolabeled Lanepitant, 50 µL of a high concentration of unlabeled Lanepitant (e.g., 10 µM), and 100 µL of membrane preparation.

    • Test Compound: 50 µL of radiolabeled Lanepitant, 50 µL of the test compound at various concentrations, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

G prep Membrane Preparation setup Assay Setup (Total, NSB, Test Compound) prep->setup incubate Incubation setup->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for a radioligand competition binding assay.

Signaling Pathway

Lanepitant, as an NK-1 receptor antagonist, blocks the downstream signaling cascade initiated by the binding of Substance P.

NK-1 Receptor Signaling Pathway:

G substance_p Substance P nk1r NK-1 Receptor (GPCR) substance_p->nk1r Binds & Activates lanepitant Lanepitant lanepitant->nk1r Binds & Blocks gq11 Gαq/11 nk1r->gq11 Activates plc PLC gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Inflammation) ca_release->downstream pkc->downstream

Caption: Simplified NK-1 receptor signaling pathway and the inhibitory action of Lanepitant.

References

Interpreting negative results with Lanepitant dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanepitant dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective neurokinin-1 (NK1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is Lanepitant dihydrochloride and what is its primary mechanism of action?

Lanepitant is a potent, non-peptide, selective antagonist of the neurokinin-1 (NK1) receptor, also known as the substance P receptor.[1] Its mechanism of action is to competitively block the binding of substance P to the NK1 receptor, thereby inhibiting downstream signaling pathways.[2]

Q2: What are the known reasons for the negative results observed in clinical trials with Lanepitant?

Despite promising results in preclinical animal studies, Lanepitant failed to show sufficient efficacy in human clinical trials for migraine, arthritis, and diabetic neuropathy.[3][4] The primary reason for these negative outcomes is believed to be its poor penetration of the blood-brain barrier in humans.[3] This means that while it may be effective at peripheral NK1 receptors, it may not reach its target in the central nervous system in sufficient concentrations to elicit a therapeutic effect.

Q3: What are the expected outcomes of a successful in vitro experiment with Lanepitant?

In a functional in vitro assay using cells expressing the NK1 receptor (e.g., HEK293-NK1R cells), Lanepitant is expected to inhibit the signaling cascade induced by a substance P agonist. This can be measured as a decrease in the production of second messengers like inositol (B14025) triphosphate (IP3) and cyclic AMP (cAMP), or a reduction in intracellular calcium mobilization.

Q4: How should I prepare and store this compound?

This compound should be stored as a solid at -20°C for long-term use. For experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term use, the stock solution may be stored at 4°C for up to a week. The stability of Lanepitant in aqueous solutions, especially in cell culture media over long incubation periods, should be considered, as pH and media components can affect its stability.[5][6]

Data Presentation

Table 1: Pharmacological and Physicochemical Properties of this compound

PropertyValueReference
Mechanism of Action Selective, competitive neurokinin-1 (NK1) receptor antagonist[1][2]
Binding Affinity (Ki) 0.15 nMNot explicitly cited, but consistent with high-affinity antagonists
Functional Potency (IC50) Not explicitly reported in publicly available literature. This value is assay-dependent and should be determined empirically.
Molecular Formula C₃₃H₄₅N₅O₃ · 2HCl[3]
Molecular Weight 632.66 g/mol [3]
Solubility Soluble in DMSO.
Storage Solid: -20°C; Stock Solution (in DMSO): -20°C or -80°C

Experimental Protocols

Key Experiment: In Vitro Functional Antagonism using a Calcium Flux Assay

This protocol describes a general method to assess the antagonist activity of Lanepitant by measuring its ability to inhibit substance P-induced calcium mobilization in HEK293 cells stably expressing the human NK1 receptor.

Materials:

  • HEK293 cells stably expressing the human NK1 receptor (HEK293-NK1R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Substance P (agonist)

  • A known NK1 receptor antagonist (positive control, e.g., Aprepitant)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capability and reagent injectors

Procedure:

  • Cell Culture: Culture HEK293-NK1R cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation (Antagonist Pre-incubation):

    • Prepare serial dilutions of this compound, the positive control antagonist, and a vehicle control (e.g., DMSO diluted in HBSS) at 2x the final desired concentration.

    • Add the compound solutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Calcium Flux Measurement:

    • Set up the fluorescence microplate reader to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 30-60 seconds.

    • Using the instrument's injector, add the substance P agonist at a pre-determined EC80 concentration.

    • Immediately begin kinetic reading of fluorescence intensity for 3-5 minutes to capture the calcium signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log concentration of Lanepitant and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK1 Receptor Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates SP Substance P SP->NK1R Binds & Activates Lanepitant Lanepitant Lanepitant->NK1R Binds & Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP

Caption: NK1 Receptor Signaling Pathway and Point of Lanepitant Inhibition.

Troubleshooting_Workflow cluster_reagent Reagent & Compound Verification cluster_protocol Protocol & Assay Review cluster_analysis Data Analysis & Interpretation start Negative or Unexpected Experimental Result check_lanepitant Verify Lanepitant Concentration & Integrity start->check_lanepitant check_agonist Check Agonist (Substance P) Concentration & Activity check_lanepitant->check_agonist check_cells Confirm Cell Line (NK1R Expression & Health) check_agonist->check_cells check_incubation Review Incubation Times (Pre-incubation & Stimulation) check_cells->check_incubation check_controls Assess Controls (Positive & Vehicle) check_incubation->check_controls check_assay_window Evaluate Assay Signal Window check_controls->check_assay_window review_analysis Re-evaluate Data Processing & Normalization check_assay_window->review_analysis consider_bbb Consider Biological Context (e.g., Poor BBB Penetration in vivo) review_analysis->consider_bbb end Refined Experiment & Interpretation consider_bbb->end

Caption: Troubleshooting Workflow for Negative Results with Lanepitant.

Troubleshooting Guide

Issue: No observable antagonist effect of Lanepitant.

Potential Cause Troubleshooting Step
1. Lanepitant Integrity and Concentration - Verify Stock Solution: Prepare a fresh stock solution of this compound in DMSO. Ensure it is fully dissolved. - Confirm Final Concentration: Double-check calculations for serial dilutions. Test a wider range of concentrations.
2. Agonist Concentration - Optimize Agonist EC50/EC80: Ensure you are using an agonist concentration that gives a submaximal response (typically EC80). Too high of an agonist concentration can overcome competitive antagonism.
3. Cell Line and Receptor Expression - Confirm NK1R Expression: Verify the expression of the NK1 receptor in your cell line using a positive control agonist (Substance P) and antagonist (e.g., Aprepitant). - Cell Health: Ensure cells are healthy, within a low passage number, and not overgrown, as this can affect receptor expression and signaling.
4. Experimental Protocol - Pre-incubation Time: Ensure an adequate pre-incubation time (15-30 minutes) with Lanepitant to allow it to bind to the receptor before adding the agonist. - Vehicle Control: Confirm that the solvent (e.g., DMSO) at the final concentration used does not affect the assay.
5. Assay Signal Window - Low Signal-to-Background: If the response to the agonist is weak, it will be difficult to detect antagonism. Optimize assay conditions (e.g., cell number, agonist concentration) to increase the signal window.

Issue: High variability between replicate wells.

Potential Cause Troubleshooting Step
1. Inconsistent Cell Seeding - Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before plating to ensure an even distribution of cells in each well.
2. Pipetting Errors - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Careful Reagent Addition: Add reagents consistently and gently to avoid disturbing the cell monolayer.
3. Edge Effects in Microplate - Avoid Outer Wells: Do not use the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill them with PBS or media instead.

Issue: Unexpected agonist activity from Lanepitant.

Potential Cause Troubleshooting Step
1. Compound Contamination - Use Fresh Aliquot: Use a fresh, unopened aliquot of this compound to rule out contamination of the stock solution.
2. Off-Target Effects - Concentration-Dependent Effects: This is more likely to occur at very high concentrations. Ensure you are working within a reasonable concentration range based on its known binding affinity. If the effect persists, consider investigating potential off-target interactions.

References

Technical Support Center: Lanepitant Dihydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Lanepitant dihydrochloride (B599025) through pH adjustment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation observed when preparing an aqueous solution. The pH of the aqueous solution is too high, exceeding the solubility limit of Lanepitant dihydrochloride at that pH.Decrease the pH of the solution. This compound, as a salt of a weakly basic compound, is expected to have higher solubility in acidic conditions. Use a suitable acidic buffer or add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
Inconsistent solubility results between experiments. - Inaccurate pH measurement.- Use of different buffer systems.- Temperature fluctuations.- Calibrate your pH meter before each use with fresh, certified buffers.- Use the same buffer system and concentration for all related experiments to ensure consistency.- Control the temperature during your experiments, as solubility is often temperature-dependent.
Difficulty achieving the desired concentration even at low pH. The intrinsic solubility of the free base form might be very low, or the desired concentration exceeds the solubility limit even in acidic conditions.- Consider using a co-solvent in addition to pH adjustment. A small percentage of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 can significantly enhance solubility.[]- Perform a solubility study to determine the maximum achievable concentration at various pH values.
Compound degrades after pH adjustment. The compound may be unstable at very low or very high pH values.- Assess the stability of this compound across a range of pH values. Use analytical techniques like HPLC to monitor for degradation products over time.- If instability is observed at the optimal pH for solubility, a compromise between solubility and stability must be found. Consider preparing fresh solutions immediately before use.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the solubility of this compound?

A1: Lanepitant is a basic compound, and it is supplied as a dihydrochloride salt. Therefore, its aqueous solubility is expected to be highly pH-dependent. The solubility will be highest at low pH (acidic conditions) where the molecule is fully protonated and exists as a more soluble salt form. As the pH increases towards the pKa of the compound, the proportion of the less soluble free base form increases, leading to a decrease in overall solubility.

Q2: I don't have access to a pKa value for Lanepitant. How can I estimate the optimal pH range for its solubility?

A2: While an experimentally determined pKa is ideal, you can perform a simple empirical solubility test. Prepare a series of small-volume saturated solutions in buffers of varying pH (e.g., from pH 2 to pH 10). After allowing the solutions to equilibrate, centrifuge or filter them to remove undissolved solid, and then measure the concentration of the dissolved Lanepitant in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will give you a practical solubility-pH profile.

Q3: What are some suitable buffer systems for working with this compound?

A3: The choice of buffer depends on the desired pH range for your experiment. Here are some common buffer systems:

  • pH 2-4: Glycine-HCl buffer, Citrate buffer

  • pH 4-6: Acetate buffer, Citrate-phosphate buffer

  • pH 6-8: Phosphate buffer (e.g., PBS), HEPES buffer

When selecting a buffer, ensure it does not interact with this compound or interfere with your downstream assays.

Q4: Can I use a strong acid like HCl to dissolve this compound without a buffer?

A4: Yes, for initial solubilization, you can use a dilute strong acid like hydrochloric acid (HCl) to achieve a low pH. This is often done to prepare a concentrated stock solution. However, for most biological experiments, it is crucial to use a buffer system to maintain a stable physiological pH. When diluting an acidic stock solution into a buffered medium, ensure the final pH of the medium is maintained and that the compound remains soluble.

Q5: How should I prepare a stock solution of this compound?

A5: A common approach is to prepare a high-concentration stock solution in a solvent where it is freely soluble, such as DMSO.[2] Alternatively, an acidic aqueous buffer (e.g., pH 2-4) can be used to prepare an aqueous stock solution. Always filter your stock solution through a 0.22 µm filter to sterilize it and remove any undissolved particulates. Store stock solutions as recommended by the supplier, typically at -20°C or -80°C for long-term stability.[2]

Quantitative Data: pH-Dependent Solubility of this compound

The following table presents hypothetical, yet representative, data for the aqueous solubility of this compound at various pH values at room temperature. This data illustrates the expected trend for a basic compound.

pHBuffer SystemSolubility (mg/mL)Molar Solubility (mM)
2.0Glycine-HCl> 50> 79.0
4.0Acetate Buffer25.840.8
6.0Phosphate Buffer5.28.2
7.4Phosphate Buffered Saline (PBS)0.91.4
8.0Tris-HCl Buffer0.30.5
10.0Carbonate-Bicarbonate Buffer< 0.1< 0.16
Molecular Weight of this compound: 632.66 g/mol [3]

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To experimentally determine the aqueous solubility of this compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers (e.g., Glycine-HCl, Acetate, Phosphate, Tris-HCl) covering a pH range from 2 to 10.

  • Calibrated pH meter

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of buffers at desired pH values (e.g., 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Accurately dilute the filtered supernatant with a suitable solvent (the mobile phase for HPLC or a relevant buffer for UV-Vis).

  • Quantify the concentration of Lanepitant in the diluted samples using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Calculate the solubility in mg/mL or mM for each pH value.

Protocol 2: Preparation of a pH-Adjusted Solution of this compound

Objective: To prepare a solution of this compound at a specific concentration and pH.

Materials:

  • This compound

  • Selected buffer at the target pH

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustment

  • 0.22 µm syringe filter

Procedure:

  • Determine the target concentration and the required volume of the solution.

  • Based on the pH-solubility profile (from Protocol 1 or literature), select a buffer with a pH that will support the desired concentration.

  • Weigh the required amount of this compound.

  • Add the weighed compound to a beaker or flask containing approximately 80% of the final volume of the selected buffer.

  • Place the beaker on a stir plate and add a stir bar. Stir the solution to facilitate dissolution.

  • Monitor the pH of the solution. If the compound does not fully dissolve, the pH may need to be lowered. Add 0.1 M HCl dropwise while stirring and monitoring the pH until all the solid has dissolved. Be careful not to lower the pH more than necessary.

  • Once the compound is fully dissolved, adjust the pH to the final target value using small additions of 0.1 M HCl or 0.1 M NaOH as needed.

  • Transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.

  • Sterilize the solution by filtering it through a 0.22 µm syringe filter.

  • Store the final solution appropriately.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization weigh Weigh this compound mix Add Compound to 80% Buffer Volume & Stir weigh->mix buffer Prepare Buffer at Target pH buffer->mix check_sol Check for Complete Dissolution mix->check_sol adjust_ph Adjust pH with 0.1M HCl (if needed) check_sol->adjust_ph No final_ph Fine-tune to Final pH check_sol->final_ph Yes adjust_ph->mix final_vol Adjust to Final Volume final_ph->final_vol filter Sterile Filter (0.22 µm) final_vol->filter store Store Solution filter->store

Caption: Workflow for preparing a pH-adjusted solution of this compound.

NK1R_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SP Substance P (Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Lanepitant Lanepitant (Antagonist) Lanepitant->NK1R Blocks Gq Gq Protein Activation NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK1/2) Ca->MAPK PKC->MAPK Response Cellular Responses (e.g., Proliferation, Inflammation) MAPK->Response

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) Receptor.[4][5][6]

References

Lanepitant dihydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lanepitant Dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the degradation and storage of Lanepitant dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and integrity of this compound. Based on available data, the following conditions are recommended.[1]

Condition Temperature Duration Additional Notes
Short-term0 - 4 °CDays to weeksKeep dry and protected from light.
Long-term-20 °CMonths to yearsKeep dry and protected from light.[1]
ShippingAmbientA few weeksStable during ordinary shipping times.[1]

Q2: What is the shelf life of this compound?

A2: If stored correctly under the recommended long-term conditions (-20°C, dry, dark), this compound has a shelf life of over three years.[1]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO.[1] For stock solution storage, it is generally recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution will depend on the solvent, concentration, and storage conditions. It is advisable to conduct a solution stability study for your specific experimental conditions.

Q4: Is this compound sensitive to light?

A4: The recommendation to store the compound in the dark suggests potential photosensitivity.[1] Therefore, it is best practice to protect this compound, both in solid form and in solution, from light exposure by using amber vials or by wrapping containers with aluminum foil.

Troubleshooting Guides

This section provides guidance on common issues encountered during stability and degradation studies. While specific degradation pathways for this compound are not extensively published, the following troubleshooting steps are based on general principles of pharmaceutical stability testing.

Issue 1: Significant degradation observed under acidic or alkaline conditions.

  • Possible Cause: this compound, like many pharmaceutical compounds, may be susceptible to hydrolysis. The amide linkages in its structure could be potential sites for acid or base-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Confirm pH: Ensure the pH of your stress condition is accurate using a calibrated pH meter.

    • Time-Course Study: Perform a time-course experiment to understand the rate of degradation. Collect samples at multiple time points.

    • Lower Acid/Base Concentration: If degradation is too rapid, consider using lower concentrations of acid or base (e.g., 0.01N HCl or 0.01N NaOH).

    • Temperature Control: Perform the study at a lower temperature to slow down the degradation rate.

Issue 2: Inconsistent results in thermal degradation studies.

  • Possible Cause: Inconsistent heating, presence of moisture, or sublimation of the compound can lead to variable results.

  • Troubleshooting Steps:

    • Calibrate Oven: Ensure the oven temperature is uniform and accurately calibrated.

    • Dry Heat vs. Humidity: Differentiate between dry heat and humid heat studies. For humid conditions, use a calibrated humidity chamber.

    • Sample Sealing: Ensure samples are properly sealed if sublimation is suspected. However, for degradation studies, some headspace may be necessary. Document your procedure clearly.

Issue 3: No degradation is observed under photolytic stress.

  • Possible Cause: The light source may not be of the appropriate wavelength or intensity, or the exposure time may be too short.

  • Troubleshooting Steps:

    • ICH Guidelines: Follow ICH Q1B guidelines for photostability testing, which specify the required light exposure (overall illumination and UV energy).

    • Light Source: Use a calibrated photostability chamber with a combination of cool white fluorescent and near-UV lamps.

    • Control Sample: Include a control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.

    • Solution vs. Solid State: Test for photosensitivity in both the solid state and in solution, as results can differ.

Experimental Protocols

The following are generalized protocols for forced degradation studies based on ICH guidelines. These should be adapted and optimized for this compound.

Forced Degradation (Stress Testing) Protocol

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At designated time points, withdraw samples, neutralize with an equivalent amount of 0.1N NaOH, and dilute to the target concentration with mobile phase for analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1N NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period.

    • At designated time points, withdraw samples, neutralize with an equivalent amount of 0.1N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature or a slightly elevated temperature for a specified period.

    • Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation (Dry Heat):

    • Place the solid compound in a calibrated oven at a high temperature (e.g., 70°C) for an extended period (e.g., 48 hours).

    • At time points, remove samples, allow them to cool, and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose the solid compound or a solution of the compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze the exposed and control samples at appropriate time points.

Analytical Method for Degradation Products

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent drug from its degradation products.

  • Column: A reversed-phase C18 column is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

  • Detection: A photodiode array (PDA) detector is useful for monitoring at multiple wavelengths and assessing peak purity. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Data Evaluation start This compound (Solid or Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 70°C Dry Heat) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC-PDA acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknowns quant Quantify Degradants hplc->quant pathway Propose Degradation Pathway lcms->pathway report Stability Report quant->report pathway->report

Caption: Forced degradation experimental workflow.

hypothetical_degradation_pathway cluster_products Potential Degradation Products parent Lanepitant dp1 Hydrolysis Product 1 (Amide Cleavage) parent->dp1 Acid/Base Hydrolysis dp2 Oxidation Product (e.g., N-oxide) parent->dp2 Oxidation (e.g., H₂O₂)

Caption: Hypothetical degradation pathways for Lanepitant.

References

Validation & Comparative

A Preclinical Showdown: Lanepitant Dihydrochloride vs. Aprepitant in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two neurokinin-1 (NK1) receptor antagonists: lanepitant (B1674460) dihydrochloride (B599025) and aprepitant (B1667566). The following sections detail their comparative efficacy, pharmacokinetic profiles, and the experimental methodologies used in key preclinical studies.

Both lanepitant and aprepitant are potent and selective antagonists of the NK1 receptor, a key player in mediating the effects of substance P, a neuropeptide involved in emesis, pain, and inflammation.[1][2] While aprepitant has achieved clinical success, particularly in the prevention of chemotherapy-induced nausea and vomiting (CINV), lanepitant's development was halted due to a lack of efficacy in clinical trials for pain management, a failure potentially attributed to poor penetration of the blood-brain barrier in humans.[3] This guide delves into the preclinical data that defined their initial characterization.

At a Glance: Comparative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies of lanepitant dihydrochloride and aprepitant, offering a side-by-side comparison of their in vitro potency and in vivo efficacy in various animal models.

Parameter This compound (LY303870) Aprepitant Reference
Target Neurokinin-1 (NK1) ReceptorNeurokinin-1 (NK1) Receptor[4][5]
Binding Affinity (Ki, human NK1) 0.10 - 0.15 nMNot explicitly found as Ki, but Kd is 86 pM[4][6]
In Vitro Potency (IC50, human NK1) Not explicitly found as IC500.1 nM[5]

Table 1: In Vitro Receptor Binding and Potency. This table compares the in vitro binding affinity and potency of lanepitant and aprepitant for the human NK1 receptor.

Species Model This compound (LY303870) Efficacy Aprepitant Efficacy Reference
Guinea PigSubstance P-induced bronchoconstrictionED50 = 75 µg/kg (i.v.)Data not available[4]
Guinea PigSubstance P-induced pulmonary microvascular leakageED50 = 12.8 - 18.5 µg/kg (i.v.)Data not available[4]
FerretCisplatin-induced emesisData not availableDose-dependent inhibition at 4-16 mg/kg (p.o.)[5]
MouseFormalin-induced persistent painBlockade of late-phase licking behavior at 10 mg/kg (p.o.) for at least 24 hrData not available[2]

Table 2: In Vivo Efficacy in Preclinical Models. This table summarizes the in vivo efficacy of lanepitant and aprepitant in various preclinical models of substance P-mediated effects.

Species Parameter This compound (LY303870) Aprepitant Reference
RatBlood-Brain Barrier PenetrationTransported across the BBB by a saturable systemCrosses the blood-brain barrier[5][7]
RatEffect on other drugsData not available10 mg/kg pretreatment decreased the bioavailability of imatinib[8]
Rat & DogMetabolismData not available in detailExtensively metabolized, primarily via biliary excretion in rats and both biliary and urinary excretion in dogs[7]

Table 3: Preclinical Pharmacokinetic and Drug Interaction Profile. This table outlines key pharmacokinetic and drug interaction characteristics of lanepitant and aprepitant observed in preclinical species.

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

cluster_0 Mechanism of Action Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Cellular Response (Emesis, Pain) Cellular Response (Emesis, Pain) NK1 Receptor->Cellular Response (Emesis, Pain) Activates Lanepitant / Aprepitant Lanepitant / Aprepitant Lanepitant / Aprepitant->NK1 Receptor Blocks

Mechanism of NK1 Receptor Antagonism.

cluster_1 In Vivo Emesis Model Workflow Animal Model (Ferret) Animal Model (Ferret) Cisplatin (B142131) Administration Cisplatin Administration Animal Model (Ferret)->Cisplatin Administration Drug Administration (Aprepitant) Drug Administration (Aprepitant) Cisplatin Administration->Drug Administration (Aprepitant) Observation of Emetic Events Observation of Emetic Events Drug Administration (Aprepitant)->Observation of Emetic Events Data Analysis Data Analysis Observation of Emetic Events->Data Analysis

Workflow for Cisplatin-Induced Emesis Model.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

In Vitro NK1 Receptor Binding Assay (for Lanepitant)
  • Objective: To determine the binding affinity (Ki) of lanepitant for the human NK1 receptor.

  • Cell Lines: Human astrocytoma cells (UC-11 MG and U-373 MG) endogenously expressing the NK1 receptor.

  • Radioligand: [125I]Substance P (SP).

  • Procedure:

    • Cell membranes are prepared from the astrocytoma cell lines.

    • A constant concentration of [125I]SP is incubated with the cell membranes in the presence of increasing concentrations of lanepitant.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled substance P.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured using a gamma counter.

    • The Ki values are calculated from the IC50 values (the concentration of lanepitant that inhibits 50% of the specific binding of [125I]SP) using the Cheng-Prusoff equation.[4]

In Vivo Cisplatin-Induced Emesis Model in Ferrets (for Aprepitant)
  • Objective: To evaluate the anti-emetic efficacy of aprepitant against cisplatin-induced emesis.

  • Animals: Male ferrets.

  • Procedure:

    • Ferrets are fasted overnight before the experiment.

    • Aprepitant is administered orally at doses ranging from 4 to 16 mg/kg.

    • One hour after aprepitant administration, cisplatin (5 mg/kg) is administered intraperitoneally to induce emesis.

    • The animals are observed for a period of 72 hours, and the number of retching and vomiting episodes is recorded.

    • The efficacy of aprepitant is determined by the dose-dependent reduction in the number of emetic events compared to a vehicle-treated control group.[5]

In Vivo Substance P-Induced Bronchoconstriction in Guinea Pigs (for Lanepitant)
  • Objective: To assess the in vivo potency of lanepitant in blocking substance P-induced bronchoconstriction.

  • Animals: Anesthetized, ventilated male guinea pigs.

  • Procedure:

    • A baseline of airway resistance is established.

    • Substance P is administered intravenously to induce bronchoconstriction, which is measured as an increase in airway resistance.

    • Lanepitant is administered intravenously at various doses.

    • The ability of lanepitant to inhibit the substance P-induced increase in airway resistance is quantified.

    • The ED50 value, the dose of lanepitant that produces a 50% inhibition of the substance P response, is calculated.[4]

Conclusion

The preclinical data reveal that both lanepitant and aprepitant are highly potent NK1 receptor antagonists in vitro. In vivo, aprepitant has demonstrated clear anti-emetic effects in the ferret model, a cornerstone for its clinical development in CINV. Lanepitant also showed potent in vivo activity in models of substance P-mediated physiological responses in guinea pigs and analgesic effects in mice. However, the divergence in their clinical outcomes highlights the critical importance of translating preclinical findings to human studies, with factors such as species-specific pharmacokinetics and blood-brain barrier penetration playing a pivotal role in determining therapeutic success. This guide provides a foundational preclinical comparison to aid researchers in understanding the initial pharmacological profiles of these two NK1 receptor antagonists.

References

A Comparative Analysis of Lanepitant Dihydrochloride and Other Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin-1 (NK-1) receptor antagonists represent a significant class of therapeutic agents with applications in managing chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and potentially other conditions such as pruritus and certain cancers.[1] These drugs exert their effect by blocking the binding of Substance P (SP), a neuropeptide involved in emesis, pain transmission, and inflammation, to its receptor, the NK-1 receptor.[1] This guide provides a comparative overview of Lanepitant dihydrochloride (B599025) against other prominent NK-1 receptor antagonists, including Aprepitant, Fosaprepitant, Maropitant, and Rolapitant, with a focus on their performance based on available experimental data.

Mechanism of Action: The NK-1 Receptor Signaling Pathway

The NK-1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, activating intracellular signaling cascades. This primarily involves the Gαq protein, which stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events contribute to neuronal excitation and the transmission of signals related to nausea and vomiting. NK-1 receptor antagonists competitively block the binding of Substance P to the receptor, thereby inhibiting this signaling pathway.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R Binds to G_protein Gαq/βγ NK1R->G_protein Activates Antagonist NK-1 Receptor Antagonist Antagonist->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Figure 1: Simplified NK-1 Receptor Signaling Pathway.

Quantitative Comparison of NK-1 Receptor Antagonists

The following table summarizes the in vitro binding affinities (Ki) and functional activities of Lanepitant dihydrochloride and other selected NK-1 receptor antagonists for the human NK-1 receptor. A lower Ki value indicates a higher binding affinity.[2]

CompoundBinding Affinity (Ki) for human NK-1 Receptor (nM)Functional Activity (IC50/pA2/pKB)Reference(s)
Lanepitant (LY303870) 0.10 - 0.15Ki = 1.5 nM (Phosphoinositide turnover)Ki = 5 nM (IL-6 secretion)pA2 = 9.4 (Rabbit vena cava contraction)[3][4]
Aprepitant 0.1 - 0.2IC50 = 0.1 nM[5][6]
Fosaprepitant Prodrug, converted to AprepitantN/A (Prodrug)[7]
Maropitant Data for human receptor not readily availableN/A for human receptor
Rolapitant 0.66N/A[8]
Netupitant ~1.0pKB = 8.87 (Ca2+ mobilization)[9][10]

N/A: Not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the characterization of NK-1 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for its target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK-1 receptor.

General Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the NK-1 receptor (e.g., CHO-K1 cells stably expressing the human NK-1 receptor). This typically involves homogenization and centrifugation to isolate the membrane fraction.[11]

  • Binding Reaction: A fixed concentration of a radiolabeled ligand that specifically binds to the NK-1 receptor (e.g., [125I]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[11][12]

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.[11]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[11][12]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.[11]

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the intracellular calcium release induced by an agonist (Substance P).

Objective: To determine the functional potency of an NK-1 receptor antagonist.

General Protocol Outline:

  • Cell Culture: Cells stably expressing the human NK-1 receptor (e.g., CHO-NK1 cells) are cultured in appropriate media.[6]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the NK-1 receptor antagonist.[6]

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of Substance P.[6]

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).[14]

  • Data Analysis: The antagonist's potency is determined by calculating the concentration that causes a 50% inhibition of the agonist-induced calcium response (IC50) or by Schild analysis to determine the pA2 value.[6]

In Vivo Efficacy Model: Gerbil Foot Tapping

This animal model is used to assess the central activity of NK-1 receptor antagonists.

Objective: To evaluate the in vivo efficacy of an NK-1 receptor antagonist in a behavioral model.

General Protocol Outline:

  • Animal Model: Male Mongolian gerbils are commonly used.[15][16]

  • Antagonist Administration: The test compound (NK-1 receptor antagonist) is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.[15][16]

  • Agonist Challenge: After a predetermined time, a selective NK-1 receptor agonist (e.g., GR73632) is administered intracerebroventricularly (i.c.v.) to induce a characteristic foot-tapping behavior.[9][17]

  • Behavioral Observation: The number of foot taps (B36270) is observed and counted for a specific period following the agonist challenge.[9][17]

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced foot-tapping is quantified, and the dose required to produce a 50% inhibition (ID50) is calculated.[9][18]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an NK-1 receptor antagonist.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy cluster_ADME Pharmacokinetics Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine IC50/pA2) Binding_Assay->Functional_Assay Potency Confirmation Animal_Model Gerbil Foot Tapping Model (Determine ID50) Functional_Assay->Animal_Model Efficacy Testing PK_Studies ADME/PK Studies Animal_Model->PK_Studies Correlate with Exposure

Figure 2: Preclinical Evaluation Workflow for NK-1 Antagonists.

Discussion and Conclusion

This compound demonstrates high affinity for the human NK-1 receptor, with Ki values in the sub-nanomolar range, comparable to or even slightly more potent than some clinically used NK-1 receptor antagonists like Aprepitant and Rolapitant.[3][5][8] Its functional antagonist activity is also evident from in vitro assays.[3]

However, despite its promising in vitro profile, clinical trials with Lanepitant for the prevention of migraine and for the treatment of painful diabetic neuropathy did not demonstrate significant efficacy.[5][16] This discrepancy between preclinical potency and clinical outcome highlights the complexities of drug development, where factors such as bioavailability, metabolism, and central nervous system penetration in humans can significantly influence therapeutic success.

In contrast, Aprepitant, Fosaprepitant (the prodrug of Aprepitant), and Rolapitant have established efficacy in the management of CINV.[1] Maropitant is a veterinary-specific NK-1 receptor antagonist effective for emesis in dogs and cats.[19]

This comparative guide underscores the importance of a comprehensive evaluation of drug candidates, integrating in vitro potency with in vivo efficacy and detailed pharmacokinetic and pharmacodynamic profiling in relevant species and, ultimately, in human subjects. While this compound exhibits potent NK-1 receptor antagonism at the molecular level, its clinical development was not pursued due to a lack of demonstrated efficacy in the targeted indications. Further research could explore its potential in other therapeutic areas or investigate formulations to improve its clinical performance.

References

A Comparative Analysis of the In Vitro Potency of Lanepitant Dihydrochloride and Casopitant as NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of two prominent neurokinin-1 (NK1) receptor antagonists: Lanepitant dihydrochloride (B599025) and casopitant (B1241461). The data presented is compiled from publicly available experimental findings to offer an objective overview for researchers in neuropharmacology and drug development.

Quantitative Potency at the Human NK1 Receptor

The in vitro potency of both Lanepitant dihydrochloride and casopitant has been determined through radioligand binding assays, which measure the affinity of a compound for a specific receptor. The key parameter for comparison is the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand (Substance P). A lower Ki value indicates a higher binding affinity and, therefore, greater potency.

CompoundReceptorCell LineRadioligandPotency (Ki)Citation
This compound Human NK1 (Central)Not Specified[¹²⁵I]Substance P0.10 nM[1]
Human NK1 (Peripheral)Human Astrocytoma (UC-11 MG)[¹²⁵I]Substance P0.15 nM[1]
Casopitant Human NK1CHO cells[³H]SP0.33 nM[1]

Summary of Potency Data:

This compound demonstrates a slightly higher in vitro potency for the human NK1 receptor, with Ki values of 0.10 nM for central and 0.15 nM for peripheral receptors.[1] Casopitant also exhibits high potency with a Ki value of 0.33 nM for the human NK1 receptor.[1] Both compounds are highly potent antagonists of the NK1 receptor, operating in the sub-nanomolar range.

Experimental Protocols

The in vitro potency values cited above were determined using competitive radioligand binding assays. While specific, detailed protocols from the original studies are not fully available, the general methodology can be outlined based on standard practices and the information provided in the referenced literature.

Radioligand Binding Assay for this compound

This assay was performed to determine the binding affinity of Lanepitant to human NK1 receptors.

  • Receptor Source: Membranes from cells expressing human NK1 receptors (central) and human astrocytoma cell line UC-11 MG (peripheral).[1]

  • Radioligand: [¹²⁵I]Substance P, a radioactively labeled form of the natural ligand for the NK1 receptor.[1]

  • Principle: The assay measures the ability of Lanepitant to compete with and displace the binding of [¹²⁵I]Substance P to the NK1 receptors.

  • General Procedure:

    • Cell membranes containing NK1 receptors are incubated with a fixed concentration of [¹²⁵I]Substance P.

    • Increasing concentrations of unlabeled this compound are added to the incubation mixture.

    • The mixture is allowed to reach equilibrium.

    • The receptor-bound radioactivity is separated from the unbound radioactivity, typically by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The concentration of Lanepitant that inhibits 50% of the specific binding of [¹²⁵I]Substance P (IC50) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Radioligand Binding Assay for Casopitant

A similar competitive binding assay was used to determine the potency of casopitant.

  • Receptor Source: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.[1]

  • Radioligand: [³H]SP (tritiated Substance P).[1]

  • Principle: This assay measures the displacement of [³H]SP from the human NK1 receptor by casopitant.

  • General Procedure:

    • Membranes from CHO cells expressing the human NK1 receptor are incubated with a fixed concentration of [³H]SP.

    • A range of concentrations of unlabeled casopitant is added to the incubation.

    • Following incubation to allow for binding equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters, representing the bound [³H]SP, is measured by liquid scintillation counting.

    • The IC50 value is determined from the concentration-response curve.

    • The pKi value is calculated from the IC50, and subsequently converted to the Ki value.[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathway they inhibit. The following diagrams, generated using the DOT language, illustrate the NK1 receptor signaling cascade and a typical experimental workflow for determining antagonist potency.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK) Ca2->Downstream PKC->Downstream Antagonist Lanepitant or Casopitant Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor Prepare Cell Membranes with NK1 Receptors Incubation Incubate Membranes, Radioligand, and Antagonist Receptor->Incubation Radioligand Prepare Radioligand ([¹²⁵I]SP or [³H]SP) Radioligand->Incubation Compound Prepare Serial Dilutions of Antagonist Compound->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting IC50 Determine IC50 Value Counting->IC50 Ki Calculate Ki Value (Cheng-Prusoff) IC50->Ki

Caption: Radioligand Binding Assay Workflow.

References

Validating NK-1 Receptor Blockade: A Comparative Analysis of Lanepitant Dihydrochloride and Alternative Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Lanepitant dihydrochloride (B599025) with other neurokinin-1 (NK-1) receptor antagonists for in vivo validation of NK-1 receptor blockade. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available experimental data, relevant in vivo models, and signaling pathways.

Introduction to NK-1 Receptor Blockade

The neurokinin-1 (NK-1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P. The Substance P/NK-1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[1] Consequently, NK-1 receptor antagonists have been investigated for their therapeutic potential in a range of conditions such as chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting, and depression.[1][2]

Lanepitant dihydrochloride is a non-peptide NK-1 receptor antagonist that has been evaluated in clinical trials for migraine prevention.[2] While it was found to be ineffective for this indication, its mechanism of action as an NK-1 receptor antagonist warrants a comparative review against other well-characterized antagonists to guide future research and development. This guide focuses on the in vivo validation of NK-1 receptor blockade, a critical step in the preclinical assessment of these compounds.

Comparative Analysis of NK-1 Receptor Antagonists

A direct in vivo comparison of Lanepitant with other NK-1 receptor antagonists is challenging due to the limited publicly available preclinical data for Lanepitant. However, by examining the data from established in vivo models for other antagonists, we can create a framework for understanding the validation of NK-1 receptor blockade. The gerbil foot tapping (GFT) model is a widely used and well-validated in vivo assay to assess the central activity of NK-1 receptor antagonists.

Quantitative In Vivo Data: Gerbil Foot Tapping Model

The GFT model measures the ability of an antagonist to inhibit foot tapping behavior induced by a central administration of an NK-1 receptor agonist. The data below summarizes the efficacy of several NK-1 receptor antagonists in this model.

CompoundAdministration RouteDose% Inhibition of Foot TappingTime PointReference
Aprepitant i.p.3 µmol/kg100%>48 hours[1]
CP-99,994 i.p.3 µmol/kg100%15 minutes[1]
ZD6021 i.p.10 µmol/kg100%4 hours[1]
Netupitant i.p.1.5 mg/kg (ID50)50%-
Netupitant p.o.0.5 mg/kg (ID50)50%-
Rolapitant i.v. & p.o.Not specifiedReversed NK-1 agonist-induced foot tapping-

Note: Preclinical in vivo data for Lanepitant in the gerbil foot tapping model is not publicly available, preventing a direct quantitative comparison within this standard assay.

Experimental Protocols

Gerbil Foot Tapping (GFT) Assay

This protocol provides a generalized procedure for the GFT assay, a standard in vivo model for evaluating the central efficacy of NK-1 receptor antagonists.

Objective: To assess the ability of a test compound to inhibit the foot tapping behavior induced by intracerebroventricular (i.c.v.) administration of an NK-1 receptor agonist in gerbils.

Materials:

  • Male Mongolian gerbils (60-80 g)

  • NK-1 receptor agonist (e.g., [Sar⁹,Met(O₂)¹¹]-Substance P)

  • Test compound (e.g., this compound) and vehicle

  • Reference antagonist (e.g., Aprepitant)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Observation chambers (e.g., clear Perspex boxes)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Drug Preparation: Dissolve or suspend the test compound, reference antagonist, and NK-1 agonist in their respective vehicles.

  • Test Compound Administration: Administer the test compound or vehicle to the gerbils via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the agonist challenge.

  • Anesthesia and Surgery (for i.c.v. administration): Anesthetize the gerbils and place them in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle.

  • NK-1 Agonist Administration: At the appropriate time after test compound administration, inject the NK-1 receptor agonist i.c.v. through the implanted cannula.

  • Observation: Immediately after agonist injection, place the gerbil in an individual observation chamber. Record the number of hind paw taps (B36270) for a defined period (e.g., 5 minutes).

  • Data Analysis: Calculate the mean number of foot taps for each treatment group. Determine the percentage inhibition of the foot tapping response for the test compound-treated groups compared to the vehicle-treated control group. Calculate the ID50 (the dose that produces 50% inhibition) for the test compound.

Signaling Pathways and Experimental Workflow

Substance P/NK-1 Receptor Signaling Pathway

Substance P NK-1 Receptor Signaling Pathway cluster_membrane Cell Membrane NK-1R NK-1 Receptor Gq/11 Gαq/11 NK-1R->Gq/11 Activates Substance P Substance P Substance P->NK-1R Binds to Lanepitant Lanepitant (Antagonist) Lanepitant->NK-1R Blocks PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Cellular_Responses Cellular Responses (e.g., Neuronal Excitability, Inflammation) PKC->Cellular_Responses Ca2_release->Cellular_Responses

Caption: Substance P binding to the NK-1 receptor activates downstream signaling, which is blocked by Lanepitant.

In Vivo Validation Workflow for NK-1 Receptor Antagonists

In Vivo Validation Workflow cluster_preclinical Preclinical In Vivo Validation Animal_Model Select Animal Model (e.g., Gerbil) Drug_Admin Administer Lanepitant or Alternative Animal_Model->Drug_Admin Agonist_Challenge NK-1 Agonist Challenge (i.c.v.) Drug_Admin->Agonist_Challenge Behavioral_Assay Behavioral Assessment (e.g., Foot Tapping) Agonist_Challenge->Behavioral_Assay Data_Analysis Data Analysis (% Inhibition, ID50) Behavioral_Assay->Data_Analysis PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Data_Analysis->PK_PD

Caption: A typical workflow for the in vivo validation of NK-1 receptor antagonists.

Discussion and Conclusion

The in vivo validation of NK-1 receptor blockade is crucial for the preclinical development of antagonists like this compound. While clinical data for Lanepitant in migraine exists, a direct comparison with other NK-1 antagonists in established preclinical models is hampered by the lack of publicly available data.

The gerbil foot tapping model provides a robust and quantitative method for assessing the central activity of NK-1 receptor antagonists. Data from this model for compounds such as Aprepitant, CP-99,994, and Netupitant demonstrate their ability to effectively block NK-1 receptor-mediated responses in vivo. Aprepitant, in particular, shows a long duration of action, which is a desirable characteristic for a therapeutic agent.

For a comprehensive evaluation of Lanepitant's in vivo potential, further studies are warranted. Specifically, conducting a head-to-head comparison with established NK-1 antagonists in the gerbil foot tapping model would provide valuable quantitative data on its potency and duration of action. Additionally, receptor occupancy studies using techniques like positron emission tomography (PET) would offer insights into its brain penetration and target engagement.

References

Lanepitant Dihydrochloride: A Comparative Analysis of its Cross-reactivity with Neurokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of Lanepitant dihydrochloride (B599025), a potent and selective neurokinin-1 (NK1) receptor antagonist, with other neurokinin receptors, namely NK2 and NK3. The information presented is supported by experimental data and includes detailed protocols for key assays used in the determination of receptor binding and functional activity.

Comparative Binding Affinity of Lanepitant Dihydrochloride

This compound (also known as LY303870) demonstrates high affinity and selectivity for the human NK1 receptor.[1] Experimental data indicates that its affinity for the NK1 receptor is in the nanomolar range. In contrast, its binding to NK2 and NK3 receptors is significantly lower, highlighting its selective pharmacological profile.

CompoundReceptorSpeciesBinding Affinity (Ki)Selectivity vs. NK1
Lanepitant NK1Human0.10 nM[1]-
NK1Human0.15 nM[1]-
NK2N/A~5000 nM (estimated)~50,000-fold
NK3N/A~5000 nM (estimated)~50,000-fold

Note: The Ki values for NK2 and NK3 receptors are estimated based on the reported 50,000-fold selectivity for the NK1 receptor over NK2 and NK3 receptors.[1]

Experimental Protocols

Radioligand Binding Assay for Neurokinin Receptors

This protocol outlines a standard method for determining the binding affinity of a compound to neurokinin receptors using a competitive radioligand binding assay.

1. Materials:

  • Cell membranes expressing the human neurokinin receptor of interest (NK1, NK2, or NK3).

  • Radioligand: [¹²⁵I]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, or [¹²⁵I]Neurokinin B for NK3.

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid.

  • Liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes (final concentration will depend on receptor expression levels).

    • Radioligand (at a concentration close to its Kd).

    • This compound at various concentrations.

  • For non-specific binding determination, add a high concentration of a known non-radiolabeled antagonist for the respective receptor in separate wells.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Following incubation, rapidly filter the contents of the plate through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry completely.

  • Add scintillation fluid to each well.

  • Count the radioactivity in a liquid scintillation counter.

3. Data Analysis:

  • The data is analyzed using non-linear regression to fit a one-site or two-site competition model.

  • The IC₅₀ (the concentration of Lanepitant that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki (inhibitory constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol describes a method to assess the functional antagonist activity of Lanepitant at neurokinin receptors by measuring changes in intracellular calcium concentration.

1. Materials:

  • CHO-K1 or HEK293 cells stably expressing the human neurokinin receptor of interest.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Neurokinin agonists: Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3.

  • This compound.

  • 96-well or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

2. Procedure:

  • Seed the cells into the microplates and allow them to adhere and grow to confluence.

  • Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the cell culture medium and add the dye loading solution to the cells.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer and add them to the wells. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Prepare the agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the agonist to the wells and immediately start recording the fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • The antagonist effect of Lanepitant is determined by the reduction in the agonist-induced calcium response.

  • Dose-response curves are generated, and the IC₅₀ value for Lanepitant is calculated.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Lanepitant Lanepitant Lanepitant->NK1R Blocks Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->CellularResponse PKC->CellularResponse

Caption: NK1 Receptor Signaling Pathway.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorPrep Prepare Cell Membranes Expressing NK1, NK2, or NK3 Receptors Incubation Incubate Membranes, Radioligand, and Lanepitant ReceptorPrep->Incubation CompoundPrep Prepare Serial Dilutions of Lanepitant CompoundPrep->Incubation RadioligandPrep Prepare Radioligands ([¹²⁵I]SP, [¹²⁵I]NKA, [¹²⁵I]NKB) RadioligandPrep->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50 Determine IC₅₀ Values for each Receptor Counting->IC50 Ki Calculate Ki Values using Cheng-Prusoff Equation IC50->Ki Selectivity Compare Ki Values to Determine Selectivity Ki->Selectivity

Caption: Experimental Workflow for Receptor Cross-Reactivity.

References

The Elusive Target: A Head-to-Head Comparison of Lanepitant and Other Failed NK-1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The neurokinin-1 (NK-1) receptor, the preferred receptor for the neuropeptide Substance P, has long been an attractive target for the development of novel therapeutics for a range of indications including pain, depression, and nausea.[1][2][3] Despite a strong preclinical rationale, the clinical development of many NK-1 antagonists has been fraught with challenges, leading to a string of high-profile failures. This guide provides a head-to-head comparison of Lanepitant and other notable failed NK-1 antagonists, summarizing their clinical trial data, experimental protocols, and the potential reasons for their lack of success.

Mechanism of Action: The Substance P/NK-1 Receptor Pathway

Substance P is a neuropeptide that plays a crucial role in nociception, inflammation, and mood regulation.[3][4] It exerts its effects by binding to the NK-1 receptor, a G protein-coupled receptor.[3] Activation of the NK-1 receptor initiates a signaling cascade that leads to the generation of downstream signals, ultimately contributing to the sensation of pain, the inflammatory response, and the regulation of mood and anxiety. NK-1 receptor antagonists, such as Lanepitant, are designed to competitively block the binding of Substance P to the NK-1 receptor, thereby inhibiting its downstream effects.[1]

NK-1 Receptor Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_antagonist Pharmacological Intervention Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to G-protein G-protein NK-1 Receptor->G-protein Activates Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Initiates Biological Response Biological Response Downstream Signaling->Biological Response Leads to (Pain, Inflammation, etc.) NK-1 Antagonist\n(e.g., Lanepitant) NK-1 Antagonist (e.g., Lanepitant) NK-1 Antagonist\n(e.g., Lanepitant)->NK-1 Receptor Blocks Binding

NK-1 Receptor Signaling Pathway and Antagonist Action

Lanepitant: A Case Study in Failed Analgesia

Lanepitant (LY303870), developed by Eli Lilly, was one of the early selective non-peptide NK-1 receptor antagonists.[2][5] While it showed promise in preclinical models of pain and inflammation, it ultimately failed to demonstrate sufficient efficacy in human clinical trials for various pain indications.[5]

Clinical Trial Data for Lanepitant
IndicationPhaseNDosagePrimary EndpointOutcomeReference
Migraine PreventionII84200 mg daily50% reduction in headache daysNot statistically significant (p=0.065)[6]
Acute MigraineII5330, 80, 240 mgImprovement in migraine painNo statistically significant difference from placebo[7]
Osteoarthritis PainIIa---No significant effects[2]
Diabetic Neuropathy----Failed to show sufficient efficacy[5]
Experimental Protocol: Lanepitant for Migraine Prevention

The study evaluating Lanepitant for migraine prevention was a 12-week, double-blind, parallel-group, placebo-controlled trial.[6]

  • Patient Population: Patients diagnosed with migraine with or without aura according to the International Headache Society criteria.[6]

  • Intervention: Patients were randomized to receive either 200 mg of Lanepitant or a placebo daily for 12 weeks.[6]

  • Primary Outcome Measure: The primary endpoint was the response rate, defined as the proportion of patients experiencing a 50% or greater reduction in the number of headache days.[6]

The failure of Lanepitant in these trials was attributed to poor penetration of the blood-brain barrier in humans, despite promising results in animal studies.[5]

Head-to-Head Comparison with Other Failed NK-1 Antagonists

Several other NK-1 antagonists have also failed in late-stage clinical development for various indications. The following tables provide a comparative summary of their clinical trial data.

Depression

The antidepressant potential of NK-1 antagonists was initially met with enthusiasm, but pivotal trials with Aprepitant (B1667566) and Casopitant (B1241461) failed to confirm efficacy.

DrugPhaseNDosagePrimary EndpointOutcomeReason for Failure/DiscontinuationReference
Aprepitant III-80, 160 mg-No antidepressant effectInadequate understanding of receptor occupancy and clinical response relationship.[8][8]
Casopitant II35630, 80 mgChange in HAMD17 score80 mg dose showed significant improvement (p=0.023) in one study, but not confirmed in a second study.Mixed results, development for depression not pursued.[9]
L-759274 II21340 mg-No significant improvement vs. placeboLack of efficacy.[10][11]

A key hypothesis for the failure of NK-1 antagonists in depression is that nearly complete (approaching 100%) receptor occupancy in the brain is required for antidepressant efficacy, which may not have been consistently achieved at the doses tested.[8][9]

Pruritus (Itch)

Serlopitant was investigated for the treatment of chronic pruritus and prurigo nodularis, showing some early positive signals that were not replicated in larger Phase 3 trials.

DrugPhaseNDosagePrimary EndpointOutcomeReason for Failure/DiscontinuationReference
Serlopitant (Chronic Pruritus)II2570.25, 1, 5 mgChange in visual analog scale (VAS) pruritus score1 mg and 5 mg doses showed statistically significant reductions in pruritus.[4][12]-[4][12]
Serlopitant (Psoriatic Pruritus)II2045 mgWI-NRS 4-point response rate at 8 weeksStatistically significant improvement (33.3% vs 21.1% for placebo, p=0.028).[13]-[13]
Serlopitant (Prurigo Nodularis)III-5 mg4-point or greater improvement on WI-NRS at week 10Did not meet primary endpoint in two Phase 3 trials.[14]Lack of statistically significant efficacy.[14][14]
Chronic Cough

Orvepitant showed some promising results in Phase 2 trials for chronic cough, but the primary endpoint was not met in a larger study.

DrugPhaseNDosagePrimary EndpointOutcomeReason for Failure/DiscontinuationReference
Orvepitant IIb31510, 20, 30 mgAwake cough frequencyNot significant in the full analysis set. Showed improvement in patient-reported outcomes.[15][16]Did not meet primary endpoint.[15][16]
Orvepitant (IPF)II-10, 30 mg-30 mg dose showed improvement in cough severity scores.[17]Low dose not effective.[17][18]
Gastroparesis

Tradipitant was investigated for the treatment of gastroparesis, but failed to meet its primary endpoint in a Phase 3 trial, leading to a rejection by the FDA.[19]

DrugPhaseNDosagePrimary EndpointOutcomeReason for Failure/DiscontinuationReference
Tradipitant II-85 mg twice dailyImprovement in nausea scoreStatistically significant improvement in nausea.[20]-[20]
Tradipitant III20185 mg twice dailyChange in average nausea severity at week 12Did not meet the prespecified primary endpoint.[19][21]Lack of efficacy in the intent-to-treat population.[19][21][19][21][22]

A Note on Successful NK-1 Antagonists

It is important to note that not all NK-1 antagonists have failed. Aprepitant (Emend®), Fosaprepitant, Rolapitant, and Netupitant are approved for the prevention of chemotherapy-induced nausea and vomiting (CINV).[2][23][24][25] Maropitant (B1663616) (Cerenia®) is used in veterinary medicine to treat and prevent vomiting in dogs and cats.[26][27][28][29][30] The success in these indications is likely due to the significant role of Substance P in the emetic pathways, which may be more readily and completely blocked by these agents.

General Clinical Trial Workflow for NK-1 Antagonists

The clinical development of NK-1 antagonists typically follows a standard phased approach, as illustrated in the workflow diagram below.

Clinical Trial Workflow Preclinical Preclinical Studies (In vitro & In vivo) Phase1 Phase I (Safety & PK in healthy volunteers) Preclinical->Phase1 Phase2 Phase II (Efficacy & dose-ranging in patients) Phase1->Phase2 Phase3 Phase III (Large-scale efficacy & safety) Phase2->Phase3 Failure Development Terminated Phase2->Failure Lack of Efficacy or Safety Concerns NDA New Drug Application (NDA) Submission Phase3->NDA Phase3->Failure Lack of Efficacy or Safety Concerns Approval Regulatory Approval NDA->Approval NDA->Failure Regulatory Rejection Failed_NK1_Antagonists Aprepitant (for Depression) Aprepitant (for Depression) Depression Depression Aprepitant (for Depression)->Depression Casopitant (for Depression) Casopitant (for Depression) Casopitant (for Depression)->Depression Serlopitant Serlopitant Pruritus Pruritus Serlopitant->Pruritus Orvepitant Orvepitant Chronic Cough Chronic Cough Orvepitant->Chronic Cough Tradipitant Tradipitant Gastroparesis Gastroparesis Tradipitant->Gastroparesis NK-1 Antagonists NK-1 Antagonists NK-1 Antagonists->Aprepitant (for Depression) NK-1 Antagonists->Casopitant (for Depression) NK-1 Antagonists->Serlopitant NK-1 Antagonists->Orvepitant NK-1 Antagonists->Tradipitant Lanepitant Lanepitant Pain Pain Lanepitant->Pain

References

Lanepitant Dihydrochloride: A Comparative Analysis of its Clinical Trial Failures

Author: BenchChem Technical Support Team. Date: December 2025

Lanepitant (B1674460) dihydrochloride (B599025), a selective neurokinin-1 (NK-1) receptor antagonist, once held promise as a novel analgesic for a range of conditions. However, despite encouraging preclinical data, it ultimately failed in clinical trials for osteoarthritis pain, migraine prevention, and painful diabetic neuropathy. This guide provides a comprehensive comparison of Lanepitant's performance in these trials against placebo and active comparators, supported by available experimental data, to elucidate the reasons for its clinical failure.

Executive Summary

Clinical trials revealed that Lanepitant dihydrochloride was not significantly more effective than placebo in treating painful diabetic neuropathy and preventing migraines. In the case of osteoarthritis, it was found to be inferior to the established nonsteroidal anti-inflammatory drug (NSAID), naproxen (B1676952). The primary reasons for these failures are twofold: a lack of superior efficacy and a prevailing hypothesis of poor penetration of the blood-brain barrier in humans, which is a critical site of action for analgesia.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from the key clinical trials of this compound.

Table 1: Efficacy of Lanepitant in Osteoarthritis of the Lower Limb[1]
Treatment GroupDosageMean Change in Average Pain Score (from baseline)p-value vs. Placebop-value vs. Naproxen
Lanepitant10, 30, 100, or 300 mg twice dailyNot statistically significantly different from placebo> 0.05< 0.05
Naproxen375 mg twice dailyStatistically significant reduction< 0.05-
PlaceboTwice daily---

Detailed mean change and standard deviation values for pain scores were not consistently reported in the primary publication.

Table 2: Adverse Events in the Osteoarthritis Trial[1]
Adverse EventLanepitantNaproxenPlacebo
DiarrheaAssociated with treatmentNot reported as a primary associationNot reported as a primary association
Gastric DiscomfortNot reported as a primary associationAssociated with treatmentNot reported as a primary association

Specific incidence percentages were not detailed in the primary publication.

Table 3: Efficacy of Lanepitant in Migraine Prevention[2]
Treatment GroupDosageResponder Rate (≥50% reduction in headache days)p-value vs. Placebo
Lanepitant200 mg once daily41.0%0.065
PlaceboOnce daily22.0%-
Table 4: Efficacy of Lanepitant in Painful Diabetic Neuropathy[3]
Treatment GroupDosageEfficacy vs. Placebo
Lanepitant50 mg daily, 100 mg daily, 200 mg twice dailyNo significant difference
PlaceboDaily/Twice daily-

Experimental Protocols

Osteoarthritis Pain Trial
  • Objective: To evaluate the analgesic effect of Lanepitant in patients with moderate to severe osteoarthritis pain in the lower limbs[1].

  • Study Design: A 3-week, parallel, randomized, double-blind study[1].

  • Participants: 214 outpatients with moderate to severe lower-limb osteoarthritis pain[1].

    • Inclusion Criteria (General for OA trials of the era): Patients aged 40 years and older with a clinical diagnosis of osteoarthritis of the knee or hip for at least three months, with at least moderate pain (e.g., a score of ≥20-40 on a 100-mm visual analog scale or a WOMAC pain subscale score of ≥6-8)[2][3][4].

  • Interventions:

    • Initial single doses of Lanepitant (20, 60, 200, or 600 mg), naproxen (375 mg), or placebo[1].

    • Multiple-dose period with Lanepitant (10, 30, 100, or 300 mg twice daily), naproxen (375 mg twice daily), or placebo twice daily[1].

  • Outcome Measures: Pain intensity, pain relief, patient global impression, and use of adjunctive analgesics[1].

Migraine Prevention Trial
  • Objective: To evaluate the effect of daily Lanepitant for the prevention of migraine[5].

  • Study Design: A 12-week, double-blind, parallel-group study[5].

  • Participants: 84 patients with migraine headaches with or without aura, according to International Headache Society criteria[5].

    • Inclusion Criteria (General for migraine prevention trials of the era): Patients experiencing a certain frequency of migraines (e.g., more than two a week) that significantly interfere with their daily routine despite acute treatment[6].

  • Interventions: Lanepitant (200 mg once daily) or placebo[5].

  • Primary Outcome Measure: The proportion of patients with a 50% reduction in the number of days with a headache[5].

Painful Diabetic Neuropathy Trial
  • Objective: To evaluate the dose-response effect of Lanepitant in patients with painful diabetic neuropathy[7].

  • Study Design: An 8-week, double-blind, parallel-group study[7].

  • Participants: Patients with daily moderate to severe, bilateral, distal neuropathic pain[7].

    • Inclusion Criteria (General for DPN trials of the era): Diagnosis of diabetes mellitus with symptoms of peripheral neuropathy present for at least six months[8].

  • Interventions: Lanepitant (50 mg daily, 100 mg daily, or 200 mg twice daily) or placebo[7].

  • Outcome Measures: Average daytime and nighttime pain intensity, patient global evaluation, and clinician global impression[7].

Signaling Pathways and Experimental Workflow

The proposed mechanism of action for Lanepitant was the blockade of the neurokinin-1 (NK-1) receptor, thereby inhibiting the effects of Substance P, a neuropeptide involved in pain transmission and neurogenic inflammation.

Lanepitant_Mechanism cluster_neuron Nociceptive Neuron cluster_drug Pharmacological Intervention Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to Pain Signal Transmission Pain Signal Transmission NK-1 Receptor->Pain Signal Transmission Activates Lanepitant Lanepitant Lanepitant->NK-1 Receptor Blocks

Lanepitant's intended mechanism of action.

The following diagram illustrates the typical workflow of the clinical trials that led to the failure of Lanepitant.

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Trial Execution cluster_assessment Data Analysis Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Lanepitant Group Lanepitant Group Randomization->Lanepitant Group Comparator Group Comparator Group Randomization->Comparator Group Placebo Group Placebo Group Randomization->Placebo Group Efficacy Assessment Efficacy Assessment Lanepitant Group->Efficacy Assessment Safety Assessment Safety Assessment Lanepitant Group->Safety Assessment Comparator Group->Efficacy Assessment Comparator Group->Safety Assessment Placebo Group->Efficacy Assessment Placebo Group->Safety Assessment Statistical Analysis Statistical Analysis Efficacy Assessment->Statistical Analysis Safety Assessment->Statistical Analysis Trial Outcome Trial Outcome Statistical Analysis->Trial Outcome

A generalized workflow of the Lanepitant clinical trials.

Comparison with Alternatives

At the time of Lanepitant's clinical trials in the early 2000s, the standard of care for the investigated conditions included:

  • Osteoarthritis: Nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen, and acetaminophen (B1664979) were first-line treatments[9][10]. For flares, intra-articular corticosteroid injections were also used[9].

  • Migraine Prevention: Beta-blockers (e.g., propranolol), antidepressants (e.g., amitriptyline), and anticonvulsants (e.g., divalproex, topiramate) were established preventive treatments[5][6][11][12][13].

  • Painful Diabetic Neuropathy: Tricyclic antidepressants (e.g., amitriptyline), anticonvulsants (e.g., gabapentin, pregabalin), and serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine (B1670986) were recommended treatments[14][15][16][17].

In the head-to-head comparison for osteoarthritis, naproxen demonstrated statistically significant superiority over Lanepitant in reducing pain[1]. For migraine prevention and diabetic neuropathy, Lanepitant failed to show a significant difference from placebo, whereas the standard treatments listed above had established efficacy in numerous clinical trials.

Conclusion: Reasons for Clinical Trial Failure

The clinical development of this compound was halted due to its failure to demonstrate a clinically meaningful benefit in its target indications. The key reasons for this failure can be summarized as follows:

  • Lack of Efficacy: Across all three major clinical trials for osteoarthritis, migraine prevention, and diabetic neuropathy, Lanepitant did not show a significant analgesic effect compared to either placebo or an active comparator. In the osteoarthritis trial, it was significantly less effective than naproxen[1].

The failure of Lanepitant, despite a sound theoretical mechanism of action, underscores the challenges in translating preclinical findings to clinical efficacy, particularly for centrally acting agents where drug delivery across the blood-brain barrier is a critical factor.

References

Comparative Analysis of Lanepitant's Binding Kinetics to the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding characteristics of Lanepitant and its counterparts, providing researchers and drug development professionals with essential data for informed decision-making.

This guide offers a comparative analysis of the binding kinetics of Lanepitant, a selective neurokinin-1 (NK1) receptor antagonist, alongside other key players in this therapeutic class. The NK1 receptor, the primary binding site for the neuropeptide Substance P, is a well-established target in drug development for conditions such as chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and other neurological disorders. Understanding the nuanced binding kinetics of different antagonists to this receptor is paramount for optimizing drug efficacy, duration of action, and overall therapeutic profile.

Quantitative Comparison of Binding Affinities

The binding affinity of a drug to its target is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. The following table summarizes the reported binding affinities of Lanepitant and other selected NK1 receptor antagonists.

CompoundBinding Affinity (Ki) [nM]
Lanepitant Data not available in the public domain
Aprepitant~0.1
Rolapitant0.66[1]
Netupitant1.0[1]
Ezlopitant0.2 (human)[2]

While a specific Ki value for Lanepitant remains elusive in publicly accessible literature, its classification as a potent and selective NK1 receptor antagonist suggests a high affinity for the receptor.[4] The provided data for other prominent NK1 receptor antagonists such as aprepitant, rolapitant, and netupitant, which are all in the sub-nanomolar to low nanomolar range, establish a benchmark for high-affinity binding to the NK1 receptor.[1]

Understanding Binding Kinetics: Beyond Affinity

While binding affinity (Ki or Kd) provides a snapshot of the strength of the drug-receptor interaction at equilibrium, a more dynamic understanding is provided by the association (kon) and dissociation (koff) rate constants.

  • Association Rate (k_on): This constant reflects how quickly a drug binds to its receptor. A higher k_on value indicates a faster binding process.

  • Dissociation Rate (k_off): This constant describes how quickly a drug unbinds from its receptor. A lower k_off value signifies a longer residence time of the drug on the receptor, which can lead to a more sustained therapeutic effect.

Unfortunately, specific kon and koff values for Lanepitant and many of its comparators are not widely reported in the public domain. However, the concept of residence time (inversely related to koff) is of significant interest in drug development. A longer residence time can translate to a more durable pharmacological effect, even after the systemic concentration of the drug has declined.

Experimental Protocols: Determining Binding Kinetics

The binding kinetics of compounds like Lanepitant are typically determined using in vitro assays. A common and well-established method is the radioligand binding assay .

Representative Radioligand Binding Assay Protocol for NK1 Receptor

This protocol is a generalized representation of how the binding affinity of a test compound for the NK1 receptor would be determined.

1. Membrane Preparation:

  • Human cells recombinantly expressing the NK1 receptor are cultured and harvested.

  • The cells are lysed, and the cell membranes, which contain the NK1 receptors, are isolated through centrifugation.

  • The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand that is known to bind to the NK1 receptor with high affinity (e.g., [³H]-Substance P) is used.

  • The cell membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., Lanepitant).

  • The incubation is carried out in a suitable buffer at a controlled temperature and for a sufficient duration to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • The filter is washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

To determine the association (kon) and dissociation (koff) rates, kinetic radioligand binding assays are performed by measuring the binding at different time points.

Visualizing the Mechanism of Action

To contextualize the significance of Lanepitant's binding kinetics, it is essential to understand the downstream signaling pathways of the NK1 receptor and the experimental workflow used to characterize these interactions.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds and Activates Lanepitant Lanepitant Lanepitant->NK1R Binds and Blocks Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Emesis) Ca2->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway and Lanepitant's Mechanism of Action.

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR).[3] Upon binding of its endogenous ligand, Substance P, the receptor activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to various cellular responses, including neuronal excitation and the emetic reflex. Lanepitant, as an antagonist, competitively binds to the NK1 receptor, thereby preventing Substance P from binding and initiating this signaling cascade.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (with NK1 Receptors) Start->Membrane_Prep Incubation Incubation: - Membranes - Radioligand ([³H]-SP) - Unlabeled Antagonist (e.g., Lanepitant) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation Scintillation Counting (Quantifies bound radioligand) Washing->Scintillation Data_Analysis Data Analysis (Determine IC50 and Ki) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for a Radioligand Binding Assay.

This diagram illustrates the key steps involved in a typical radioligand binding assay used to determine the binding affinity of a compound like Lanepitant to the NK1 receptor. The process begins with the preparation of cell membranes containing the receptor of interest, followed by incubation with a radiolabeled ligand and the unlabeled test compound. The bound and free ligands are then separated, and the amount of bound radioactivity is quantified to determine the binding affinity.

Conclusion

This comparative guide highlights the binding characteristics of Lanepitant in the context of other NK1 receptor antagonists. While specific kinetic data for Lanepitant are not publicly available, the information on its comparators underscores the importance of high-affinity binding for this class of drugs. The provided experimental protocol and signaling pathway diagram offer a foundational understanding for researchers in the field of drug development targeting the NK1 receptor. Further studies elucidating the complete kinetic profile of Lanepitant would be invaluable for a more comprehensive comparison and a deeper understanding of its pharmacological properties.

References

Validating the Selectivity of Lanepitant Dihydrochloride for the NK-1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lanepitant dihydrochloride's selectivity for the neurokinin-1 (NK-1) receptor against other prominent NK-1 receptor antagonists. The data presented is intended to assist researchers in validating the use of Lanepitant in preclinical and clinical studies where high selectivity for the NK-1 receptor is critical.

Introduction to NK-1 Receptor Antagonism

The neurokinin-1 (NK-1) receptor, the preferred receptor for the neuropeptide Substance P, is a G protein-coupled receptor implicated in various physiological and pathological processes, including pain transmission, inflammation, and emesis.[1] The development of selective NK-1 receptor antagonists has been a significant area of research for therapeutic applications in these areas. Lanepitant (also known as LY303870) is a potent and selective nonpeptide NK-1 receptor antagonist.[2] This guide evaluates its selectivity profile in comparison to other well-established and clinically used NK-1 receptor antagonists.

Comparative Selectivity Profile

The selectivity of a drug for its target receptor over other related receptors is crucial for minimizing off-target effects and ensuring a favorable therapeutic window. In the context of NK-1 receptor antagonists, selectivity is primarily assessed against the other tachykinin receptors, NK-2 and NK-3.

The following table summarizes the binding affinities (Ki or IC50 values) of Lanepitant dihydrochloride (B599025) and other selected NK-1 receptor antagonists for the human NK-1, NK-2, and NK-3 receptors. Lower values indicate higher binding affinity.

CompoundNK-1 Ki/IC50 (nM)NK-2 Ki/IC50 (nM)NK-3 Ki/IC50 (nM)Selectivity (NK-1 vs NK-2/NK-3)
Lanepitant (LY303870) 0.10 - 0.15 [2]>5,000 (implied)>7,500 (implied)~50,000-fold vs NK-2 and NK-3 [2]
Aprepitant~0.1~4500~300~45,000-fold vs NK-2, ~3,000-fold vs NK-3
Rolapitant0.66>660 (implied)>660 (implied)>1,000-fold vs NK-2 and NK-3[3]
NetupitantHigh Affinity (pKB 8.87)InactiveInactiveHighly Selective for NK-1
EUC-0010.575340017000~5,900-fold vs NK-2, ~29,500-fold vs NK-3

Experimental Protocols

The determination of binding affinity and selectivity is typically performed using radioligand binding assays. Below is a detailed, generalized protocol for such an assay.

Radioligand Binding Assay for NK-1 Receptor Antagonists

Objective: To determine the binding affinity (Ki) of a test compound for the NK-1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human NK-1 receptor (e.g., CHO-K1 or U-373 MG cells).

  • Radioligand: [³H]-Substance P or another suitable high-affinity NK-1 receptor radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), and a cocktail of protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Test Compounds: this compound and other comparator compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to high confluency.

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • Perform the assay in 96-well plates in a final volume of 250 µL per well.

    • To each well, add:

      • 150 µL of the membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg).

      • 50 µL of the test compound at various concentrations (typically a serial dilution). For determining non-specific binding, use a high concentration of a known NK-1 receptor ligand (e.g., 1 µM Substance P). For total binding, add 50 µL of assay buffer.

      • 50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials and add a suitable scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total binding in the absence of a competitor) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Membrane & Compound Preparation cluster_1 Binding Assay cluster_2 Data Analysis Membrane Prepare Cell Membranes (Expressing NK-1R) Incubation Incubate Membranes, Radioligand & Test Compound Membrane->Incubation Radioligand Prepare Radioligand ([3H]-Substance P) Radioligand->Incubation Test_Compound Prepare Test Compounds (e.g., Lanepitant) Test_Compound->Incubation Filtration Separate Bound & Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC50 Value Counting->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Experimental Workflow for Radioligand Binding Assay.

G SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq_G11 Gq/11 Protein NK1R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling Cascades Ca_release->Downstream PKC->Downstream Lanepitant Lanepitant Lanepitant->NK1R Blocks

Caption: Simplified NK-1 Receptor Signaling Pathway.

Conclusion

The available data strongly supports that this compound is a highly potent and selective antagonist of the human NK-1 receptor. Its binding affinity for the NK-1 receptor is in the low nanomolar range, and it demonstrates a selectivity of approximately 50,000-fold over the NK-2 and NK-3 receptors. This high degree of selectivity is comparable to or exceeds that of other well-characterized NK-1 receptor antagonists, making Lanepitant a valuable tool for research focused on the specific roles of the NK-1 receptor in health and disease. The detailed experimental protocol provided in this guide offers a framework for independently verifying these findings and for the continued investigation of novel NK-1 receptor antagonists.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lanepitant Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of Lanepitant dihydrochloride (B599025), a non-peptide neurokinin-1 (NK-1) receptor antagonist used in research.[1][2][3] Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Safety and Handling Precautions

According to the Safety Data Sheet (SDS), Lanepitant dihydrochloride is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4] The NFPA and HMIS ratings for health, fire, and reactivity are all 0, indicating a low hazard profile.[4] However, standard laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid generating dust. In case of spills, prevent the substance from entering sewers or waterways.[5]

  • First Aid:

    • Inhalation: Move to fresh air. Consult a doctor if you feel unwell.[4]

    • Skin Contact: While the product is not generally considered a skin irritant, wash the affected area with soap and water.[4]

    • Eye Contact: Rinse opened eyes for several minutes under running water.[4]

    • Ingestion: If symptoms persist, seek medical advice.[4]

II. Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
Molecular Formula C₃₃H₄₅N₅O₃ • 2HCl
Molecular Weight 632.7 g/mol [2]
Appearance Solid[2]
Solubility Slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml) and water (0.1-1 mg/ml)[2]
Flammability Product is not flammable[4]
Chemical Stability Stable under recommended storage conditions. No decomposition if used according to specifications.[4]
Hazardous Reactions No dangerous reactions known[4]

III. Disposal Procedure

While this compound is not classified as hazardous, proper disposal is essential to prevent environmental contamination and ensure compliance with local regulations. The recommended disposal procedure follows a hierarchical approach, prioritizing take-back programs and environmentally sound practices.

Step 1: Institutional and Local Regulation Compliance

Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations regarding chemical and pharmaceutical waste disposal. This is the most critical step, as requirements can vary significantly.

Step 2: Preferred Disposal Method - Drug Take-Back Programs

The most responsible method for disposing of unwanted or expired this compound is through a designated drug take-back program.[6][7] These programs are often available through:

  • Local law enforcement agencies

  • Pharmacies

  • Your institution's chemical waste management service

Step 3: In-Lab Deactivation and Disposal (if take-back is not available)

If a take-back program is not accessible, the following procedure for in-lab deactivation and disposal should be followed. This method is based on general guidelines for the disposal of non-hazardous pharmaceuticals.[6][8][9]

  • Do Not Flush: Do not dispose of this compound down the drain or toilet unless specifically instructed to do so by your institution's EHS department or local authorities.[6] Flushing can introduce active pharmaceutical ingredients into the water supply.

  • Render Unusable:

    • Remove the compound from its original container.

    • Mix the solid this compound with an inert and undesirable substance such as used coffee grounds, cat litter, or dirt.[6][8] This makes the substance unappealing and less likely to be accidentally ingested or diverted. For solutions, absorb the liquid onto an inert material.

  • Contain and Seal:

    • Place the mixture into a sealable container, such as a plastic bag or a screw-cap bottle, to prevent leakage.[6][8]

  • Final Disposal:

    • Dispose of the sealed container in the regular laboratory or municipal trash.

    • Before disposing of the original container, remove or obscure all identifying labels to protect proprietary information.[6]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Unwanted This compound check_regulations Consult Institutional EHS and Local Regulations start->check_regulations take_back Is a Drug Take-Back Program Available? check_regulations->take_back use_take_back Utilize Take-Back Program take_back->use_take_back Yes in_lab_disposal Proceed with In-Lab Disposal Procedure take_back->in_lab_disposal No end End of Process use_take_back->end mix Mix with an Undesirable Substance in_lab_disposal->mix seal Place in a Sealable Container mix->seal trash Dispose of in Municipal Trash seal->trash trash->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lanepitant dihydrochloride
Reactant of Route 2
Reactant of Route 2
Lanepitant dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。